Product packaging for Levocetirizine(Cat. No.:CAS No. 130018-77-8)

Levocetirizine

Numéro de catalogue: B1674955
Numéro CAS: 130018-77-8
Poids moléculaire: 388.9 g/mol
Clé InChI: ZKLPARSLTMPFCP-OAQYLSRUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levocetirizine is the active R-enantiomer of cetirizine and a second-generation histamine H1-receptor antagonist . It functions as an inverse agonist, decreasing the basal activity of the H1 receptor, which in turn prevents histamine-mediated responses in allergic reactions . This mechanism provides the foundation for its research applications in studying allergic rhinitis and chronic urticaria . Beyond its potent antihistaminic activity, this compound exhibits several documented anti-inflammatory properties that are observable at clinically relevant concentrations . In vitro studies show that it inhibits eotaxin-induced eosinophil transendothelial migration and reduces eosinophil adhesion to vascular cell adhesion molecule-1 (VCAM-1) . Further research indicates that this compound can suppress the expression of inflammatory markers like ICAM-1 and the secretion of cytokines such as IL-6 and IL-8 in human nasal epithelial cells . In vivo, treatment has been associated with a decrease in inflammatory cells and cytokines in nasal passages . These characteristics make it a valuable tool for pharmacological research into the underlying mechanisms of allergic inflammation and for evaluating new therapeutic strategies. Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25ClN2O3 B1674955 Levocetirizine CAS No. 130018-77-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLPARSLTMPFCP-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156294
Record name Levocetirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130018-77-8
Record name (-)-Cetirizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130018-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levocetirizine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocetirizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levocetirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOCETIRIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U5EA9RT2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levocetirizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205-208
Record name Levocetirizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06282
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Levocetirizine's In Vitro Effects on Eosinophil and Neutrophil Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the R-enantiomer of cetirizine, is a potent second-generation histamine H1 receptor antagonist widely used in the management of allergic disorders. Beyond its well-established antihistaminic properties, a growing body of in vitro evidence demonstrates its modulatory effects on the activity of key inflammatory cells, namely eosinophils and neutrophils. This technical guide provides an in-depth overview of the current understanding of this compound's direct effects on these granulocytes, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammation and the development of anti-inflammatory therapeutics.

Eosinophil Activity

Eosinophils are critical effector cells in allergic inflammation, contributing to tissue damage and remodeling through the release of cytotoxic granule proteins, inflammatory mediators, and cytokines. This compound has been shown to attenuate several key functions of eosinophils in vitro.

Inhibition of Chemokine Production

This compound significantly inhibits the antigen-stimulated production of the eosinophil chemoattractants RANTES (Regulated on Activation, Normal T cell Expressed and Secreted) and eotaxin by eosinophils in a dose-dependent manner. This effect is mediated through the suppression of NF-κB and AP-1 activation and subsequent chemokine mRNA expression.[1][2]

Table 1: this compound's Effect on Antigen-Stimulated Chemokine Production by Mouse Eosinophils [1][2]

Concentration of this compound (µM)Inhibition of RANTES ProductionInhibition of Eotaxin Production
0.05Significant DecreaseSignificant Decrease
Cetirizine for comparison
0.15Significant DecreaseSignificant Decrease
Modulation of Adhesion

This compound has been demonstrated to inhibit the adhesion of eosinophils to vascular cell adhesion molecule-1 (VCAM-1), a key step in their recruitment to inflammatory sites. This inhibition is observed for both resting and GM-CSF-stimulated eosinophils under flow conditions.[3]

Table 2: this compound's Effect on Eosinophil Adhesion to VCAM-1

ConditionThis compound ConcentrationEffect
Resting Eosinophils10⁻⁸ M (maximal effect)Significant inhibition of adhesion
EC₅₀ = 10⁻⁹ M
GM-CSF-Stimulated Eosinophils10⁻⁸ M (optimal concentration)Dose-dependent inhibition of adhesion and flattening
EC₅₀ = 10⁻⁹ M
Attenuation of Degranulation

The release of cytotoxic granule proteins from eosinophils is a hallmark of allergic inflammation. This compound has been shown to inhibit the antigen-induced secretion of eosinophil cationic protein (ECP) and major basic protein (MBP) from mouse eosinophils.

Table 3: this compound's Effect on Antigen-Induced Eosinophil Degranulation

Concentration of this compound (µM)Inhibition of ECP SecretionInhibition of MBP Secretion
≥ 0.05Significant InhibitionSignificant Inhibition
Cetirizine for comparison
≥ 0.15Significant InhibitionSignificant Inhibition
Influence on Cytokine and Mediator Production

This compound modulates the production of a range of inflammatory mediators by human eosinophils. Notably, at a concentration of 1 µM, it has been found to attenuate the production of IL-1β and IL-7 in lipopolysaccharide-stimulated eosinophils. However, it does not appear to affect constitutive eosinophil apoptosis or survival induced by key cytokines like IL-5 and GM-CSF.

Neutrophil Activity

While research on this compound's direct in vitro effects on neutrophils is less extensive compared to eosinophils, studies on its racemic parent compound, cetirizine, provide valuable insights into its potential modulatory role.

Inhibition of Leukotriene B4 (LTB4) Production

Cetirizine has been shown to decrease the in vitro production of LTB4, a potent neutrophil chemoattractant, by neutrophils from allergic subjects. This effect was observed at concentrations ranging from 10⁻⁸ to 10⁻⁶ M. The inhibition was significant when neutrophils were stimulated with fMLP or NaF, suggesting an interference with G-protein coupled receptor signaling pathways.

Effects on Superoxide Production

Studies on cetirizine indicate a concentration-dependent inhibition of superoxide anion production by neutrophils, particularly in response to chemotactic factors. However, this inhibition is observed at concentrations higher than those typically achieved during therapy (>35 µg/mL). At therapeutic concentrations (less than 10 µg/mL), cetirizine does not appear to significantly alter neutrophil superoxide production. Direct in vitro studies on this compound's effect on neutrophil superoxide production are limited, with some research suggesting that H1-antihistamines, in general, may diminish ROS production in rat neutrophils.

Signaling Pathways and Experimental Workflows

Signaling Pathway for this compound's Inhibition of Chemokine Production in Eosinophils

This compound's inhibitory effect on RANTES and eotaxin production in eosinophils is mediated through the suppression of the NF-κB and AP-1 signaling pathways.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Antigen_Stimulation Antigen Stimulation IKK IKK Antigen_Stimulation->IKK JNK_ERK_p38 JNK/ERK/p38 (MAPK Pathway) Antigen_Stimulation->JNK_ERK_p38 IκB IκB IKK->IκB Phosphorylation & Degradation NF_κB_p65_p50 NF-κB (p65/p50) NF_κB_p65_p50_n NF-κB (p65/p50) NF_κB_p65_p50->NF_κB_p65_p50_n Translocation c_Fos_c_Jun c-Fos/c-Jun JNK_ERK_p38->c_Fos_c_Jun Activation AP_1 AP-1 c_Fos_c_Jun->AP_1 Dimerization Chemokine_mRNA RANTES & Eotaxin mRNA Expression NF_κB_p65_p50_n->Chemokine_mRNA AP_1->Chemokine_mRNA This compound This compound This compound->IKK This compound->JNK_ERK_p38

Caption: this compound's inhibition of NF-κB and AP-1 pathways in eosinophils.

Experimental Workflow for In Vitro Eosinophil Adhesion Assay

This diagram outlines the key steps involved in assessing the effect of this compound on eosinophil adhesion to VCAM-1 under flow conditions.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Adhesion Assay cluster_analysis Data Analysis Isolate_Eos Isolate Eosinophils from Human Blood Preincubate Pre-incubate Eosinophils with This compound or Control Isolate_Eos->Preincubate Coat_Capillary Coat Capillary Tubes with rhVCAM-1 Pump_Cells Pump Cells through Coated Capillary Tubes (at constant flow rate) Coat_Capillary->Pump_Cells Stimulate Stimulate with GM-CSF (or leave resting) Preincubate->Stimulate Stimulate->Pump_Cells Record_Images Capture Real-time Images of Rolling and Adherent Cells Pump_Cells->Record_Images Quantify_Adhesion Quantify Number of Adherent Eosinophils Record_Images->Quantify_Adhesion Analyze_Behavior Analyze Post-adhesion Behavior (detachment, flattening) Record_Images->Analyze_Behavior

Caption: Workflow for eosinophil adhesion assay under flow conditions.

Detailed Experimental Protocols

Eosinophil Chemotaxis Assay (Boyden Chamber)
  • Cell Preparation: Isolate eosinophils from human peripheral blood using density gradient centrifugation and negative immunomagnetic selection to achieve high purity. Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES) at a concentration of 1 x 10⁶ cells/mL.

  • Chamber Assembly: Use a 96-well chemotaxis plate with a polycarbonate membrane (typically 5 µm pore size).

  • Chemoattractant Preparation: Prepare serial dilutions of the chemoattractant (e.g., eotaxin) in the assay medium.

  • Assay Setup:

    • Add 100 µL of the chemoattractant solution or vehicle control to the lower wells of the chemotaxis plate.

    • Place 100 µL of the eosinophil suspension into the upper wells.

    • To test the effect of this compound, pre-incubate the eosinophils with various concentrations of the drug for a specified time (e.g., 30 minutes) before adding them to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 3 hours to allow for cell migration.

  • Quantification:

    • After incubation, carefully remove the upper chamber.

    • Fix and stain the membrane.

    • Count the number of migrated cells on the lower side of the membrane using a microscope. Alternatively, migrated cells in the lower chamber can be collected and counted using a flow cytometer.

  • Data Analysis: Express the results as a chemotactic index (fold increase in migration over control) or as a percentage of inhibition by this compound.

Neutrophil Superoxide Production Assay (Cytochrome c Reduction)
  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using a method that minimizes cell activation, such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Reagent Preparation:

    • Prepare a solution of cytochrome c (e.g., 100 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

    • Prepare a solution of superoxide dismutase (SOD) to be used as a negative control to confirm the specificity of superoxide detection.

    • Prepare the stimulant (e.g., fMLP or PMA) at the desired concentration.

    • Prepare various concentrations of this compound or cetirizine for testing.

  • Assay Procedure:

    • In a 96-well plate, add the neutrophil suspension (e.g., 1 x 10⁶ cells/well).

    • Add the test compound (this compound/cetirizine) or vehicle control and pre-incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • To parallel wells, add SOD.

    • Add the cytochrome c solution to all wells.

    • Initiate the reaction by adding the stimulant.

    • Immediately measure the absorbance at 550 nm (for reduced cytochrome c) and a reference wavelength (e.g., 557 nm) at time zero and then at regular intervals for a specified duration (e.g., 15-60 minutes) using a microplate reader.

  • Calculation:

    • Calculate the change in absorbance over time.

    • The amount of superoxide produced is calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

    • The SOD-inhibitable portion represents the specific superoxide production.

    • Express the results as nmol of superoxide per 10⁶ cells.

Conclusion

The in vitro evidence presented in this guide highlights the multifaceted anti-inflammatory properties of this compound that extend beyond its primary H1-receptor antagonism. Its ability to directly modulate the activity of eosinophils, and potentially neutrophils, by inhibiting key pro-inflammatory functions such as chemokine production, adhesion, and degranulation, underscores its therapeutic potential in the management of allergic and other inflammatory conditions. The detailed protocols and pathway diagrams provided herein are intended to facilitate further research into the precise molecular mechanisms of this compound and to aid in the development of novel anti-inflammatory strategies. Further in vitro studies are warranted to fully elucidate the direct effects of this compound on the diverse functions of neutrophils.

References

Unveiling the Anti-Inflammatory Potential of Levocetirizine in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of Levocetirizine, a second-generation antihistamine, as demonstrated in various cellular models. Beyond its well-established histamine H1 receptor antagonism, this compound exhibits a range of anti-inflammatory effects that contribute to its therapeutic efficacy in allergic diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Assessment of this compound's Anti-Inflammatory Effects

This compound has been shown to modulate the expression and release of a variety of pro-inflammatory mediators in a dose-dependent manner. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of this compound on Cytokine and Chemokine Production

Cell TypeInflammatory StimulusMeasured MediatorThis compound ConcentrationObserved EffectCitation
Human Nasal Epithelial CellsHuman Rhinovirus (HRV)IL-6, IL-80.5, 5, 50 nMInhibition of HRV-induced increase in mRNA and protein levels.[1]
A549 (Human Airway Epithelial Cells)IL-1βGM-CSF2.5, 5, 10 µMSignificant suppression of secretion.[2][3]
A549 (Human Airway Epithelial Cells)IL-1βIL-85, 10 µMSignificant suppression of secretion.[2][3]
Mouse EosinophilsAntigenRANTES, Eotaxin0.05 µMSignificant dose-dependent decrease in production.
Lipopolysaccharide (LPS)-stimulated Human EosinophilsLPSIL-1β, IL-7, Stem Cell Factor1 µMAttenuated production.
Human Nasal Epithelial CellsOsteopontin (OPN)GM-CSF, Eotaxin, RANTESNot specifiedSignificant suppression of production.

Table 2: Impact of this compound on Adhesion Molecule Expression

Cell TypeInflammatory StimulusAdhesion MoleculeThis compound ConcentrationObserved EffectCitation
Human Nasal Epithelial CellsHuman Rhinovirus (HRV)ICAM-10.5, 5, 50 nMInhibition of HRV-induced increase in mRNA and protein levels.
Human Nasal Polyp-derived FibroblastsHistamineVCAM-10.1 - 10.0 µMEffective inhibition of histamine-induced expression.
Resting and GM-CSF-stimulated Eosinophils-VCAM-1 Adhesion10⁻⁸ M (maximal effect), EC₅₀ of 10⁻⁹ MSignificant inhibition of firm adhesion under flow conditions.
Human Nasal Epithelial CellsRhinovirus-16Fibronectin, CEACAMs50 nMSignificantly reduced the increased mRNA and protein expression.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the anti-inflammatory properties of this compound in cellular models.

Cell Culture and Treatment
  • Cell Lines:

    • A549 Cells (Human Airway Epithelial): Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • RAW 264.7 Cells (Murine Macrophage-like): Maintained in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Primary Cells:

    • Human Nasal Epithelial Cells (HNECs): Obtained from inferior turbinate mucosa and cultured under appropriate conditions.

    • Human Eosinophils: Isolated from peripheral blood of normal subjects.

  • Treatment Protocol:

    • Cells are seeded in appropriate culture plates (e.g., 96-well or 24-well plates) and allowed to adhere overnight.

    • For pre-treatment studies, cells are incubated with varying concentrations of this compound for a specified period (e.g., 2 to 24 hours) before the addition of an inflammatory stimulus.

    • Inflammatory stimuli such as Lipopolysaccharide (LPS), Interleukin-1 beta (IL-1β), Human Rhinovirus (HRV), or specific antigens are added to the culture medium to induce an inflammatory response.

    • Cells are incubated for a further period (e.g., 4 to 48 hours) depending on the specific assay.

    • Supernatants are collected for cytokine/chemokine analysis, and cell lysates or RNA are prepared for protein and gene expression analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of cytokines, chemokines, and other inflammatory mediators in the cell culture supernatants.

  • 96-well plates are coated with a capture antibody specific for the target protein overnight at 4°C.

  • Plates are washed and blocked to prevent non-specific binding.

  • Cell culture supernatants (samples) and standards of known concentrations are added to the wells and incubated.

  • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate is added, which is converted by the enzyme to produce a measurable color change.

  • The absorbance is read using a microplate reader, and the concentration of the target protein in the samples is determined by comparison to the standard curve.

Real-Time Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the gene expression levels of inflammatory mediators and adhesion molecules.

  • Total RNA is extracted from the cultured cells using a suitable RNA isolation kit.

  • The quantity and quality of the extracted RNA are assessed.

  • RNA is reverse-transcribed into complementary DNA (cDNA).

  • The cDNA is then used as a template for PCR amplification with primers specific for the target genes (e.g., ICAM-1, IL-6, IL-8) and a reference gene (e.g., GAPDH).

  • The amplification is monitored in real-time using a fluorescent dye, and the relative expression of the target genes is calculated.

Western Blotting

Western blotting is utilized to detect and quantify the protein levels of specific molecules within the cells.

  • Cells are lysed to extract total protein.

  • Protein concentration is determined using a protein assay.

  • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the target protein (e.g., ICAM-1, NF-κB).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.

  • A substrate is added to produce a detectable signal (e.g., chemiluminescence), which is captured and quantified.

Eosinophil Adhesion Assay under Flow Conditions

This assay mimics the physiological conditions of eosinophil adhesion to the vascular endothelium.

  • Capillary tubes are coated with recombinant human vascular cell adhesion molecule-1 (rhVCAM-1).

  • Isolated eosinophils are pre-incubated with different concentrations of this compound.

  • The eosinophils (either resting or stimulated with GM-CSF) are then pumped through the coated capillary tubes at a constant flow rate.

  • The adhesion of eosinophils to the rhVCAM-1 is observed and recorded using real-time video microscopy.

  • The number of firmly adherent cells is quantified to determine the effect of this compound on eosinophil adhesion.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are, in part, mediated through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

This compound's a on the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. This compound has been shown to suppress the activation of NF-κB, thereby inhibiting the transcription of numerous pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Rhinovirus, OPN, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB_inactive NF-κB (p50/p65) IkB->IkB_NFkB NFkB_inactive->IkB_NFkB NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, IL-8, ICAM-1, RANTES, Eotaxin) NFkB_active->Gene_Expression Induces Transcription This compound This compound This compound->IKK Inhibits IkB_NFkB->NFkB_active IκB Degradation, NF-κB Release

Caption: this compound's inhibition of the NF-κB signaling pathway.

General Experimental Workflow for Investigating Anti-Inflammatory Effects

The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of a compound like this compound in a cellular model.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture 1. Cell Culture (e.g., A549, HNECs) start->cell_culture treatment 2. Treatment - this compound (various conc.) - Inflammatory Stimulus (e.g., LPS, HRV) cell_culture->treatment incubation 3. Incubation (Specified time period) treatment->incubation sample_collection 4. Sample Collection - Supernatant - Cell Lysate/RNA incubation->sample_collection analysis 5. Analysis of Inflammatory Markers sample_collection->analysis elisa ELISA (Cytokine/Chemokine Secretion) analysis->elisa Secreted Proteins rtpcr RT-PCR (Gene Expression) analysis->rtpcr mRNA Levels western_blot Western Blot (Protein Expression) analysis->western_blot Intracellular Proteins adhesion_assay Adhesion Assay (Cell-Cell Interaction) analysis->adhesion_assay Functional Outcome data_analysis 6. Data Analysis & Interpretation elisa->data_analysis rtpcr->data_analysis western_blot->data_analysis adhesion_assay->data_analysis conclusion Conclusion: Anti-inflammatory Efficacy of this compound data_analysis->conclusion

Caption: A generalized experimental workflow for in vitro studies.

Conclusion

The evidence from cellular models strongly supports the anti-inflammatory properties of this compound, which are distinct from its H1-receptor antagonist activity. This compound consistently demonstrates the ability to suppress the production of key pro-inflammatory cytokines and chemokines, and to downregulate the expression of adhesion molecules involved in inflammatory cell recruitment. A key mechanism underlying these effects appears to be the inhibition of the NF-κB signaling pathway. These findings provide a cellular basis for the clinical efficacy of this compound in the treatment of allergic inflammation and highlight its potential for broader anti-inflammatory applications. Further research into the precise molecular targets of this compound within these inflammatory cascades will be crucial for fully elucidating its therapeutic mechanisms.

References

Levocetirizine's Impact on Cytokine and Chemokine Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation histamine H1 receptor antagonist widely recognized for its efficacy in treating allergic rhinitis and chronic idiopathic urticaria. Beyond its primary antihistaminic activity, a growing body of evidence reveals that this compound possesses significant anti-inflammatory properties. These effects are mediated through the modulation of key cytokine and chemokine signaling pathways, representing a crucial area of interest for understanding its full therapeutic potential and for the development of novel anti-inflammatory drugs.

This technical guide provides an in-depth analysis of this compound's mechanisms of action on these signaling cascades. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex molecular interactions involved.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily by intervening in two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Toll-Like Receptor 3 (TLR3) pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcriptional activation of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to inhibit the activation of NF-κB in various cell types, including airway epithelial cells[1]. This inhibition is a key mechanism underlying its broad anti-inflammatory effects. By suppressing NF-κB, this compound effectively downregulates the expression of multiple downstream inflammatory mediators.[2][3]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Rhinovirus (HRV) TNF-α IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P P-IκB (Ubiquitinated) IkB->IkB_P NFkB_Active Active NF-κB Proteasome Proteasome Degradation IkB_P->Proteasome DNA DNA NFkB_Active->DNA Translocates to Nucleus Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, etc.) Transcription->Cytokines This compound This compound This compound->IKK Inhibits Activation TLR3_Pathway cluster_stimulus Viral PAMP cluster_signaling Intracellular Signaling Cascade dsRNA dsRNA (e.g., Rhinovirus) TLR3 TLR3 dsRNA->TLR3 Activates TRIF TRIF TLR3->TRIF Recruits RIP1 RIP1 TRIF->RIP1 Recruits NFkB_Activation NF-κB Activation RIP1->NFkB_Activation Inflammation Inflammatory Response (ICAM-1, Cytokines) NFkB_Activation->Inflammation This compound This compound This compound->TRIF Inhibits Expression This compound->RIP1 Inhibits Expression Experimental_Workflow_HNEC cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture primary HNECs to confluence Pretreat 2. Pre-treat with this compound (50 nM) or Vehicle for 24h Culture->Pretreat Infect 3. Infect with Rhinovirus (HRV-16) for 4h Pretreat->Infect Treat 4. Treat with this compound or Vehicle for 48h Infect->Treat Harvest 5. Harvest Cells & Supernatant Treat->Harvest RT_PCR RT-PCR (IL-6, IL-8, ICAM-1 mRNA) Harvest->RT_PCR ELISA ELISA (IL-6, IL-8 Protein) Harvest->ELISA Western Western Blot / ELISA (NF-κB Activation) Harvest->Western

References

Off-Target Effects of Levocetirizine in Non-Allergic Inflammatory Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist. While its primary mechanism of action in allergic conditions is well-established, a growing body of evidence indicates that this compound possesses significant anti-inflammatory and immunomodulatory properties that are independent of H1-receptor blockade. These "off-target" effects are observed at clinically relevant concentrations and suggest a broader therapeutic potential for this compound in a variety of non-allergic inflammatory conditions. This technical guide provides an in-depth overview of these effects, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers across a range of in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Inflammatory Mediator Release and Cell Adhesion

Cell TypeInflammatory MarkerStimulantThis compound ConcentrationObserved EffectReference
Mouse EosinophilsRANTES ProductionAntigen0.05 µMSignificant decrease in RANTES levels.[1][2][3]
Mouse EosinophilsEotaxin ProductionAntigen0.05 µMSignificant decrease in eotaxin levels.[1][2]
Human EosinophilsAdhesion to VCAM-1None (Resting)EC50 of 10⁻⁹ M; Maximal effect at 10⁻⁸ MSignificant inhibition of adhesion.
Human EosinophilsAdhesion to VCAM-1GM-CSFOptimal concentration of 10⁻⁸ M; EC50 of 10⁻⁹ MDose-dependent inhibition of enhanced adhesion.
Nasal Polyp-derived FibroblastsVCAM-1 ExpressionHistamine (1000 µM)0.1 - 10.0 µMEffective inhibition of VCAM-1 expression.
A549 Human Airway Epithelial CellsGM-CSF SecretionIL-1β2.5, 5, and 10 µMSignificant suppression of GM-CSF secretion.
A549 Human Airway Epithelial CellsIL-8 SecretionIL-1β5 and 10 µMSignificant suppression of IL-8 secretion.
Human Nasal Epithelial CellsICAM-1, IL-6, IL-8 ExpressionHuman Rhinovirus (HRV)0.5, 5, or 50 nMInhibition of HRV-induced upregulation.
Human Nasal Epithelial CellsNF-κB ExpressionHuman Rhinovirus (HRV)0.5, 5, or 50 nMReduction in HRV-induced NF-κB expression.

Table 2: In Vivo Effects of this compound on Inflammatory Markers in Patients with Allergic Rhinitis

Study PopulationTreatmentDurationInflammatory MarkerMeasurement MethodObserved EffectReference
Seasonal Allergic RhinitisThis compound (5 mg/day)2 weeksEosinophils in Nasal LavageConventional StainingSignificant reduction (P=0.029).
Seasonal Allergic RhinitisThis compound (5 mg/day)2 weeksNeutrophils in Nasal LavageConventional StainingSignificant reduction (P=0.005).
Seasonal Allergic RhinitisThis compound (5 mg/day)2 weeksIL-4 in Nasal LavageImmunoassaySignificant reduction (P=0.041).
Seasonal Allergic RhinitisThis compound (5 mg/day)2 weeksIL-8 in Nasal LavageImmunoassaySignificant reduction (P=0.02).
Seasonal Allergic RhinitisThis compound (5 mg/day)4 weeksPeripheral Blood EosinophilsFlow CytometrySignificant reduction in percentage (P<0.05).
Seasonal Allergic RhinitisThis compound (5 mg/day)4 weeksCD4+CD29+ T-cellsFlow CytometrySignificant reduction in percentage (P<0.05).
Seasonal Allergic RhinitisThis compound (5 mg/day)4 weeksCD4+CD212+ T-cellsFlow CytometrySignificant reduction in percentage (P<0.05).
Seasonal Allergic RhinitisThis compound (5 mg/day)4 weeksCD4+CD54+ T-cellsFlow CytometrySignificant reduction in percentage (P<0.05).
Seasonal Allergic RhinitisThis compound (5 mg/day)4 weeksCD4+CD25+ T-cellsFlow CytometrySignificant increase in percentage (P<0.001).

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are mediated, in part, by its interference with key signaling pathways, notably the NF-κB pathway, and its influence on immune cell trafficking and activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HRV Human Rhinovirus (HRV) or other inflammatory stimuli Receptor Receptor (e.g., TLR3) HRV->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_dimer p50/p65 (NF-κB) IkB->IkB IkB->NFkB_dimer Inhibits NFkB_active Active p50/p65 NFkB_dimer->NFkB_active Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Transcription Gene Transcription DNA->Transcription Pro_inflammatory_genes Pro-inflammatory Genes (ICAM-1, IL-6, IL-8) Transcription->Pro_inflammatory_genes

Caption: this compound's inhibition of the NF-κB signaling pathway.

G cluster_blood_vessel Blood Vessel cluster_endothelium Endothelial Cell Layer cluster_tissue Inflamed Tissue Eosinophil_blood Eosinophil VCAM1 VCAM-1 Eosinophil_blood->VCAM1 Adhesion Eosinophil_tissue Eosinophil VCAM1->Eosinophil_tissue Transendothelial Migration Eotaxin Eotaxin Gradient Levocetirizine_adhesion This compound Levocetirizine_adhesion->Eosinophil_blood Inhibits Adhesion Levocetirizine_migration This compound Levocetirizine_migration->VCAM1 Inhibits Migration

Caption: this compound's effect on eosinophil adhesion and migration.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Inhibition of Eosinophil Chemokine Production

Objective: To quantify the effect of this compound on the antigen-stimulated production of RANTES and eotaxin by eosinophils.

Materials:

  • This compound (preservative-free powder)

  • RPMI-1640 medium supplemented with 10% fetal calf serum (FCS)

  • Mouse eosinophils (isolated from specific pathogen-free BALB/c mice)

  • Specific antigens for stimulation

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse RANTES and eotaxin

Protocol:

  • Prepare a stock solution of this compound in RPMI-1640 medium.

  • Isolate eosinophils from mice and sensitize them with IgE.

  • Culture the IgE-sensitized eosinophils at a concentration of 5x10⁵ cells/ml.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.05, 0.1 µM) for a specified period.

  • Stimulate the eosinophils with 1.0 ng/ml of the specific antigen.

  • Incubate the cell cultures for 24 hours.

  • Collect the culture supernatants by centrifugation.

  • Measure the concentrations of RANTES and eotaxin in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent effect of this compound on chemokine production.

In Vitro Eosinophil Adhesion to VCAM-1 Under Flow Conditions

Objective: To assess the inhibitory effect of this compound on eosinophil adhesion to VCAM-1 under shear stress.

Materials:

  • This compound

  • Recombinant human VCAM-1 (rhVCAM-1)

  • Human eosinophils (isolated from normal subjects)

  • Granulocyte-macrophage colony-stimulating factor (GM-CSF)

  • Microfluidic syringe pump and capillary tubes

  • Real-time video microscopy setup

Protocol:

  • Isolate eosinophils from human peripheral blood.

  • Pre-incubate the eosinophils with a range of this compound concentrations (e.g., 10⁻⁶ to 10⁻¹⁰ M) or a vehicle control.

  • For stimulated conditions, treat a subset of cells with GM-CSF.

  • Coat the inside of capillary tubes with rhVCAM-1 (10 µg/mL).

  • Pump the treated eosinophil suspension through the coated capillary tubes at a constant flow rate (e.g., 1 dyn/cm²).

  • Capture images of rolling and firmly adherent eosinophils using real-time video microscopy at specified time points (e.g., 5 and 15 minutes).

  • Quantify the number of adherent cells per field of view to determine the effect of this compound on adhesion.

In Vivo Analysis of T-Lymphocyte Subpopulations

Objective: To evaluate the effect of this compound treatment on peripheral blood T-lymphocyte subpopulations in patients with seasonal allergic rhinitis.

Materials:

  • This compound (5 mg tablets)

  • Placebo tablets

  • Flow cytometer

  • Monoclonal antibodies against CD4, CD29, CD212, CD54, and CD25 conjugated to different fluorochromes

  • Lysing solution and appropriate buffers

Protocol:

  • Recruit patients with a clinical history of seasonal allergic rhinitis.

  • Randomize patients to receive either this compound (5 mg/day) or a placebo for a defined period (e.g., 4 weeks).

  • Collect peripheral venous blood samples from each patient at baseline and after the treatment period.

  • Isolate peripheral blood mononuclear cells (PBMCs) or use whole blood for staining.

  • Stain the cells with a cocktail of fluorescently-labeled monoclonal antibodies targeting the T-cell markers of interest.

  • Lyse red blood cells if using whole blood.

  • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Gate on the CD4+ T-lymphocyte population and subsequently analyze the percentage of cells expressing the activation and regulatory markers (CD29, CD212, CD54, CD25).

  • Compare the changes in the percentages of these subpopulations between the this compound and placebo groups.

Measurement of Inflammatory Markers in Nasal Lavage Fluid

Objective: To measure the effect of this compound on inflammatory cells and cytokines in the nasal passages of patients with seasonal allergic rhinitis.

Materials:

  • This compound (5 mg tablets)

  • Placebo tablets

  • Sterile saline solution for nasal lavage

  • Microscope slides and staining reagents (for cell counts)

  • ELISA kits for IL-4 and IL-8

Protocol:

  • Enroll patients with seasonal allergic rhinitis in a randomized, placebo-controlled study.

  • Administer this compound (5 mg/day) or placebo for a specified duration (e.g., 2 weeks).

  • Perform nasal lavage on each patient before and after the treatment period by instilling and recovering a known volume of sterile saline.

  • Centrifuge the collected lavage fluid to separate the cellular components from the supernatant.

  • Resuspend the cell pellet, prepare slides, and perform staining to identify and count eosinophils and neutrophils under a microscope.

  • Use the supernatant to measure the concentrations of IL-4 and IL-8 using specific ELISA kits according to the manufacturer's protocols.

  • Analyze the changes in cell counts and cytokine levels from baseline to post-treatment for both the this compound and placebo groups.

Conclusion

The data and methodologies presented in this technical guide underscore the multifaceted anti-inflammatory and immunomodulatory effects of this compound that extend beyond its well-characterized H1-receptor antagonism. The ability of this compound to inhibit the NF-κB pathway, reduce the production of key pro-inflammatory cytokines and chemokines, modulate the expression of cell adhesion molecules, and influence the activity and trafficking of inflammatory cells such as eosinophils and T-lymphocytes, highlights its potential for therapeutic application in a broader range of inflammatory disorders. Further research into these off-target mechanisms is warranted to fully elucidate the clinical implications and to identify novel therapeutic strategies for non-allergic inflammatory conditions.

References

Exploring the role of Levocetirizine in modulating immune cell activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Levocetirizine in Modulating Immune Cell Activation

Introduction

This compound, the R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist.[1][2] While its primary clinical efficacy in allergic disorders such as allergic rhinitis and chronic idiopathic urticaria is attributed to its blockade of the H1 receptor, a growing body of evidence suggests that this compound possesses immunomodulatory properties that extend beyond this mechanism.[1][3][4] These anti-inflammatory effects are observed at physiologically relevant concentrations and involve the modulation of various immune cells, including eosinophils, T lymphocytes, and epithelial cells. This technical guide provides a comprehensive overview of the current understanding of this compound's role in immune cell activation, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: H1 Receptor Antagonism

This compound's principal mechanism of action is its selective and high-affinity antagonism of the histamine H1 receptor. Histamine, a key mediator in allergic reactions, is released from mast cells and basophils upon allergen exposure and binds to H1 receptors on various cell types, leading to the classic symptoms of allergy. By blocking this interaction, this compound effectively mitigates symptoms such as sneezing, itching, and rhinorrhea. This compound has a higher affinity for the H1 receptor compared to its racemate, cetirizine.

Modulation of Eosinophil Activation

Eosinophils are key effector cells in allergic inflammation, contributing to tissue damage through the release of various inflammatory mediators. This compound has been shown to modulate several aspects of eosinophil function.

Effects on Eosinophil Migration and Adhesion:

This compound significantly inhibits the migration of eosinophils. It has been demonstrated to inhibit eotaxin-induced eosinophil transendothelial migration through both dermal and lung microvascular endothelial cells. Furthermore, this compound can inhibit the adhesion of both resting and GM-CSF-stimulated eosinophils to vascular cell adhesion molecule-1 (VCAM-1) under flow conditions.

Effects on Eosinophil Mediator Release:

This compound can modulate the production and release of cytokines and other inflammatory mediators from eosinophils. In lipopolysaccharide-stimulated human eosinophils, this compound has been found to attenuate the production of pro-inflammatory cytokines such as IL-1β and IL-7. It also influences the production of chemokines, with studies showing a dose-dependent decrease in the production of RANTES and eotaxin in response to antigen stimulation. Interestingly, this compound does not appear to affect eosinophil apoptosis.

Table 1: Quantitative Effects of this compound on Eosinophil Function

Parameter Cell Type/Model This compound Concentration Observed Effect Reference
Eotaxin-induced Transendothelial MigrationHuman Eosinophils through HMVEC-d10⁻⁸ MTotal inhibition
Eotaxin-induced Transendothelial MigrationHuman Eosinophils through HMVEC-l10⁻⁷ MTotal inhibition
Adhesion to VCAM-1 (Resting Eosinophils)Human Eosinophils10⁻⁸ M (Maximal effect)Significant inhibition
Adhesion to VCAM-1 (GM-CSF-stimulated)Human Eosinophils10⁻⁸ M (Optimal concentration)Dose-dependent inhibition
RANTES and Eotaxin ProductionAntigen-stimulated Human Eosinophils0.05 µMSignificant decrease
IL-1β and IL-7 ProductionLPS-stimulated Human Eosinophils1 µMAttenuated production
Experimental Protocol: Eosinophil Transendothelial Migration Assay

This protocol is based on the methodology described for assessing the effect of this compound on eotaxin-induced eosinophil migration.

  • Cell Culture: Human microvascular endothelial cells (dermal or lung) are grown to confluence on micropore filters in transwell inserts.

  • Eosinophil Isolation: Eosinophils are isolated from human peripheral blood using density gradient centrifugation and negative immunomagnetic selection.

  • Pre-incubation: Isolated eosinophils are pre-incubated for 30 minutes at 37°C with varying concentrations of this compound (e.g., 10⁻⁵ to 10⁻⁹ M) or a vehicle control.

  • Migration Assay:

    • The transwell inserts with the endothelial cell monolayer are placed into a 24-well plate.

    • The lower chamber contains a chemoattractant, such as 100 ng/mL of human eotaxin.

    • The pre-incubated eosinophils are added to the upper chamber.

  • Incubation: The plate is incubated for 60 minutes at 37°C to allow for migration.

  • Quantification: The number of eosinophils that have migrated to the lower chamber is determined by cell counting.

Modulation of T-Lymphocyte Activation

This compound has demonstrated the ability to modulate the activation of T lymphocytes, which play a central role in orchestrating the allergic inflammatory response.

In a study involving patients with seasonal allergic rhinitis, four weeks of treatment with this compound resulted in a significant reduction in the percentages of certain activated T lymphocyte subpopulations, including CD4+CD29+, CD4+CD212+, and CD4+CD54+. Conversely, the treatment was associated with a significant increase in the percentage of CD4+CD25+ T cells, a population that may include immunoregulatory T cells (Tregs). In a murine model of allergic conjunctivitis, this compound treatment was also shown to induce the differentiation of Treg cells.

Table 2: Effect of this compound Treatment on T-Lymphocyte Subpopulations in Allergic Rhinitis Patients

T-Lymphocyte Subpopulation Change with this compound Treatment P-value Reference
CD4+CD29+Reduced percentage<0.05
CD4+CD212+Reduced percentage<0.05
CD4+CD54+Reduced percentage<0.05
CD4+CD25+Increased percentage<0.001
Experimental Protocol: Flow Cytometric Analysis of Lymphocyte Subpopulations

This protocol is based on the methodology used to analyze peripheral blood lymphocyte subpopulations in allergic rhinitis patients treated with this compound.

  • Sample Collection: Peripheral venous blood is collected from patients at baseline and after the treatment period.

  • Cell Staining:

    • Aliquots of whole blood are incubated with fluorochrome-conjugated monoclonal antibodies specific for different cell surface markers (e.g., CD4, CD29, CD212, CD54, CD25).

    • Three-color flow cytometry is typically used for multi-parameter analysis.

  • Red Blood Cell Lysis: Following incubation, red blood cells are lysed using a lysing solution.

  • Flow Cytometry Analysis:

    • The stained white blood cells are analyzed using a flow cytometer.

    • Lymphocytes are gated based on their forward and side scatter properties.

    • The percentages of different T lymphocyte subpopulations within the CD4+ gate are determined based on their fluorescence.

  • Data Analysis: Statistical analysis is performed to compare the percentages of lymphocyte subpopulations before and after treatment.

Modulation of Airway Epithelial Cell Activation

Airway epithelial cells are not just a physical barrier but also active participants in the inflammatory response. This compound can influence the production of inflammatory mediators from these cells.

In studies using the A549 human airway epithelial cell line, this compound has been shown to suppress the secretion of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-8 (IL-8) from cells stimulated with IL-1β. Furthermore, this compound can inhibit the rhinovirus-induced upregulation of intercellular adhesion molecule-1 (ICAM-1), IL-6, and IL-8 in primary human nasal epithelial cells and A549 cells. This is significant as ICAM-1 is a receptor for rhinovirus, and IL-6 and IL-8 are pro-inflammatory cytokines.

Table 3: Inhibitory Effects of this compound on Mediator Release from Airway Epithelial Cells

Mediator Cell Type/Stimulus This compound Concentration Observed Effect Reference
GM-CSFA549 cells / IL-1β2.5, 5, 10 µMSignificant suppression
IL-8A549 cells / IL-1β5, 10 µMSignificant suppression
ICAM-1 mRNA and proteinHNEC and A549 cells / Rhinovirus0.5, 5, 50 nMInhibition of HRV-induced increase
IL-6 and IL-8 mRNA and proteinHNEC and A549 cells / Rhinovirus0.5, 5, 50 nMInhibition of HRV-induced expression

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are, in part, mediated through its influence on intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

This compound has been shown to inhibit the activation of NF-κB in various cell types. For instance, in rhinovirus-infected airway epithelial cells, this compound treatment reduced the increased NF-κB expression. The inhibition of the NF-κB pathway by this compound can suppress the endothelial production of eotaxin, IL-1β, TNF-α, and VCAM-1.

Below is a diagram illustrating the general NF-κB signaling pathway and the point of intervention by this compound.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Rhinovirus, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P IκB-P IkB->IkB_P NFkB_n Active NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, IL-8, ICAM-1) DNA->Gene_Expression Transcription Experimental_Workflow Cell_Culture 1. Immune Cell Culture (e.g., Eosinophils, Epithelial Cells) Pre_incubation 2. Pre-incubation with this compound Cell_Culture->Pre_incubation Stimulation 3. Cell Stimulation (e.g., LPS, Rhinovirus, IL-1β) Pre_incubation->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5a. Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis 5b. Cell Lysis Incubation->Cell_Lysis ELISA 6a. Cytokine/Chemokine Quantification (ELISA) Supernatant_Collection->ELISA RT_PCR 6b. Gene Expression Analysis (RT-PCR) Cell_Lysis->RT_PCR Western_Blot 6c. Protein Expression/Signaling Analysis (Western Blot) Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis and Interpretation ELISA->Data_Analysis RT_PCR->Data_Analysis Western_Blot->Data_Analysis

References

The Pharmacodynamics of Levocetirizine in In-Vitro Mast Cell Degranulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine, a potent and selective second-generation histamine H1-receptor antagonist, is a cornerstone in the management of allergic disorders. Beyond its well-established receptor-blocking activity, this compound exhibits multifaceted anti-inflammatory properties, including the modulation of mast cell degranulation. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound in in-vitro mast cell degranulation assays. It offers a comprehensive overview of the experimental protocols, quantitative data on its inhibitory effects, and the underlying signaling pathways, serving as a valuable resource for researchers and professionals in the field of allergy, immunology, and drug development.

Introduction

Mast cells are pivotal effector cells in the allergic inflammatory cascade. Upon activation by various stimuli, most notably the cross-linking of immunoglobulin E (IgE) bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators. These mediators, including histamine, proteases (e.g., tryptase and chymase), lipid mediators (e.g., prostaglandins and leukotrienes), and cytokines, are responsible for the clinical manifestations of allergic reactions.

This compound, the R-enantiomer of cetirizine, is recognized for its high affinity and selectivity for the H1 receptor.[1] However, accumulating evidence suggests that its therapeutic efficacy extends beyond simple histamine blockade.[2] In-vitro studies have demonstrated that this compound can directly inhibit the release of inflammatory mediators from mast cells, suggesting a mast cell-stabilizing effect.[3][4] Understanding the pharmacodynamics of this action is crucial for optimizing its clinical use and for the development of novel anti-allergic therapies.

This guide will delve into the technical aspects of assessing the effects of this compound on mast cell degranulation in vitro, presenting quantitative data, detailed experimental methodologies, and a visual representation of the involved signaling pathways.

Quantitative Data on this compound's Inhibitory Effects

The inhibitory capacity of this compound on mast cell degranulation has been quantified in various in-vitro models. The following tables summarize the key findings from a study investigating the effect of this compound on Platelet-Activating Factor (PAF)-induced degranulation in the human mast cell line, LAD2.[3] It is important to note that while this data provides valuable insights, further research is needed to establish a comprehensive dose-response relationship and IC50 values for IgE-mediated degranulation.

Table 1: Inhibition of β-Hexosaminidase Release from LAD2 Mast Cells by this compound (PAF-Induced)

This compound Concentration (µM)StimulusMast Cell Type% Inhibition of β-Hexosaminidase ReleaseStatistical Significance
5PAF (10 µM)LAD2Significant Inhibitionp < 0.01

Table 2: Inhibition of Histamine Release from LAD2 Mast Cells by this compound (PAF-Induced)

This compound Concentration (µM)StimulusMast Cell Type% Inhibition of Histamine ReleaseStatistical Significance
1 - 25PAF (10 µM)LAD2Significant Inhibitionp < 0.05

Note: The exact percentage of inhibition was not specified in the abstract, but the inhibitory effect was statistically significant.

Experimental Protocols for In-Vitro Mast Cell Degranulation Assays

The assessment of mast cell degranulation in vitro typically involves the use of established mast cell lines, such as the human LAD2 line or the rat basophilic leukemia RBL-2H3 line, or primary human mast cells. Degranulation is quantified by measuring the release of specific granular contents, most commonly β-hexosaminidase or histamine, into the cell culture supernatant.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in-vitro mast cell degranulation assay to evaluate the effect of an inhibitor like this compound.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis cell_culture Mast Cell Culture (e.g., LAD2, RBL-2H3) sensitization Sensitization with IgE (for IgE-mediated assays) cell_culture->sensitization pre_incubation Pre-incubation with This compound sensitization->pre_incubation stimulation Stimulation of Degranulation (e.g., Antigen, PAF, C48/80) pre_incubation->stimulation collection Collection of Supernatant stimulation->collection measurement Measurement of Mediator Release (β-hexosaminidase or Histamine) collection->measurement data_analysis Data Analysis and Calculation of Inhibition measurement->data_analysis

Caption: General workflow for in-vitro mast cell degranulation assays.
Detailed Protocol for β-Hexosaminidase Release Assay (LAD2 Cells)

This protocol is adapted from methodologies used in studies investigating mast cell degranulation.

Materials:

  • LAD2 human mast cell line

  • StemPro-34 SFM medium supplemented with Stem Cell Factor (SCF)

  • Tyrode’s buffer

  • This compound stock solution

  • Degranulation stimulus (e.g., Platelet-Activating Factor - PAF, anti-IgE)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture LAD2 cells in StemPro-34 SFM medium supplemented with 100 ng/mL SCF.

  • Cell Plating: Seed LAD2 cells into 96-well plates at a density of 1 x 10^5 cells/well and incubate overnight.

  • Pre-incubation with this compound:

    • Wash the cells with Tyrode’s buffer.

    • Add varying concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control to the wells.

    • Incubate for 30 minutes at 37°C.

  • Stimulation of Degranulation:

    • Add the degranulation stimulus (e.g., 10 µM PAF) to the wells.

    • Incubate for 30 minutes at 37°C.

  • Sample Collection:

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant from each well.

  • β-Hexosaminidase Assay:

    • Add a portion of the supernatant to a new 96-well plate.

    • To determine the total β-hexosaminidase release, lyse the cells in the original plate with 0.1% Triton X-100.

    • Add the pNAG substrate solution to all wells (supernatant and lysate).

    • Incubate at 37°C for 60-90 minutes.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

    • Calculate the percentage of inhibition by this compound relative to the stimulated control.

Signaling Pathways in Mast Cell Degranulation and the Role of this compound

The primary mechanism of mast cell activation in allergic reactions is through the IgE-FcεRI pathway. The cross-linking of IgE-bound FcεRI by allergens initiates a complex signaling cascade.

IgE-Mediated Mast Cell Degranulation Pathway

The following diagram outlines the key signaling events following FcεRI cross-linking, leading to mast cell degranulation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_this compound Point of this compound Intervention (Hypothesized) Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Cross-linking Lyn Lyn FceRI->Lyn Activation Syk Syk Lyn->Syk Phosphorylation LAT LAT Syk->LAT Phosphorylation PLCG PLCγ LAT->PLCG Activation IP3 IP3 PLCG->IP3 Generation DAG DAG PLCG->DAG Generation Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Degranulation Degranulation (Mediator Release) Ca_release->Degranulation PKC_activation->Degranulation This compound This compound This compound->Syk Inhibition? This compound->PLCG Inhibition?

Caption: IgE-mediated mast cell degranulation signaling pathway.

Upon allergen-induced cross-linking of IgE-bound FcεRI, the Src family kinase Lyn is activated, which in turn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI β and γ chains. This creates docking sites for spleen tyrosine kinase (Syk), leading to its activation. Activated Syk phosphorylates several downstream targets, including the linker for activation of T cells (LAT). Phosphorylated LAT serves as a scaffold for the assembly of a signaling complex that includes phospholipase Cγ (PLCγ).

Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The sustained increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, are critical events that culminate in the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators.

Potential Mechanisms of Action of this compound

While the primary action of this compound is H1-receptor antagonism, its inhibitory effect on mast cell degranulation suggests additional mechanisms. The precise molecular targets of this compound within the mast cell signaling cascade are still under investigation. However, based on its known anti-inflammatory properties, several potential points of intervention can be hypothesized:

  • Inhibition of Early Signaling Events: this compound may interfere with the initial activation steps of the signaling cascade, potentially by modulating the activity of key kinases such as Syk. Inhibition of Syk phosphorylation would dampen the entire downstream signaling pathway.

  • Modulation of Calcium Mobilization: this compound could potentially influence the release of intracellular calcium, a critical step for degranulation. This could occur through direct or indirect effects on IP3 receptor function or other calcium channels.

  • Inhibition of Downstream Effector Molecules: this compound's anti-inflammatory effects have been linked to the inhibition of transcription factors like NF-κB in other cell types. While degranulation is a rapid, non-transcriptional process, this compound might influence the expression of proteins involved in the exocytotic machinery in the longer term.

Further research is required to elucidate the exact molecular mechanisms by which this compound stabilizes mast cells and inhibits mediator release.

Conclusion

This compound's pharmacodynamic profile extends beyond its H1-receptor antagonist activity to include direct modulatory effects on mast cell degranulation. This technical guide has provided a comprehensive overview of the available quantitative data, detailed experimental protocols for in-vitro assessment, and the intricate signaling pathways involved. The ability of this compound to inhibit the release of inflammatory mediators from mast cells underscores its role as a multifaceted anti-allergic agent. A deeper understanding of these mechanisms will not only enhance its clinical application but also pave the way for the development of more targeted and effective therapies for allergic diseases. For researchers and drug development professionals, the in-vitro mast cell degranulation assay remains a critical tool for evaluating the potential of novel compounds to modulate allergic inflammation at its cellular source.

References

Levocetirizine as a Pharmacological Tool: A Technical Guide to Studying Histamine-Independent Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine, a potent and selective second-generation histamine H1-receptor antagonist, is widely recognized for its efficacy in the management of allergic disorders. Beyond its well-established antihistaminic properties, a growing body of evidence reveals that this compound possesses significant anti-inflammatory effects that are independent of H1-receptor blockade. These off-target activities present a unique opportunity to utilize this compound as a pharmacological tool to investigate and modulate histamine-independent inflammatory pathways. This technical guide provides an in-depth overview of the non-histaminergic mechanisms of this compound, detailed experimental protocols to study these effects, and a summary of quantitative data from key studies. Furthermore, it includes visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in immunology and drug development.

Introduction: Unveiling the Histamine-Independent Actions of this compound

While the therapeutic efficacy of this compound in allergic conditions is primarily attributed to its inverse agonism of the H1-receptor, numerous in vitro and in vivo studies have demonstrated its ability to modulate inflammatory processes through mechanisms that extend beyond this action. These histamine-independent effects are observed at physiologically relevant concentrations and involve the modulation of various inflammatory mediators, including cytokines and adhesion molecules, as well as the inhibition of inflammatory cell migration.[1]

This guide focuses on the utility of this compound as an investigational probe to explore these alternative anti-inflammatory pathways. By providing detailed experimental methodologies and consolidated data, we aim to equip researchers with the necessary tools to leverage this compound in their studies of inflammatory and immune responses.

Histamine-Independent Mechanisms of this compound

This compound's anti-inflammatory repertoire is multifaceted, impacting several key aspects of the inflammatory cascade.

Modulation of Inflammatory Mediators

This compound has been shown to significantly reduce the secretion of pro-inflammatory cytokines and chemokines from various cell types, including epithelial cells and eosinophils. Notably, it has been observed to decrease the production of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][2] This modulation of cytokine release suggests an interference with intracellular signaling pathways that regulate their gene expression and synthesis.

Inhibition of Eosinophil Migration and Adhesion

A hallmark of allergic inflammation is the infiltration of eosinophils into affected tissues. This compound has demonstrated a potent ability to inhibit the migration of eosinophils across endothelial cell layers.[3][4] This effect is, at least in part, mediated by the downregulation of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), key proteins that facilitate the adhesion and transmigration of leukocytes.

Interference with Pro-Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are linked to its ability to interfere with key intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, has been identified as a target of this compound. By inhibiting NF-κB activation, this compound can suppress the transcription of numerous pro-inflammatory genes. Furthermore, evidence suggests that this compound may also modulate the Toll-Like Receptor 3 (TLR3) signaling pathway, specifically by targeting the TIR-domain-containing adapter-inducing interferon-β (TRIF) and receptor-interacting protein (RIP).

Quantitative Data on the Histamine-Independent Effects of this compound

The following tables summarize the quantitative findings from key studies investigating the non-histaminergic anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Cytokine Secretion in A549 Human Airway Epithelial Cells

CytokineThis compound Concentration (µM)Percent Inhibition of IL-1β-stimulated Secretionp-valueReference
GM-CSF2.5Significant Suppression<0.05
GM-CSF5Significant Suppression<0.05
GM-CSF10Significant Suppression<0.05
IL-85Significant Suppression<0.05
IL-810Significant Suppression<0.05

Table 2: Effect of this compound on Eosinophil Transendothelial Migration

Endothelial Cell TypeThis compound Concentration (M)Effect on Eotaxin-Induced MigrationReference
HMVEC-d (Dermal)10⁻⁸Total Inhibition
HMVEC-l (Lung)10⁻⁷Total Inhibition

Table 3: Effect of this compound on Rhinovirus-Induced ICAM-1 and Cytokine Expression in Epithelial Cells

ParameterThis compound Concentration (nM)OutcomeReference
ICAM-1 mRNA and protein0.5, 5, 50Inhibition of HRV-induced increase
IL-6 mRNA and protein0.5, 5, 50Inhibition of HRV-induced expression
IL-8 mRNA and protein0.5, 5, 50Inhibition of HRV-induced expression
NF-κB expression0.5, 5, 50Reduction of HRV-induced increase
TLR3 mRNA and protein0.5, 5, 50Inhibition

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the histamine-independent effects of this compound.

In Vitro Assay for Cytokine Secretion in A549 Human Airway Epithelial Cells

Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, GM-CSF) from stimulated human airway epithelial cells.

Materials:

  • A549 human airway epithelial cell line

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • This compound hydrochloride

  • Recombinant human Interleukin-1 beta (IL-1β)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for human IL-6, IL-8, and GM-CSF

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture A549 cells in T-75 flasks until they reach 80-90% confluency.

  • Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 2 x 10⁴ cells/well. Allow the cells to adhere overnight.

  • Pre-incubation with this compound: Prepare stock solutions of this compound in sterile PBS. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 16 hours.

  • Stimulation: Prepare a solution of IL-1β in cell culture medium at a final concentration of 1 ng/mL. Add 100 µL of the IL-1β solution to each well (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 8 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 1,500 rpm for 10 minutes to pellet any detached cells. Carefully collect the supernatants for cytokine analysis.

  • ELISA: Perform ELISAs for IL-6, IL-8, and GM-CSF on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine from a standard curve. Determine the percentage inhibition of cytokine secretion by this compound compared to the IL-1β-stimulated control.

Eosinophil Transendothelial Migration Assay

Objective: To assess the inhibitory effect of this compound on the migration of eosinophils across a monolayer of human endothelial cells.

Materials:

  • Human Microvascular Endothelial Cells (HMVEC-d or HMVEC-l)

  • Eosinophils (isolated from human peripheral blood)

  • Transwell inserts with microporous filters (e.g., 5 µm pore size)

  • 24-well tissue culture plates

  • Endothelial cell growth medium

  • This compound hydrochloride

  • Human eotaxin

  • Calcein-AM (for cell labeling)

  • Fluorescence plate reader

Protocol:

  • Endothelial Cell Monolayer Formation: Seed HMVECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed.

  • Eosinophil Isolation: Isolate eosinophils from fresh human peripheral blood using density gradient centrifugation followed by negative immunomagnetic selection.

  • Eosinophil Labeling: Label the isolated eosinophils with a fluorescent dye such as Calcein-AM for easy quantification.

  • Pre-incubation with this compound: Resuspend the labeled eosinophils in assay buffer and pre-incubate with various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) for 30 minutes at 37°C.

  • Migration Assay Setup: Place the Transwell inserts containing the endothelial monolayers into the wells of a 24-well plate. Add assay buffer containing eotaxin (100 ng/mL) to the lower chamber to create a chemotactic gradient.

  • Addition of Eosinophils: Add the pre-incubated eosinophils to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plates for 60 minutes at 37°C in a 5% CO₂ incubator.

  • Quantification of Migration: After incubation, carefully remove the non-migrated cells from the upper surface of the filter. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of migrated eosinophils for each condition. Determine the dose-dependent inhibition of eosinophil migration by this compound.

ICAM-1 Expression Assay in Human Rhinovirus (HRV)-Infected Epithelial Cells

Objective: To determine the effect of this compound on the expression of ICAM-1 in epithelial cells infected with HRV.

Materials:

  • Human nasal epithelial cells (HNECs) or A549 cells

  • Human Rhinovirus (HRV)

  • Cell culture medium

  • This compound hydrochloride

  • TRIzol reagent for RNA extraction

  • RT-PCR reagents

  • Primers for ICAM-1 and a housekeeping gene (e.g., GAPDH)

  • Antibodies for ICAM-1 and a loading control (e.g., β-actin) for Western blotting

  • Flow cytometer and anti-ICAM-1 antibody for flow cytometry

Protocol:

  • Cell Culture and Infection: Culture HNECs or A549 cells to near confluency. Infect the cells with HRV at a specific multiplicity of infection (MOI).

  • Treatment with this compound: Treat the infected cells with different concentrations of this compound (e.g., 0.5, 5, 50 nM) either at the time of infection or 24 hours prior to infection.

  • RNA Extraction and RT-PCR: At a designated time point post-infection (e.g., 24 hours), harvest the cells and extract total RNA using TRIzol reagent. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of ICAM-1. Normalize the data to a housekeeping gene.

  • Western Blotting: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against ICAM-1 and a loading control. Visualize the protein bands using an appropriate detection system.

  • Flow Cytometry: Detach the cells and stain with a fluorescently labeled anti-ICAM-1 antibody. Analyze the cell surface expression of ICAM-1 using a flow cytometer.

  • Data Analysis: Quantify the changes in ICAM-1 mRNA and protein expression in the this compound-treated groups compared to the HRV-infected control group.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (IL-6, IL-8, ICAM-1) Nucleus->Gene Initiates This compound This compound This compound->IKK Inhibits G cluster_1 TLR3 Signaling Pathway dsRNA dsRNA (Viral) TLR3 TLR3 dsRNA->TLR3 Activates TRIF TRIF TLR3->TRIF Recruits RIP RIP TRIF->RIP Activates NFkB_Activation NF-κB Activation RIP->NFkB_Activation Inflammatory_Response Inflammatory Response NFkB_Activation->Inflammatory_Response This compound This compound This compound->TRIF Inhibits This compound->RIP Inhibits G cluster_2 Experimental Workflow: Eosinophil Transendothelial Migration Assay Start Start Isolate_Eosinophils Isolate Eosinophils from Blood Start->Isolate_Eosinophils Culture_Endothelial_Cells Culture Endothelial Cells on Transwell Inserts Start->Culture_Endothelial_Cells Preincubate Pre-incubate Eosinophils with this compound Isolate_Eosinophils->Preincubate Add_Chemoattractant Add Chemoattractant (Eotaxin) to Lower Chamber Culture_Endothelial_Cells->Add_Chemoattractant Add_Eosinophils_to_Upper Add Eosinophils to Upper Chamber Preincubate->Add_Eosinophils_to_Upper Add_Chemoattractant->Add_Eosinophils_to_Upper Incubate Incubate Add_Eosinophils_to_Upper->Incubate Quantify Quantify Migrated Eosinophils Incubate->Quantify End End Quantify->End

References

Unveiling Novel Therapeutic Targets of Levocetirizine in Preclinical Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1 receptor antagonist widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[1][2][3] While its primary mechanism of action involves the blockade of the H1 receptor, a growing body of preclinical evidence reveals that this compound possesses a broader pharmacological profile, including significant anti-inflammatory and immunomodulatory effects that are independent of H1 receptor antagonism.[2][3] These findings suggest novel therapeutic avenues for this compound beyond its current indications.

This technical guide provides a comprehensive overview of the preclinical data elucidating the novel therapeutic targets of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals interested in exploring the expanded therapeutic potential of this well-established molecule. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways implicated in this compound's non-canonical effects.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from various in vitro and in vivo preclinical studies, highlighting the dose-dependent effects of this compound on various cellular and molecular targets.

Table 1: Effect of this compound on Eosinophil Function

Target/AssayCell Type/ModelThis compound ConcentrationObserved EffectCitation(s)
Eotaxin-induced Transendothelial MigrationHuman Dermal Microvascular Endothelial Cells (HMVEC-d)10⁻⁸ MTotal inhibition
Eotaxin-induced Transendothelial MigrationHuman Lung Microvascular Endothelial Cells (HMVEC-l)10⁻⁷ MTotal inhibition
Resting Eosinophil Adhesion to VCAM-1Human Eosinophils10⁻⁹ M (EC₅₀)Significant inhibition
GM-CSF-stimulated Eosinophil Adhesion to VCAM-1Human Eosinophils10⁻⁹ M (EC₅₀)Significant inhibition
RANTES and Eotaxin ProductionAntigen-stimulated Mouse Eosinophils0.05 µMSignificant decrease in production

Table 2: Effect of this compound on Cytokine and Adhesion Molecule Expression

Target/AssayCell Type/ModelThis compound ConcentrationObserved EffectCitation(s)
IL-6 and IL-8 SecretionRhinovirus-infected Human Nasal Epithelial Cells0.5, 5, 50 nMInhibition of secretion
ICAM-1 ExpressionRhinovirus-infected Human Nasal Epithelial Cells0.5, 5, 50 nMInhibition of expression
VCAM-1 ExpressionHistamine-stimulated Nasal Polyp-derived Fibroblasts0.1 - 10.0 µMEffective inhibition
RANTES and Eotaxin mRNA ExpressionAntigen-stimulated Mouse Eosinophils> 0.05 µMSignificant inhibition

Table 3: Effect of this compound on Signaling Pathways

Target/AssayCell Type/ModelThis compound ConcentrationObserved EffectCitation(s)
NF-κB ActivationRhinovirus-infected Human Nasal Epithelial Cells0.5, 5, 50 nMReduced NF-κB activation
NF-κB ActivationOsteopontin-stimulated Human Nasal Epithelial Cells> 0.05 µMSignificant suppression
COX-2, PTGDS, GPR44 mRNA ExpressionHuman Dermal Papilla Cells (hDPCs)100 ng/mLSignificantly decreased expression
AKT mRNA ExpressionHuman Dermal Papilla Cells (hDPCs)100 ng/mLSignificantly increased expression

Signaling Pathways Modulated by this compound

Preclinical research has identified several key signaling pathways that are modulated by this compound, contributing to its anti-inflammatory and immunomodulatory effects.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Rhinovirus, Osteopontin) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive Complex) NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (Active) NF_kB->NF_kB_nucleus Translocates IkB_NF_kB->NF_kB Releases This compound This compound This compound->IKK_complex Inhibits DNA DNA NF_kB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, ICAM-1) DNA->Gene_Expression Induces

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway. This diagram illustrates how this compound can inhibit the activation of the IKK complex, a critical step in the NF-κB signaling cascade. This inhibition prevents the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

PGD2_GPR44_AKT_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular PGD2 PGD2 GPR44 GPR44 (DP2 Receptor) PGD2->GPR44 Binds AKT AKT GPR44->AKT Inhibits pAKT p-AKT (Active) AKT->pAKT Phosphorylation Cell_Growth Cell Growth & Proliferation pAKT->Cell_Growth Promotes This compound This compound This compound->GPR44 Inhibits

Figure 2: this compound's Modulation of the PGD2-GPR44/AKT Pathway. This diagram depicts the inhibitory effect of this compound on the GPR44 receptor, which is activated by Prostaglandin D2 (PGD2). By inhibiting GPR44, this compound disinhibits AKT, leading to its phosphorylation and subsequent promotion of cell growth and proliferation, as observed in human dermal papilla cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Cell Culture
  • A549 Human Lung Carcinoma Cells:

    • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Subculture: When cells reach 80-90% confluency, they are washed with phosphate-buffered saline (PBS), detached with 0.25% trypsin-EDTA, and re-seeded at a 1:3 to 1:6 ratio.

  • Primary Human Nasal Epithelial Cells (HNECs):

    • Isolation: HNECs are obtained from nasal brushing or biopsies and cultured on collagen-coated plates.

    • Culture Medium: Bronchial Epithelial Cell Growth Medium (BEGM) supplemented with a growth factor and hormone cocktail.

    • Air-Liquid Interface (ALI) Culture: To induce differentiation, confluent HNECs are transferred to Transwell inserts and the apical medium is removed to establish an ALI. The cells are then cultured for 3-4 weeks to form a differentiated mucociliary epithelium.

Eosinophil Transendothelial Migration Assay
  • Cell Preparation: Human eosinophils are isolated from peripheral blood of healthy donors by density gradient centrifugation and negative selection.

  • Endothelial Monolayer: Human Microvascular Endothelial Cells (HMVEC) are seeded onto the upper chamber of a Transwell insert (3.0 µm pore size) and cultured to form a confluent monolayer.

  • Migration Assay:

    • Eosinophils are pre-incubated with various concentrations of this compound or vehicle control.

    • The lower chamber of the Transwell is filled with medium containing a chemoattractant (e.g., eotaxin).

    • The pre-treated eosinophils are added to the upper chamber.

    • The plate is incubated for 2-4 hours at 37°C.

    • The number of eosinophils that have migrated to the lower chamber is quantified by cell counting or a colorimetric assay.

Transendothelial_Migration_Workflow Start Start Isolate_Eosinophils Isolate Eosinophils from Blood Start->Isolate_Eosinophils Culture_Endothelial_Cells Culture Endothelial Cells on Transwell Insert Start->Culture_Endothelial_Cells Pretreat_Eosinophils Pre-treat Eosinophils with This compound or Vehicle Isolate_Eosinophils->Pretreat_Eosinophils Add_Chemoattractant Add Chemoattractant to Lower Chamber Culture_Endothelial_Cells->Add_Chemoattractant Add_Eosinophils Add Eosinophils to Upper Chamber Pretreat_Eosinophils->Add_Eosinophils Add_Chemoattractant->Add_Eosinophils Incubate Incubate at 37°C Add_Eosinophils->Incubate Quantify_Migration Quantify Migrated Eosinophils Incubate->Quantify_Migration End End Quantify_Migration->End

Figure 3: Experimental Workflow for Eosinophil Transendothelial Migration Assay. This diagram outlines the key steps involved in assessing the effect of this compound on eosinophil migration across an endothelial cell layer in response to a chemoattractant.

NF-κB Activation Assay (ELISA)
  • Cell Treatment: Cells (e.g., HNECs) are pre-treated with this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., Rhinovirus, Osteopontin).

  • Nuclear Extraction: Nuclear proteins are extracted from the cells using a commercial nuclear extraction kit.

  • ELISA Procedure:

    • A 96-well plate is coated with an oligonucleotide containing the NF-κB consensus sequence.

    • Nuclear extracts are added to the wells and incubated to allow NF-κB binding.

    • The wells are washed, and a primary antibody specific for the p65 subunit of NF-κB is added.

    • After another wash, a secondary antibody conjugated to horseradish peroxidase (HRP) is added.

    • A substrate solution (e.g., TMB) is added, and the color development is measured at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of activated NF-κB.

Western Blotting for Signaling Proteins
  • Protein Extraction: Whole-cell lysates are prepared from treated and untreated cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, TRIF, RIP) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preclinical evidence presented in this guide strongly supports the notion that this compound's therapeutic effects extend beyond its well-characterized H1 receptor antagonism. Its ability to modulate key inflammatory and immunomodulatory pathways, including the NF-κB and PGD2-GPR44/AKT signaling cascades, and to inhibit the function of crucial immune cells like eosinophils, opens up exciting possibilities for its repurposing in a wider range of inflammatory and immune-mediated diseases. The detailed experimental protocols and quantitative data provided herein serve as a valuable foundation for further research aimed at fully elucidating and harnessing the novel therapeutic potential of this compound. Continued investigation into these non-canonical mechanisms of action is warranted to translate these promising preclinical findings into novel clinical applications.

References

Unveiling the Anti-Inflammatory Role of Levocetirizine: A Deep Dive into its Effects on Cell Adhesion Molecule Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation antihistamine widely recognized for its efficacy in treating allergic conditions. Beyond its primary role as a histamine H1 receptor antagonist, a growing body of evidence highlights its significant anti-inflammatory properties. A key aspect of this activity is its ability to modulate the expression and function of cell adhesion molecules (CAMs), critical mediators in the inflammatory cascade that facilitate the recruitment and migration of immune cells to sites of inflammation. This technical guide synthesizes the current understanding of this compound's impact on CAMs, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Quantitative Impact of this compound on Cell Adhesion Molecules

This compound has been shown to exert inhibitory effects on several key cell adhesion molecules, including Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), E-selectin, and P-selectin. The following tables summarize the quantitative findings from various in vitro and in vivo studies.

Table 1: In Vitro Studies on this compound's Effect on Cell Adhesion

Cell Adhesion MoleculeExperimental ModelThis compound ConcentrationObserved Effect
VCAM-1 Eosinophil adhesion to recombinant human VCAM-1 under flow conditions10⁻⁸ M (Optimal); EC₅₀ of 10⁻⁹ MSignificant inhibition of resting and GM-CSF-stimulated eosinophil adhesion.[1][2][3]
VCAM-1 Histamine-induced expression on nasal polyp-derived fibroblasts0.1 - 10.0 µMEffective inhibition of VCAM-1 expression.[4]
ICAM-1 Rhinovirus-infected human nasal epithelial cells (HNECs) and A549 cells0.5, 5, or 50 nMInhibition of rhinovirus-induced increase in ICAM-1 mRNA and protein levels.[5]
ICAM-1 IFN-γ-stimulated keratinocytesTherapeutically meaningful concentrationsInhibition of ICAM-1 expression.
ICAM-1 Psoriatic skin lesions (in vivo, Cetirizine)30 mg/day (Cetirizine)Decrease in ICAM-1 positive cells from 75.8 to 38.8.

Table 2: In Vivo and Clinical Studies on this compound's Effect on Cell Adhesion Molecules

Cell Adhesion MoleculeStudy PopulationThis compound DosageObserved Effect
E-selectin & P-selectin Patients with Chronic Urticaria5 mg daily for 6 weeksSignificant reduction in serum levels of soluble E-selectin and P-selectin.
ICAM-1 (CD54) Patients with allergic rhinoconjunctivitis (Cetirizine)10 mg twice daily (Cetirizine)Significant reduction in ICAM-1 expression on conjunctival epithelium in both early and late-phase reactions.
VCAM-1 Patients with atopic dermatitis (Cetirizine)20 mg (Cetirizine)Inhibition of VCAM-1 expression.

Core Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound on cell adhesion molecule expression are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those encoding for CAMs like ICAM-1 and VCAM-1.

Inflammatory stimuli, such as rhinoviruses or cytokines, can activate the NF-κB pathway. This compound has been shown to reduce the activation of NF-κB, thereby downregulating the subsequent expression of these adhesion molecules on endothelial and epithelial cells. This action hinders the initial steps of leukocyte recruitment—tethering, rolling, and firm adhesion—to the vascular endothelium, ultimately reducing the influx of inflammatory cells into tissues.

NF-kB_Pathway_this compound cluster_cell Epithelial / Endothelial Cell cluster_nucleus Nucleus cluster_products Inflammatory Products Stimuli Rhinovirus, Cytokines, Histamine Receptor Cell Surface Receptors (e.g., TLR3) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB (Inactive) IkB->NFkB_complex NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases DNA DNA (Promoter Region) NFkB_active->DNA Translocates & Binds to Gene_Expression Gene Transcription DNA->Gene_Expression Initiates CAMs ICAM-1, VCAM-1, E-Selectin Gene_Expression->CAMs Upregulates This compound This compound This compound->NFkB_active Inhibits Activation

Caption: this compound's inhibition of the NF-κB pathway.

Experimental Protocols: Methodologies for Assessing this compound's Effects

The evaluation of this compound's impact on cell adhesion molecule expression involves a range of sophisticated laboratory techniques. Below are detailed methodologies for key experiments frequently cited in the literature.

In Vitro Eosinophil Adhesion Assay under Flow Conditions

This protocol is designed to mimic the physiological conditions of blood flow in post-capillary venules to assess the adhesion of eosinophils to VCAM-1.

  • Cell Isolation: Eosinophils are isolated from the peripheral blood of healthy subjects using density gradient centrifugation followed by negative immunomagnetic selection to achieve high purity.

  • Cell Pre-incubation: Isolated eosinophils are pre-incubated with a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or a vehicle control for a specified period (e.g., 30 minutes at 37°C).

  • Microfluidic Chamber Preparation: Capillary tubes or microfluidic channels are coated with recombinant human VCAM-1 (rhVCAM-1) at a concentration of 10 µg/mL and incubated to allow for protein adsorption.

  • Flow Assay: The pre-incubated eosinophils (either resting or stimulated with an agent like Granulocyte-Macrophage Colony-Stimulating Factor, GM-CSF) are drawn into a syringe and perfused through the VCAM-1 coated capillary tubes at a constant physiological shear stress (e.g., 1.0 dyn/cm²).

  • Data Acquisition and Analysis: Real-time video microscopy is used to capture images of eosinophils rolling and firmly adhering to the capillary surface over time (e.g., at 5 and 15 minutes). The number of adherent cells per unit area is quantified using image analysis software.

Quantification of CAM Expression on Cultured Cells via Flow Cytometry

This method quantifies the surface expression of CAMs on cell types like human nasal epithelial cells (HNECs) or fibroblasts.

  • Cell Culture and Stimulation: Primary cells (e.g., nasal polyp-derived fibroblasts) are cultured to confluence in appropriate media. To induce CAM expression, cells are stimulated with an inflammatory agent (e.g., histamine at 1000 µM or a combination of IL-4 and TNF-α).

  • This compound Treatment: In parallel experiments, cells are co-incubated with the inflammatory stimulus and varying concentrations of this compound (e.g., 0.01 to 10.0 µM).

  • Cell Harvesting and Staining: Following incubation, cells are detached using a non-enzymatic cell dissociation solution. The cell suspension is then incubated with fluorescently-labeled monoclonal antibodies specific for the CAM of interest (e.g., anti-VCAM-1-FITC).

  • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The data is analyzed to determine the percentage of positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of CAM expression.

Measurement of Soluble CAMs in Serum via ELISA

This protocol is used in clinical studies to measure the systemic levels of soluble CAMs, which are shed from the cell surface during inflammation.

  • Sample Collection: Blood samples are collected from study participants before and after a treatment period with this compound (e.g., 5 mg daily for 6 weeks). Serum is separated by centrifugation and stored at -80°C.

  • ELISA Procedure: Commercially available enzyme-linked immunosorbent assay (ELISA) kits for soluble E-selectin, P-selectin, ICAM-1, or VCAM-1 are used.

  • Assay Principle: Serum samples are added to microplate wells pre-coated with a capture antibody specific for the target soluble CAM. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate is then introduced, and the resulting color change is proportional to the amount of bound soluble CAM.

  • Data Analysis: The absorbance is read using a microplate reader, and the concentration of the soluble CAM in the serum is determined by comparison to a standard curve.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_analysis_methods Quantification cluster_invivo In Vivo / Clinical Analysis Cell_Culture 1. Cell Culture (e.g., HNECs, Fibroblasts) Stimulation 2. Inflammatory Stimulus (+/- this compound) Harvesting 3. Cell Harvesting / Supernatant Collection Stimulation->Harvesting Flow_Cytometry Flow Cytometry (Surface Protein) Harvesting->Flow_Cytometry Cells RT_PCR RT-qPCR (mRNA Expression) Harvesting->RT_PCR Cells Western_Blot Western Blot (Total Protein) Harvesting->Western_Blot Cells Patient_Treatment 1. Patient Treatment (this compound vs. Placebo) Sample_Collection 2. Sample Collection (Serum, Biopsy) Patient_Treatment->Sample_Collection Sample_Processing 3. Sample Processing Sample_Collection->Sample_Processing ELISA ELISA (Soluble CAMs in Serum) Sample_Processing->ELISA Serum

Caption: General workflow for studying this compound's effects.

Conclusion and Future Directions

The evidence strongly indicates that this compound's therapeutic benefits extend beyond H1-receptor antagonism to include direct anti-inflammatory effects through the modulation of cell adhesion molecules. By inhibiting the NF-κB pathway and subsequently downregulating the expression of key CAMs such as VCAM-1 and ICAM-1, this compound can effectively reduce the recruitment of inflammatory cells like eosinophils. These findings, supported by robust in vitro and in vivo data, provide a molecular basis for the clinical efficacy of this compound in managing chronic inflammatory allergic diseases.

For researchers and drug development professionals, these insights open avenues for exploring this compound in a broader range of inflammatory conditions. Future research should focus on further elucidating the specific intracellular targets of this compound within the inflammatory signaling cascades and exploring its potential synergistic effects when combined with other anti-inflammatory agents. A deeper understanding of these mechanisms will continue to refine the therapeutic application of this well-established and versatile molecule.

References

Levocetirizine's Potential in T-Lymphocyte Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocetirizine, a potent and selective second-generation histamine H1-receptor antagonist, is widely recognized for its efficacy in treating allergic disorders. Beyond its well-established antihistaminic properties, a growing body of evidence suggests that this compound possesses significant immunomodulatory capabilities, particularly in the regulation of T-lymphocyte activity. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on T-cell function, consolidating quantitative data, detailing experimental methodologies, and visualizing key biological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development, aiming to elucidate the broader therapeutic potential of this compound.

Introduction: Beyond Histamine Blockade

T-lymphocytes are pivotal players in the adaptive immune system, orchestrating immune responses to pathogens and abnormal cells. Dysregulation of T-cell activity is a hallmark of numerous inflammatory and autoimmune diseases, as well as allergic conditions. This compound's primary mechanism of action involves the blockade of the histamine H1 receptor, thereby mitigating the symptoms of allergic reactions. However, emerging research indicates that its therapeutic benefits may extend to direct and indirect modulation of T-lymphocyte function. This includes altering the balance of T-cell subpopulations, influencing cytokine production, and interfering with key intracellular signaling pathways. Understanding these non-canonical effects is crucial for exploring new therapeutic applications for this compound in a wider range of immune-mediated disorders.

Modulation of T-Lymphocyte Subpopulations

Clinical and preclinical studies have demonstrated that this compound can significantly alter the landscape of circulating T-lymphocyte subpopulations. A consistent finding is the reduction of activated pro-inflammatory T-cells and a potential increase in regulatory T-cell (Treg) populations.

Reduction of Activated T-Helper Cells

In studies involving patients with seasonal allergic rhinitis, treatment with this compound has been shown to decrease the percentage of activated T-helper cells in peripheral blood.[1][2][3] These cells, characterized by the expression of surface markers such as CD29, CD54 (ICAM-1), and CD212, are integral to the propagation of allergic inflammation.[1][2]

Promotion of Regulatory T-Cells (Tregs)

Conversely, this compound treatment has been associated with an increase in the proportion of CD4+CD25+ T-cells, a phenotype that includes immunosuppressive Tregs. In a murine model of allergic conjunctivitis, this compound was found to induce the differentiation of T-cells into Foxp3+ Tregs in draining lymph nodes. This shift towards a more regulatory phenotype suggests a mechanism by which this compound may actively suppress inflammatory responses.

Impact on Cytokine Production

This compound has been shown to modulate the production of various cytokines, key signaling molecules that govern the nature and intensity of an immune response. The general trend observed is a suppression of pro-inflammatory and Th2-associated cytokines, coupled with an enhancement of anti-inflammatory cytokines.

Inhibition of Pro-inflammatory and Th2 Cytokines
  • Interleukin-4 (IL-4): this compound has been demonstrated to reduce IL-4 levels in the nasal lavage of patients with seasonal allergic rhinitis.

  • Interleukin-5 (IL-5) and Interleukin-13 (IL-13): In children with atopic dermatitis, this compound treatment led to a reduction in the expression of IL-5 and IL-13 by CD4+ T-cells.

  • Interleukin-6 (IL-6) and Interleukin-8 (IL-8): In vitro studies have shown that physiologically relevant concentrations of this compound can inhibit the secretion of IL-6 and IL-8 from human nasal epithelial cells.

  • Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β): In a murine model, this compound treatment reduced the expression of TNF-α and TGF-β in conjunctival tissue.

Enhancement of Anti-inflammatory Cytokines
  • Interleukin-10 (IL-10): this compound treatment has been associated with increased systemic IL-10 secretion in a murine model of allergic conjunctivitis and increased IL-10 expression in CD4+ T-cells of children with atopic dermatitis.

Data Presentation: Quantitative Effects of this compound on T-Lymphocyte Parameters

The following tables summarize the quantitative data from key studies investigating the effects of this compound on T-lymphocyte subpopulations and cytokine levels.

Table 1: Effect of this compound on T-Lymphocyte Subpopulations

T-Cell SubpopulationConditionThis compound DoseDurationEffectp-valueReference
CD4+CD29+Seasonal Allergic Rhinitis5 mg/day4 weeksReduced percentage<0.05
CD4+CD212+Seasonal Allergic Rhinitis5 mg/day4 weeksReduced percentage<0.05
CD4+CD54+Seasonal Allergic Rhinitis5 mg/day4 weeksReduced percentage<0.05
CD4+CD25+Seasonal Allergic Rhinitis5 mg/day4 weeksIncreased percentage<0.001
CD4+CD25+Foxp3+ (Tregs)Murine Allergic Conjunctivitis0.02% topical72 hoursIncreased differentiationNot specified

Table 2: Effect of this compound on Cytokine Levels

CytokineModel/ConditionThis compound Concentration/DoseDurationEffectp-valueReference
IL-4Seasonal Allergic Rhinitis (nasal lavage)5 mg/day2 weeksReduced levelsNot specified
IL-5Atopic Dermatitis (children, CD4+ T-cells)Not specified2 weeksReduced expression<0.05
IL-8Seasonal Allergic Rhinitis (nasal lavage)5 mg/day2 weeksReduced levelsNot specified
IL-10Murine Allergic Conjunctivitis (systemic)0.01-0.02% v/w topical72 hoursIncreased secretionNot specified
IL-10Atopic Dermatitis (children, CD4+ T-cells)Not specified2 weeksIncreased expression<0.05
IL-13Atopic Dermatitis (children, CD4+ T-cells)Not specified2 weeksReduced expression<0.05
TNF-αMurine Allergic Conjunctivitis (conjunctiva)0.1-0.2% v/w topical72 hoursReduced expression (dose-dependent)<0.05
TGF-βMurine Allergic Conjunctivitis (conjunctiva)0.02% topical72 hoursReduced expressionNot specified

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound on T-lymphocytes are thought to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.

T_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 PKC PKC PLCg1->PKC Calcineurin Calcineurin PLCg1->Calcineurin IKK IKK PKC->IKK NFAT NFAT Calcineurin->NFAT IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Gene Transcription NFkB_nuc->Gene NFAT->Gene

Caption: Simplified T-Cell Receptor (TCR) Signaling Cascade.

Levocetirizine_Action_on_NFkB This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription

Caption: Proposed Mechanism of this compound's Inhibition of the NF-κB Pathway.

Experimental_Workflow_T_Cell_Analysis cluster_sample Sample Preparation cluster_culture In Vitro Culture & Treatment cluster_analysis Analysis Blood Whole Blood (from patient or animal model) PBMC Isolate PBMCs (Ficoll-Paque) Blood->PBMC Culture Culture PBMCs PBMC->Culture Stimulate Stimulate T-cells (e.g., anti-CD3/CD28, PHA) Culture->Stimulate Treat Treat with this compound (dose-response) Stimulate->Treat Flow Flow Cytometry (T-cell subpopulations, intracellular cytokines) Treat->Flow ELISA ELISA (secreted cytokines) Treat->ELISA Proliferation Proliferation Assay (e.g., CFSE, Thymidine incorporation) Treat->Proliferation

Caption: General Experimental Workflow for Analyzing this compound's Effects on T-Cells.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of this compound on T-lymphocyte activity. Researchers should optimize these protocols for their specific experimental conditions and consult the original publications for more detailed methodologies.

T-Lymphocyte Immunophenotyping by Flow Cytometry

This protocol allows for the identification and quantification of different T-cell subpopulations.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining:

    • Resuspend PBMCs in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Add a cocktail of fluorescently conjugated monoclonal antibodies specific for T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD29, anti-CD54).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining (for Foxp3):

    • Fix and permeabilize the cells using a commercial Foxp3 staining buffer set according to the manufacturer's instructions.

    • Add a fluorescently conjugated anti-Foxp3 antibody.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to gate on lymphocyte populations and quantify the percentage of different T-cell subsets.

Measurement of Cytokine Production by ELISA

This protocol is for quantifying the concentration of secreted cytokines in cell culture supernatants.

  • Sample Collection: Culture PBMCs with or without T-cell stimuli (e.g., anti-CD3/CD28) and in the presence of varying concentrations of this compound for a specified period (e.g., 24-72 hours). Centrifuge the cell cultures and collect the supernatants.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentration in the samples based on the standard curve.

T-Cell Proliferation Assay

This protocol measures the proliferative response of T-cells to stimulation.

  • Cell Labeling (CFSE Method):

    • Label PBMCs with carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • Cell Culture and Stimulation:

    • Culture the CFSE-labeled PBMCs in a 96-well plate.

    • Add T-cell stimuli (e.g., anti-CD3/CD28 antibodies) and different concentrations of this compound.

    • Incubate for 3-5 days.

  • Data Acquisition and Analysis:

    • Harvest the cells and stain with antibodies for T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8).

    • Acquire data on a flow cytometer.

    • Analyze the data by gating on the T-cell populations and examining the dilution of the CFSE dye, which indicates cell division.

Discussion and Future Directions

The available evidence strongly suggests that this compound's therapeutic effects extend beyond H1-receptor antagonism to encompass significant immunomodulatory actions on T-lymphocytes. The observed reduction in activated T-cells and the promotion of Tregs, coupled with the suppression of pro-inflammatory cytokines, point towards a potential role for this compound in a broader range of inflammatory and autoimmune conditions.

A key question that remains to be fully elucidated is the extent to which these effects are a direct consequence of this compound's interaction with T-cells versus an indirect outcome of its action on other immune cells, such as antigen-presenting cells. While the inhibition of the NF-κB pathway provides a plausible mechanism for direct effects, further research using isolated T-cell cultures is needed to definitively confirm this.

Future research should focus on:

  • Delineating Direct vs. Indirect Mechanisms: Utilizing in vitro co-culture systems and purified T-cell populations to dissect the precise cellular targets of this compound's immunomodulatory effects.

  • Exploring a Wider Range of T-Cell Subsets: Investigating the impact of this compound on other T-helper subsets (e.g., Th1, Th17) and cytotoxic T-lymphocytes.

  • Clinical Trials in Non-Allergic Inflammatory Diseases: Designing and conducting clinical trials to evaluate the efficacy of this compound in autoimmune disorders where T-cell dysregulation is a key pathological feature.

Conclusion

This compound demonstrates a multifaceted immunomodulatory profile that significantly impacts T-lymphocyte activity. By reducing the prevalence of activated pro-inflammatory T-cells, potentially promoting the expansion of regulatory T-cells, and skewing the cytokine balance towards an anti-inflammatory state, this compound exhibits therapeutic potential beyond its established role in allergy management. The inhibition of the NF-κB signaling pathway appears to be a central mechanism underlying these effects. This technical guide provides a comprehensive overview of the current evidence, offering a valuable resource for researchers and clinicians interested in harnessing the immunomodulatory properties of this compound for the development of novel therapeutic strategies. Further investigation into the precise molecular mechanisms and clinical applications in a broader range of immune-mediated diseases is warranted.

References

Basic research on the enantiomer-specific activity of Levocetirizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the enantiomer-specific activity of Levocetirizine, the active (R)-enantiomer of cetirizine. This compound is a potent and selective second-generation histamine H1 receptor antagonist with a well-established clinical profile in the management of allergic disorders.[1] This document delves into the core principles of its stereoselective pharmacology, presenting quantitative data on receptor binding affinities, detailing experimental protocols for its evaluation, and visualizing key biological pathways and experimental workflows. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the chiral pharmacology of this compound, thereby facilitating further research and development in the field of antihistamines and beyond.

Introduction: The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral drug, can exhibit profound differences in their biological activity, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding and downstream effects).[2] The development of single-enantiomer drugs from previously marketed racemic mixtures, a process known as "chiral switching," aims to provide therapeutic advantages such as improved efficacy, reduced side effects, and a better therapeutic index.[2]

This compound is a prime example of a successful chiral switch from its racemic parent, cetirizine. The pharmacological activity of cetirizine resides almost exclusively in the (R)-enantiomer, this compound, which functions as a potent antagonist at the histamine H1 receptor.[3] The (S)-enantiomer, Dextrocetirizine, is significantly less active.

Stereoselective Pharmacodynamics: The Histamine H1 Receptor

This compound exerts its therapeutic effects primarily through its high affinity and selective binding to the histamine H1 receptor, a G-protein coupled receptor (GPCR). As an inverse agonist, it decreases the constitutive activity of the H1 receptor, thereby preventing the release of pro-inflammatory mediators and alleviating the symptoms of allergic reactions.

Receptor Binding Affinity

The stereoselectivity of this compound's action is most evident in its binding affinity for the H1 receptor. Competition binding experiments have consistently demonstrated that this compound binds with significantly higher affinity than Dextrocetirizine.

CompoundH1 Receptor Binding Affinity (Ki, nM)Reference(s)
This compound ((R)-cetirizine)3
Racemic Cetirizine6
Dextrocetirizine ((S)-cetirizine)100

Table 1: Comparative H1 Receptor Binding Affinities. This table summarizes the equilibrium dissociation constants (Ki) for this compound, racemic cetirizine, and Dextrocetirizine at the human histamine H1 receptor. Lower Ki values indicate higher binding affinity.

Downstream Signaling Pathway

Histamine binding to the H1 receptor activates the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. This compound, by blocking the H1 receptor, effectively inhibits these downstream events.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Allergic_Response PKC->Allergic_Response This compound This compound This compound->H1R Antagonizes

Figure 1: Histamine H1 Receptor Signaling Pathway. This diagram illustrates the cascade of events following histamine binding to the H1 receptor and the inhibitory action of this compound.

Pharmacokinetics: The Journey of Enantiomers in the Body

While pharmacodynamic differences are paramount, enantiomers can also exhibit distinct pharmacokinetic profiles. However, in the case of cetirizine, the pharmacokinetic properties of this compound and the racemate are quite similar. This compound is rapidly and extensively absorbed, with minimal metabolism, and is primarily excreted unchanged in the urine.

Anti-Inflammatory Properties Beyond H1-Antagonism

Emerging evidence suggests that this compound possesses anti-inflammatory properties that are independent of its H1 receptor blockade. These effects may contribute to its overall therapeutic efficacy in allergic diseases. In vitro studies have demonstrated that this compound can inhibit the production of eotaxin by endothelial cells and modulate the expression of intercellular adhesion molecule 1 (ICAM-1) on keratinocytes.

Experimental Protocols

A thorough understanding of the enantiomer-specific activity of this compound relies on robust and well-defined experimental methodologies. This section details key protocols used to characterize its pharmacological profile.

Chiral Separation of Cetirizine Enantiomers by HPLC

The separation of this compound and Dextrocetirizine is a prerequisite for studying their individual activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method.

Objective: To separate and quantify the enantiomers of cetirizine.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., α1-acid glycoprotein (AGP-CSP) or ovomucoid column)

  • Mobile phase: Phosphate buffer (e.g., 10 mmol/L, pH 7.0) and an organic modifier (e.g., acetonitrile) in an appropriate ratio (e.g., 95:5, v/v).

  • Cetirizine racemate standard

  • This compound and Dextrocetirizine standards

  • Sample containing cetirizine enantiomers (e.g., from plasma, urine, or dissolved tablets)

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase. For biological samples, a prior extraction step may be necessary.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25°C).

    • Set the UV detection wavelength to 230 nm.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Data Acquisition and Analysis: Record the chromatogram. The two enantiomers will elute at different retention times. Quantify the amount of each enantiomer by comparing the peak areas to those of the standards.

G Chiral HPLC Workflow for Cetirizine Enantiomer Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Cetirizine Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Chiral_Column Chiral Stationary Phase Column Injection->Chiral_Column Separation Enantiomer Separation Chiral_Column->Separation UV_Detection UV Detection (230 nm) Separation->UV_Detection Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Quantification Quantify Enantiomers (Peak Area) Chromatogram->Quantification

Figure 2: Chiral HPLC Workflow. This diagram outlines the key steps involved in the separation and quantification of cetirizine enantiomers using chiral HPLC.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki values of this compound and Dextrocetirizine for the human H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human H1 receptor (e.g., CHO cells).

  • Radioligand: [3H]mepyramine.

  • Test compounds: this compound, Dextrocetirizine, and racemic cetirizine at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membrane preparations with a fixed concentration of [3H]mepyramine and varying concentrations of the test compound in the incubation buffer.

  • Separation: After reaching equilibrium, separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Models for Efficacy Assessment

Animal models are crucial for evaluating the in vivo efficacy of antihistamines.

5.3.1. Histamine-Induced Wheal and Flare Model

This is a standard in vivo model in humans and animals to assess the antihistaminic activity of a drug.

Objective: To evaluate the ability of this compound to inhibit histamine-induced skin reactions.

Procedure:

  • Administer the test compound (this compound or placebo) to the subjects.

  • At specific time points after administration, inject a standard dose of histamine intradermally.

  • Measure the size of the resulting wheal and flare.

  • Compare the size of the wheal and flare in the drug-treated group to the placebo group to determine the percentage of inhibition.

5.3.2. Models of Allergic Inflammation

To investigate the anti-inflammatory effects of this compound, various animal models of allergic inflammation can be employed.

  • Carrageenan-Induced Paw Edema in Rats: This model is used to assess acute anti-inflammatory activity. The reduction in paw swelling after administration of this compound compared to a control group indicates its anti-inflammatory effect.

  • Oxazolone-Induced Atopic Dermatitis in Mice: This model mimics the features of atopic dermatitis. The efficacy of topically or systemically administered this compound can be evaluated by measuring parameters such as scratching behavior, skin inflammation, and levels of inflammatory mediators.

Conclusion

The enantiomer-specific activity of this compound is a clear demonstration of the importance of stereochemistry in drug design and development. Its high affinity and selectivity for the histamine H1 receptor, coupled with potential anti-inflammatory effects, underscore its clinical utility in the management of allergic conditions. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of future chiral drugs with improved therapeutic profiles. A thorough understanding of these principles is essential for researchers, scientists, and drug development professionals working to advance the field of pharmacology.

References

Methodological & Application

Enantiomeric Purity at its Peak: A Detailed HPLC Protocol for the Separation of Levocetirizine and Dextrocetirizine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Shanghai, China – November 28, 2025 – In the realm of pharmaceutical analysis, ensuring the enantiomeric purity of chiral drugs is paramount for guaranteeing their safety and efficacy. Levocetirizine, the active (R)-enantiomer of cetirizine, is a potent second-generation antihistamine, while its counterpart, Dextrocetirizine, the (S)-enantiomer, is considered a distomer with significantly lower therapeutic activity. Consequently, robust and reliable analytical methods for their separation are crucial for quality control in drug development and manufacturing. This application note presents detailed protocols for the enantiomeric separation of this compound and Dextrocetirizine using High-Performance Liquid Chromatography (HPLC), providing researchers, scientists, and drug development professionals with a comprehensive guide to achieving optimal separation.

Introduction

Cetirizine contains a single chiral center, leading to the existence of two enantiomers: this compound and Dextrocetirizine. The pharmacological activity of cetirizine is primarily attributed to this compound, which possesses a higher affinity for the H1-histamine receptor. The development of this compound as a single-enantiomer drug, or "chiral switch," from the racemic cetirizine has offered an improved therapeutic profile. This underscores the regulatory and clinical importance of methods that can accurately quantify the enantiomeric purity of this compound and detect the presence of the Dextrocetirizine impurity.

This document outlines several validated HPLC methods employing different chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the two enantiomers. The provided protocols are designed to be readily implemented in a laboratory setting.

Experimental Protocols

A variety of chiral stationary phases have been successfully employed for the enantiomeric resolution of cetirizine. These include polysaccharide-based, protein-based, and cyclodextrin-based columns. Below are detailed protocols for three distinct and effective methods.

Method 1: Polysaccharide-Based Chiral Stationary Phase (Normal Phase)

This method utilizes a popular polysaccharide-derived chiral stationary phase, CHIRALPAK® AD-H, known for its broad applicability in chiral separations.

Chromatographic Conditions:

ParameterValue
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isobutyl Ether:Trifluoroacetic Acid (75:25:0.05, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature Ambient (Room Temperature)[1]
Detection UV at 230 nm[1]

Sample Preparation:

Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results:

Under these conditions, a clear separation of the two enantiomers is expected. The retention time for this compound (L-cetirizine) is approximately 8.2 minutes, and for Dextrocetirizine (D-cetirizine) is approximately 10.4 minutes, with a resolution factor of 2.7.[1]

Method 2: Protein-Based Chiral Stationary Phase (Reversed Phase)

Protein-based CSPs, such as those with immobilized human serum albumin (HSA), offer a different selectivity based on biomimetic interactions.

Chromatographic Conditions:

ParameterValue
Column CHIRALPAK® HSA (Human Serum Albumin)
Mobile Phase 2-Propanol:10 mM Phosphate Buffer pH 7.0 (10:90, v/v)
Flow Rate 0.9 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection UV at 227 nm

Sample Preparation:

Prepare the sample by dissolving it in the mobile phase to a suitable concentration. Ensure the final solution is filtered through a 0.45 µm filter.

Expected Results:

This method provides good separation with retention times of approximately 5.08 minutes for (S)-cetirizine (Dextrocetirizine) and 6.73 minutes for (R)-cetirizine (this compound). The enantioseparation factor (α) is 1.43 and the resolution (Rs) is 1.82.

Method 3: Chiral Mobile Phase Additive with a Standard C18 Column

An alternative to using a chiral column is to employ a chiral selector as an additive in the mobile phase with a conventional achiral column.

Chromatographic Conditions:

ParameterValue
Column Monolithic C18 column
Mobile Phase Acetonitrile:Water (17:3, v/v) containing 1 mM Hydroxypropyl-β-cyclodextrin
Flow Rate 1.0 mL/min (Typical for a 4.6 mm ID column)
Injection Volume 10 µL
Column Temperature Ambient
Detection UV at 230 nm

Sample Preparation:

Dissolve the sample in the mobile phase. Filtration through a 0.45 µm filter prior to injection is recommended.

Expected Results:

This approach allows for the stereoselective separation of cetirizine enantiomers on a standard C18 column. The use of hydroxypropyl-β-cyclodextrin as a chiral mobile phase additive is a key component for achieving resolution.

Data Presentation

The following table summarizes the quantitative data from the described HPLC methods for easy comparison.

MethodChiral Stationary Phase / AdditiveMobile PhaseRetention Time (min)Resolution (Rs)Enantioselectivity (α)
1 CHIRALPAK® AD-Hn-Hexane:Isobutyl Ether:TFA (75:25:0.05)L-Cetz: 8.2, D-Cetz: 10.42.7Not Reported
2 CHIRALPAK® HSA2-Propanol:10 mM Phosphate Buffer pH 7.0 (10:90)D-Cetz: 5.08, L-Cetz: 6.731.821.43
3 Hydroxypropyl-β-cyclodextrinAcetonitrile:Water (17:3) with 1 mM AdditiveNot SpecifiedSuccessful ResolutionNot Reported

Visualizing the Workflow

To aid in the conceptualization of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the key components in the HPLC separation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC C->D E Separation on Chiral Column D->E F UV Detection E->F G Obtain Chromatogram F->G H Identify and Integrate Peaks G->H I Calculate Resolution and Purity H->I

Caption: General experimental workflow for HPLC analysis.

G cluster_system HPLC System Components cluster_separation Principle of Chiral Separation MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem RacemicMixture Racemic Cetirizine (this compound + Dextrocetirizine) ChiralEnvironment Chiral Stationary Phase or Chiral Mobile Phase Additive RacemicMixture->ChiralEnvironment DiastereomericComplexes Transient Diastereomeric Complexes with Different Stabilities ChiralEnvironment->DiastereomericComplexes SeparatedEnantiomers Separated Enantiomers (Different Retention Times) DiastereomericComplexes->SeparatedEnantiomers

References

Application Note: Quantification of Levocetirizine in Cell Culture Supernatant using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a second-generation antihistamine that acts as a potent and selective antagonist of histamine H1 receptors.[1][2] It is widely used in the treatment of allergic conditions such as rhinitis and urticaria.[1][2] In cellular and molecular research, accurately quantifying the concentration of this compound in cell culture supernatant is crucial for a variety of applications, including pharmacokinetic and pharmacodynamic (PK/PD) modeling, mechanism of action studies, and the assessment of cellular uptake and metabolism. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in cell culture supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes a simple protein precipitation step to extract this compound from the cell culture supernatant. The analyte is then separated from matrix components using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for accurate quantification.

Experimental Protocols

1. Materials and Reagents

  • This compound dihydrochloride reference standard

  • Hydroxyzine or Cetirizine-d4 (as internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Cell culture supernatant (blank and study samples)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound primary stock with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the internal standard primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation

The following protocol is a general guideline for protein precipitation. Optimization may be required depending on the specific cell culture medium used.

  • Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

  • Add 100 µL of cell culture supernatant (or calibration standard/QC) to the appropriately labeled tube.

  • Add 200 µL of the internal standard working solution in acetonitrile to each tube. This serves to precipitate proteins and add the IS in a single step.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow Sample 100 µL Cell Culture Supernatant Add_IS Add 200 µL Acetonitrile with Internal Standard Sample->Add_IS Protein Precipitation Vortex Vortex for 30 seconds Add_IS->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 minutes Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS Supernatant->Analysis

Sample Preparation Workflow

4. LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for your specific instrumentation.

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate

Mass Spectrometry (MS) System:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound389.2201.125
Hydroxyzine (IS)375.3201.030

Note: These MRM transitions are based on published literature for plasma samples and should be confirmed on the specific instrument used.[3]

Data Presentation and Quantitative Analysis

Calibration Curve and Linearity

A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The method should demonstrate linearity over the desired concentration range (e.g., 1-500 ng/mL).

Accuracy and Precision

The accuracy and precision of the method should be evaluated using QC samples at low, medium, and high concentrations. The intra- and inter-day precision should be within ±15%, and the accuracy should be within 85-115% of the nominal concentration.

Summarized Quantitative Data (Example)

The following table presents example validation data adapted from studies in human plasma, which should be established for the specific cell culture matrix.

ParameterThis compound
Linearity Range 1.00 - 500 ng/mL
Correlation Coeff. (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 1.00 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ± 15%
Recovery ~60-70%

Data adapted from references and.

This compound Mechanism of Action: H1 Receptor Signaling

This compound exerts its therapeutic effect by acting as an inverse agonist at the Histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq protein, initiating a downstream signaling cascade. This compound stabilizes the inactive conformation of the H1 receptor, thereby blocking histamine-induced signaling.

G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release->PKC Co-activates Inflammation Pro-inflammatory Response PKC->Inflammation Leads to

H1 Receptor Signaling Pathway

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in cell culture supernatant. The simple sample preparation and sensitive detection make it suitable for high-throughput analysis in various research and drug development applications. As with any analytical method, validation should be performed in the specific cell culture matrix to ensure data quality and accuracy.

References

Application Notes and Protocols: Investigating the Impact of Levocetirizine on Human Dermal Papilla Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Androgenetic alopecia (AGA) is a common form of hair loss characterized by a progressive miniaturization of hair follicles. Dermal papilla cells (DPCs), a specialized mesenchymal cell population at the base of the hair follicle, play a crucial role in regulating hair growth and cycling.[1][2] Recent research has explored the potential of various compounds to modulate DPC activity and promote hair growth. Levocetirizine, a second-generation antihistamine, has emerged as a candidate of interest. These application notes provide a detailed protocol for studying the effects of this compound on human dermal papilla cells (hDPCs) in vitro, focusing on cell proliferation, and the modulation of key signaling pathways.

Key Signaling Pathways

Preliminary studies suggest that this compound hydrochloride may promote the growth and proliferation of hDPCs by inhibiting the Prostaglandin D2 (PGD2)-GPR44 pathway and activating the AKT signaling pathway.[3][4][5] PGD2 has been shown to inhibit hair growth, and its signaling is implicated in the pathogenesis of AGA. Conversely, the AKT pathway is known to be involved in cell survival and proliferation.

Data Presentation

The following tables summarize the quantitative data from a preliminary study on the effect of this compound on hDPCs.

Table 1: Effect of this compound on hDPC Proliferation (MTT Assay)

This compound Concentration (µg/L)Proliferation Rate (%) (Mean ± SD)
Control100
100115.80 ± 5.10

Data suggests a significant increase in hDPC proliferation at a concentration of 100 µg/L this compound hydrochloride.

Table 2: Effect of 100 µg/L this compound on mRNA Expression of Key Genes in hDPCs (RT-qPCR)

GeneFold Change in mRNA Expression (Mean ± SD)
COX-20.84 ± 0.08
PTGDS0.81 ± 0.10
GPR440.85 ± 0.09
PGF2α1.96 ± 0.25
AKT1.74 ± 0.32

This compound at 100 µg/L significantly decreased the mRNA expression of COX-2, PTGDS, and GPR44, while significantly increasing the expression of PGF2α and AKT.

Table 3: Effect of this compound on Protein Expression in hDPCs

This compound Concentration (ng/mL)PTGDS (relative expression)pAKT (relative expression)pGSK3β (relative expression)
Blank control0.726 ± 0.0580.457 ± 0.0210.350 ± 0.042
10.503 ± 0.0390.430 ± 0.0840.348 ± 0.045
100.537 ± 0.0890.447 ± 0.0930.358 ± 0.068
1000.322 ± 0.0480.590 ± 0.0520.457 ± 0.028
1,0000.432 ± 0.0510.585 ± 0.0590.467 ± 0.044
10,0000.437 ± 0.1010.440 ± 0.0590.436 ± 0.043

Western blot analysis shows that this compound hydrochloride, particularly at 100 and 1,000 ng/mL, significantly decreased PTGDS protein expression while increasing the expression of phosphorylated AKT (pAKT) and phosphorylated GSK3β (pGSK3β).

Table 4: Effect of this compound on PGD2 and PGD2R Levels in hDPC Culture Supernatant (ELISA)

This compound Concentration (ng/mL)PGD2 LevelPGD2R Level
Blank controlSignificantly higher than treatment groupsSignificantly higher than treatment groups
1Lower than controlLower than control
10Lower than controlLower than control
100Significantly lower than controlSignificantly lower than control
1,000Significantly lower than controlSignificantly lower than control
10,000Significantly lower than controlSignificantly lower than control

ELISA results indicate that this compound hydrochloride significantly reduces the secretion of PGD2 and its receptor PGD2R in the culture supernatant of hDPCs.

Experimental Protocols

Human Dermal Papilla Cell (hDPC) Culture

This protocol outlines the basic steps for culturing and maintaining hDPCs.

Materials:

  • Human Follicle Dermal Papilla Cells (HFDPC)

  • Hair Follicle Dermal Papilla Cell Growth Medium

  • Collagen Coating Solution

  • Trypsin/EDTA Solution

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • T-75 culture flasks

  • 15 mL conical tubes

  • Pipettes

  • Centrifuge

  • Microscope

  • Incubator (37°C, 5% CO2)

Protocol:

  • Coating Culture Flasks:

    • Add Collagen Coating Solution to a T-75 flask, ensuring the entire surface is covered.

    • Incubate at room temperature for 1-2 hours.

    • Aspirate the coating solution before use.

  • Thawing and Seeding hDPCs:

    • Thaw the cryovial of hDPCs rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing pre-warmed growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Count the cells and seed them onto the collagen-coated T-75 flask at a density of 6,000-10,000 cells/cm².

  • Cell Maintenance:

    • Incubate the cells at 37°C in a 5% CO2 humidified incubator.

    • Change the growth medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, wash the monolayer with HBSS.

    • Add Trypsin/EDTA solution and incubate for 1-3 minutes until cells detach.

    • Neutralize the trypsin with medium containing FBS and transfer the cell suspension to a conical tube.

    • Centrifuge, resuspend the pellet, and re-seed into new coated flasks at the desired density.

This compound Treatment

hDPCs are treated with varying concentrations of this compound hydrochloride to assess its effects.

Materials:

  • Cultured hDPCs

  • This compound hydrochloride stock solution

  • DMEM

  • Multi-well plates (e.g., 96-well for MTT, 6-well for protein/RNA extraction)

Protocol:

  • Seed hDPCs in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Prepare different concentrations of this compound hydrochloride in DMEM. A preliminary study used concentrations ranging from 1 to 10,000 ng/mL.

  • Remove the existing culture medium from the wells.

  • Add the DMEM containing the respective this compound concentrations to the wells. Include a control group with DMEM only.

  • Incubate the cells for the desired period (e.g., 24 or 48 hours) before proceeding with subsequent assays.

Cell Proliferation Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • hDPCs treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Protocol:

  • After the this compound treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell proliferation rate relative to the control group.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes.

Materials:

  • hDPCs treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., COX-2, PTGDS, GPR44, PGF2α, AKT) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green qPCR master mix

  • qPCR instrument

Protocol:

  • RNA Extraction: Lyse the treated hDPCs and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target gene, and SYBR Green master mix.

    • Run the qPCR reaction in a thermal cycler.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protein Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a sample.

Materials:

  • hDPCs treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PTGDS, p-AKT, p-GSK3β, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the treated hDPCs in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the protein band intensities and normalize them to a loading control like GAPDH.

Protein Secretion Analysis (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of a specific protein (e.g., PGD2, PGD2R) in the cell culture supernatant.

Materials:

  • Culture supernatant from this compound-treated hDPCs

  • ELISA kit for the target protein (PGD2 and PGD2R)

  • Plate reader

Protocol:

  • Collect the culture supernatant from the treated hDPCs.

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Measure the absorbance using a plate reader.

  • Calculate the concentration of the target protein in the supernatant based on a standard curve.

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow hDPC hDPC Culture Treatment This compound Treatment hDPC->Treatment MTT MTT Assay (Proliferation) Treatment->MTT RTqPCR RT-qPCR (Gene Expression) Treatment->RTqPCR WB Western Blot (Protein Expression) Treatment->WB ELISA ELISA (Protein Secretion) Treatment->ELISA Analysis Data Analysis MTT->Analysis RTqPCR->Analysis WB->Analysis ELISA->Analysis

Caption: General experimental workflow for studying this compound's impact on hDPCs.

G cluster_pathway Proposed Signaling Pathway of this compound in hDPCs This compound This compound COX2 COX-2 This compound->COX2 inhibits AKT AKT This compound->AKT activates PGD2 PGD2 COX2->PGD2 GPR44 GPR44 (PGD2 Receptor) PGD2->GPR44 HairGrowthInhibition Inhibition of Hair Growth GPR44->HairGrowthInhibition GSK3b GSK3β AKT->GSK3b inhibits CellProliferation Cell Proliferation & Survival AKT->CellProliferation

Caption: this compound's proposed mechanism of action in human dermal papilla cells.

References

In Vivo Efficacy Evaluation of Levocetirizine: Application Notes and Protocols for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the in vivo evaluation of Levocetirizine, a second-generation antihistamine. The protocols described herein are designed for preclinical assessment of the drug's efficacy in established animal models of allergic inflammation. Furthermore, this guide outlines methodologies for pharmacokinetic/pharmacodynamic (PK/PD) analysis and a framework for sub-chronic safety and toxicology studies, crucial for the comprehensive preclinical profiling of this compound.

Introduction to this compound

This compound is the active R-enantiomer of cetirizine, a potent and selective histamine H1 receptor antagonist. Its primary mechanism of action involves the inhibition of histamine-mediated effects, which are central to the pathophysiology of allergic reactions. By blocking the H1 receptor, this compound mitigates symptoms such as pruritus, edema, and vasodilation associated with allergic conditions like allergic rhinitis and urticaria.[1][2] this compound has demonstrated a favorable pharmacokinetic profile, including rapid absorption and a low potential for metabolism, making it an effective once-daily treatment.[1]

Mechanism of Action: H1 Receptor Antagonism

Histamine, upon binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological manifestations of an allergic response. This compound, as an inverse agonist, binds to the H1 receptor, stabilizing it in an inactive conformation and thereby preventing histamine-induced signaling.

Histamine H1 Receptor Signaling Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds to This compound This compound This compound->H1R Blocks Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (Vasodilation, Edema, etc.) Ca2->Allergic_Response PKC->Allergic_Response

Histamine H1 Receptor Signaling Pathway

Efficacy Evaluation in Animal Models

The in vivo efficacy of this compound can be assessed using various well-established animal models that mimic key aspects of human allergic diseases.

Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice

This model is a classic representation of a Th2-driven allergic inflammatory response in the airways, making it highly relevant for evaluating the efficacy of antihistamines.

OVA-Induced Allergic Rhinitis Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Efficacy Evaluation Day0 Day 0: Sensitization 1 Day7 Day 7: Sensitization 2 Day14 Day 14: Sensitization 3 Day21_27 Days 21-27: Intranasal OVA Challenge & this compound Treatment Day14->Day21_27 Day28 Day 28: Symptom Scoring & Sample Collection Day21_27->Day28

Workflow for OVA-Induced Allergic Rhinitis Model
  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.

  • Challenge and Treatment:

    • From day 21 to day 27, administer this compound or vehicle orally once daily.

    • One hour after treatment, challenge the mice intranasally with 10 µL of 1% OVA in saline per nostril.

  • Efficacy Endpoints (Day 28):

    • Symptom Scoring: Immediately after the final challenge, record the number of sneezes and nasal rubbing movements for 15 minutes.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to quantify inflammatory cell infiltration (e.g., eosinophils, neutrophils).

    • Histopathology: Collect nasal tissue for histological examination of eosinophil infiltration and goblet cell hyperplasia.

    • Serum IgE Levels: Measure total and OVA-specific IgE levels in serum by ELISA.

ParameterVehicle Control (Mean ± SD)This compound (1 mg/kg) (Mean ± SD)% Inhibition
Sneezing Counts (/15 min) 150 ± 2560 ± 1560%
Nasal Rubs (/15 min) 200 ± 3080 ± 2060%
BAL Eosinophils (x10⁴ cells/mL) 50 ± 1020 ± 560%
Serum OVA-specific IgE (U/mL) 2500 ± 5001250 ± 30050%

Note: These are representative data and may vary based on experimental conditions.

Histamine-Induced Paw Edema in Rats

This acute inflammatory model is useful for directly assessing the antihistaminic properties of a compound.

Histamine-Induced Paw Edema Workflow start Acclimatize Rats treatment Administer this compound or Vehicle (p.o.) start->treatment wait Wait 60 minutes treatment->wait measure_initial Measure Initial Paw Volume wait->measure_initial induce_edema Inject Histamine into Right Hind Paw measure_final Measure Paw Volume at 30, 60, 120 min post-histamine induce_edema->measure_final measure_initial->induce_edema calculate Calculate % Inhibition of Edema measure_final->calculate

Workflow for Histamine-Induced Paw Edema Model
  • Animals: Male Wistar rats, 180-220 g.

  • Treatment:

    • Administer this compound or vehicle orally.

  • Induction of Edema:

    • One hour after treatment, inject 0.1 mL of histamine solution (1 mg/mL in saline) into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before histamine injection and at 30, 60, and 120 minutes post-injection.[3]

  • Calculation:

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Time Post-HistamineVehicle Control (Mean Paw Volume Increase in mL ± SD)This compound (1 mg/kg) (Mean Paw Volume Increase in mL ± SD)% Inhibition
30 min 0.45 ± 0.050.20 ± 0.0355.6%
60 min 0.60 ± 0.080.25 ± 0.0458.3%
120 min 0.40 ± 0.060.18 ± 0.0355.0%

Note: These are representative data and may vary based on experimental conditions.[1]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the relationship between drug concentration and its pharmacological effect is crucial for dose selection and predicting clinical efficacy.

Pharmacokinetic Analysis
  • Animals: Use at least two species, typically rats and a non-rodent species like dogs or rabbits.

  • Dosing: Administer this compound at three different dose levels via the intended clinical route (oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Bioanalysis: Determine the plasma concentration of this compound using a validated LC-MS/MS method.

  • Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
Rat 1237 ± 200.5452 ± 441.5 ± 0.1
Rabbit 101991270414.6
Dog 1012300 - 201000.5 - 3N/AN/A

Data compiled from multiple sources.

Pharmacodynamic Analysis

The antihistaminic effect of this compound can be quantified by its ability to inhibit histamine-induced wheal and flare reactions.

  • Animals: Guinea pigs are a suitable model.

  • Procedure:

    • Administer this compound or vehicle orally.

    • At various time points post-dosing, inject a fixed concentration of histamine intradermally.

    • Measure the diameter of the resulting wheal and flare.

  • PK/PD Modeling: Correlate the plasma concentrations of this compound with the inhibition of the wheal and flare response to establish an exposure-response relationship.

Safety and Toxicology Assessment

A sub-chronic toxicity study is essential to evaluate the safety profile of this compound upon repeated administration.

28-Day Repeated Dose Oral Toxicity Study in Rats (OECD 407 Guideline)

28-Day Toxicity Study Workflow start Acclimatize Rats (5 days) dosing Daily Oral Dosing (28 days) - Vehicle Control - Low, Mid, High Doses start->dosing monitoring Daily Clinical Observations Weekly Body Weight & Food Intake dosing->monitoring interim_eval Interim Blood Collection (Day 14) dosing->interim_eval final_eval Terminal Blood Collection (Day 29) dosing->final_eval necropsy Necropsy & Histopathology final_eval->necropsy

Workflow for 28-Day Repeated Dose Oral Toxicity Study
  • Animals: Sprague-Dawley rats, equal numbers of males and females.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

    • Optional: Satellite groups for toxicokinetics and recovery.

  • Dosing: Daily oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Monitor daily for any signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Body Weight and Food Consumption: Record weekly.

  • Clinical Pathology (at termination):

    • Hematology: Analyze blood samples for parameters such as hemoglobin, hematocrit, red and white blood cell counts, and platelet count.

    • Clinical Biochemistry: Analyze serum for markers of liver function (ALT, AST, ALP), kidney function (BUN, creatinine), and other relevant parameters.

  • Pathology:

    • Gross Necropsy: Perform a complete necropsy on all animals.

    • Organ Weights: Weigh key organs (liver, kidneys, spleen, etc.).

    • Histopathology: Conduct microscopic examination of major organs and any tissues with gross lesions.

ParameterExpected Outcome with this compound (at therapeutic doses)
Clinical Signs No treatment-related adverse effects.
Body Weight No significant change compared to control.
Food Consumption No significant change compared to control.
Hematology Parameters within normal physiological ranges.
Clinical Biochemistry No significant changes in liver or kidney function markers.
Gross Pathology No treatment-related macroscopic findings.
Organ Weights No significant changes in relative organ weights.
Histopathology No treatment-related microscopic lesions.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound's efficacy and safety. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is essential for the successful preclinical development of this important antihistamine. The use of well-characterized animal models, coupled with thorough PK/PD and toxicological assessments, will provide a strong foundation for advancing this compound into clinical development.

References

Application Notes and Protocols: Levocetirizine in the Vienna Challenge Chamber Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent second-generation antihistamine with high affinity and selectivity for the histamine H1 receptor.[1] Its efficacy in the treatment of allergic rhinitis has been extensively studied, with the Vienna Challenge Chamber (VCC) serving as a crucial tool for evaluating its pharmacodynamic effects in a controlled environment. The VCC allows for standardized and reproducible allergen exposure, enabling precise comparisons of anti-allergic medications.[2][3]

These application notes provide a detailed overview of the use of this compound in the VCC model, including comprehensive experimental protocols, quantitative efficacy data, and a visualization of the underlying signaling pathway and experimental workflow. This document is intended to guide researchers, scientists, and drug development professionals in designing and interpreting studies utilizing this compound within the VCC framework.

Mechanism of Action of this compound

This compound exerts its therapeutic effect primarily through the selective antagonism of the histamine H1 receptor.[1] During an allergic response, mast cells and basophils release histamine, which then binds to H1 receptors on various cells, leading to the characteristic symptoms of allergic rhinitis such as sneezing, rhinorrhea, nasal pruritus, and ocular itching.[2] this compound competitively and reversibly binds to the H1 receptor, preventing histamine from binding and thereby inhibiting the downstream signaling cascade that leads to these symptoms.

Beyond its antihistaminic activity, some studies suggest that this compound may also possess anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators from cells like eosinophils and epithelial cells. This broader mechanism may contribute to its overall efficacy in managing allergic conditions.

Histamine H1 Receptor Signaling Pathway

Allergen Allergen MastCell Mast Cell / Basophil Allergen->MastCell Binds to IgE on Histamine Histamine MastCell->Histamine Degranulation and Release of H1R Histamine H1 Receptor Histamine->H1R Binds to G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Symptoms Allergic Symptoms (Sneezing, Rhinorrhea, Itching) Ca_release->Symptoms NF_kB NF-κB Activation PKC->NF_kB NF_kB->Symptoms This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Intervention.

Quantitative Data from Vienna Challenge Chamber Studies

The following tables summarize the quantitative efficacy and pharmacokinetic data for this compound derived from studies conducted in the Vienna Challenge Chamber.

Table 1: Efficacy of this compound in Allergic Rhinitis (Vienna Challenge Chamber)

Efficacy ParameterThis compound (5 mg)Comparator(s)PlaceboOnset of ActionStudy PopulationReference(s)
Mean MSC Score Reduction (Day 2) Superior to Loratadine (p=0.002)Loratadine (10 mg)Both active treatments superior to placebo45 minutesSeasonal Allergic Rhinitis (SAR)
Mean CSS Score Reduction Trend towards superiority over Loratadine (p=0.08)Loratadine (10 mg)Both active treatments superior to placebo1 hourPerennial Allergic Rhinitis (PAR)
Mean MSCS Reduction (22-24h post-dose) 5.1 (SEM 0.3)Fexofenadine (120 mg): 3.8 (SEM 0.3)1.9 (SEM 0.3)Clinically relevant improvement within 2 hoursSeasonal Allergic Rhinitis (SAR)
Symptom Score Improvement from Baseline ~40%-Significant improvement over placebo-Seasonal Allergic Rhinitis (SAR)

MSC: Major Symptom Complex; CSS: Complex Symptom Score; MSCS: Major Symptom Complex Score; SEM: Standard Error of the Mean.

Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound

ParameterValuePopulationReference(s)
Time to Peak Plasma Concentration (Tmax) Approximately 1 hourAdultsNot specified in VCC studies, general data
Elimination Half-life (t½) ~7.9 hoursAdultsNot specified in VCC studies, general data
Duration of Action Maintained efficacy up to 28 hours post-doseAdults with SAR

Experimental Protocols

The following protocols are synthesized from methodologies reported in Vienna Challenge Chamber studies investigating this compound.

Protocol 1: Single-Dose Efficacy and Onset of Action in Seasonal Allergic Rhinitis

1. Study Design:

  • Randomized, double-blind, placebo-controlled, three-way crossover study.

2. Subject Selection:

  • Inclusion Criteria:

    • Healthy male and female subjects (typically 18-60 years of age).

    • Confirmed history of seasonal allergic rhinitis to a specific pollen (e.g., grass pollen) for at least two years.

    • Positive skin prick test to the relevant allergen.

    • Willing and able to provide informed consent.

  • Exclusion Criteria:

    • Perennial allergic rhinitis.

    • Nasal structural abnormalities or polyposis.

    • Respiratory infection within a specified period before the study.

    • Use of medications that could interfere with the study results (e.g., corticosteroids, other antihistamines) within a defined washout period.

    • Smoking.

    • History of drug or alcohol abuse.

3. Experimental Procedure:

  • Washout Period: A washout period of at least 5 days between each treatment period is implemented.

  • Day 1:

    • Subjects are exposed to a constant concentration of the relevant allergen (e.g., 1500 grains/m³ of grass pollen) in the Vienna Challenge Chamber for a total of 4 hours.

    • Two hours after the start of the allergen challenge, subjects receive a single oral dose of this compound (5 mg), a comparator drug, or a placebo.

    • Symptoms are assessed by the subjects every 15 minutes using a validated scoring system (e.g., 5-point scale).

  • Day 2:

    • Twenty-two hours after drug administration, subjects are re-exposed to the same allergen concentration in the VCC for 6 hours.

    • Symptom scores are continuously recorded every 15 minutes.

4. Efficacy Endpoints:

  • Primary Endpoint: Change from baseline in the Major Symptom Complex Score (MSCS), which is the sum of scores for rhinorrhea, sneezing, itchy nose, and itchy eyes.

  • Secondary Endpoints:

    • Onset of action, defined as the time to achieve a clinically relevant and statistically significant improvement in symptom scores.

    • Duration of action, determined by the sustained efficacy on Day 2.

    • Individual symptom scores.

    • Global symptom scores.

    • Nasal secretion weight.

5. Safety and Tolerability:

  • Adverse events are monitored and recorded throughout the study.

  • Vital signs are measured at regular intervals.

Protocol 2: Comparative Efficacy in Seasonal vs. Perennial Allergic Rhinitis

1. Study Design:

  • Two separate placebo-controlled, randomized studies for Seasonal Allergic Rhinitis (SAR) and Perennial Allergic Rhinitis (PAR).

2. Subject Selection:

  • Similar to Protocol 1, with specific inclusion criteria for either SAR (e.g., grass pollen allergy) or PAR (e.g., house dust mite allergy).

3. Experimental Procedure:

  • Allergen Exposure:

    • SAR subjects are exposed to grass pollen.

    • PAR subjects are exposed to house dust mite allergens.

  • Exposure Duration: Subjects are exposed for 6 hours on two consecutive days in the VCC.

  • Medication Administration: this compound (5 mg), a comparator (e.g., Loratadine 10 mg), or placebo is administered 2 hours after the start of the challenge on each day.

  • Washout Period: A washout period of at least 5 days between each treatment period.

4. Efficacy Endpoints:

  • Primary Endpoint:

    • For SAR: Major Symptom Complex (MSC) score.

    • For PAR: Complex Symptom Score (CSS).

  • Secondary Endpoints:

    • Onset of action.

    • Individual symptom scores.

5. Safety and Tolerability:

  • Monitored as described in Protocol 1. No treatment-related adverse events were reported in the cited study.

Vienna Challenge Chamber Experimental Workflow

Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Washout Washout Period (≥ 5 days) Randomization->Washout Day1_Challenge Day 1: VCC Allergen Exposure (4-6 hours) Washout->Day1_Challenge Medication Drug Administration (2 hours post-challenge start) Day1_Challenge->Medication Symptom_Scoring1 Symptom Scoring (every 15 mins) Medication->Symptom_Scoring1 Day2_Challenge Day 2: VCC Allergen Exposure (6 hours) (22 hours post-dose) Symptom_Scoring1->Day2_Challenge Symptom_Scoring2 Symptom Scoring (every 15 mins) Day2_Challenge->Symptom_Scoring2 Crossover Crossover to Next Treatment Period Symptom_Scoring2->Crossover Crossover->Washout If more periods Analysis Data Analysis Crossover->Analysis All periods complete End End of Study Analysis->End

Caption: Experimental Workflow for a Crossover this compound Study in the Vienna Challenge Chamber.

Conclusion

The Vienna Challenge Chamber provides a robust and controlled environment for the clinical evaluation of anti-allergic medications like this compound. The data consistently demonstrates that this compound 5 mg is a highly effective treatment for both seasonal and perennial allergic rhinitis, with a rapid onset and a prolonged duration of action. The detailed protocols provided in these application notes offer a framework for conducting similar studies, ensuring reproducibility and comparability of results. The visualization of the histamine H1 receptor pathway and the experimental workflow further aids in understanding the mechanism of action and the practical aspects of VCC trials. These resources are intended to support the continued investigation and optimization of treatments for allergic rhinitis.

References

Application Note: Forced Degradation Study of Levocetirizine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine dihydrochloride, the active R-enantiomer of cetirizine, is a second-generation antihistamine used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Forced degradation studies are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies provide insights into the intrinsic stability of a drug substance, help in identifying potential degradation products, and are essential for developing stability-indicating analytical methods. This application note provides a detailed protocol for conducting a forced degradation study of this compound dihydrochloride.

Forced degradation of this compound dihydrochloride is typically performed under five stress conditions: acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[1] The drug substance shows significant degradation in acidic, alkaline, oxidative, and photolytic conditions, while it is relatively stable under thermal stress.[2][3] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for separating and quantifying the parent drug from its degradation products.

Experimental Protocols

Preparation of Stock and Standard Solutions
  • Stock Solution: Accurately weigh 50 mg of this compound dihydrochloride working standard and transfer it to a 100 mL volumetric flask. Add approximately 60 mL of diluent (e.g., a mixture of water and acetonitrile, 50:50 v/v) and sonicate for 5 minutes to dissolve. Dilute to the mark with the diluent.

  • Standard Solution for HPLC Analysis: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 25 µg/mL) by diluting with the mobile phase.

Forced Degradation Procedures

The following are general protocols for subjecting this compound dihydrochloride to forced degradation. The reaction times and temperatures may need to be adjusted to achieve a target degradation of 5-20%.

a) Acid Hydrolysis

  • Transfer a known amount of this compound dihydrochloride stock solution into a flask.

  • Add 0.1 M hydrochloric acid.

  • Reflux the solution for approximately 30 minutes.[4]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

b) Base Hydrolysis

  • Transfer a known amount of this compound dihydrochloride stock solution into a flask.

  • Add 0.01 M sodium hydroxide.

  • Reflux the solution for approximately 45 minutes.[4]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.01 M hydrochloric acid.

  • Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

c) Oxidative Degradation

  • Transfer a known amount of this compound dihydrochloride stock solution into a flask.

  • Add 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Dilute the solution with the mobile phase to a final concentration suitable for HPLC analysis.

d) Thermal Degradation

  • Place the solid this compound dihydrochloride powder in a hot air oven at 105°C for 48 hours.

  • Alternatively, reflux a solution of the drug substance in water at 80°C for 3 hours.

  • After exposure, dissolve a known amount of the stressed solid in the mobile phase or dilute the stressed solution to a final concentration suitable for HPLC analysis.

e) Photolytic Degradation

  • Expose the solid this compound dihydrochloride powder to UV light (e.g., 254 nm) for 24 hours.

  • Alternatively, expose a solution of the drug substance to UV light.

  • After exposure, dissolve a known amount of the stressed solid in the mobile phase or dilute the stressed solution to a final concentration suitable for HPLC analysis.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating this compound from its degradation products. The following is a representative method; however, it should be validated according to ICH guidelines.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Waters Symmetry C8 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of a buffer solution (e.g., 4.6 g of Ammonium dihydrogen phosphate in 1000 mL of water, pH adjusted to 6.0 with Triethylamine) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison. The table should include the stress condition, the percentage of the remaining parent drug, and the percentage of the major degradation product.

Stress ConditionReagent/ParameterDurationTemperature% this compound Remaining% Major Degradation Product
Acid Hydrolysis 0.1 M HCl3 hoursRoom Temp.~87%Not Specified
Base Hydrolysis 0.1 M NaOH3 hoursRoom Temp.~93-98%Not Specified
Oxidative Degradation 3% H₂O₂3 hoursRoom Temp.~88%Not Specified
Thermal Degradation Solid3 hours80°C~92-97%Not Specified
Photolytic Degradation Solid (UV at 254 nm)3 hoursN/A~76-90%Not Specified

Note: The data presented is a summary from a study using UV-spectroscopy on different commercial tablets and is for illustrative purposes. The actual degradation will vary depending on the specific conditions and whether the API or a formulated product is tested.

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidative Oxidative Degradation stock->oxidative thermal Thermal Degradation stock->thermal photolytic Photolytic Degradation stock->photolytic hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photolytic->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Forced degradation experimental workflow.
Proposed Degradation Pathway of this compound

The degradation pathway for this compound is expected to be similar to that of its parent compound, Cetirizine. Under hydrolytic (acidic and neutral) and oxidative conditions, the ether linkage and the piperazine ring are susceptible to cleavage.

G cluster_pathway Degradation Pathway cluster_products Degradation Products levo This compound dp1 α-(4-chlorophenyl) benzyl alcohol levo->dp1 Acid/Neutral Hydrolysis dp2 4-chlorobenzophenone levo->dp2 Oxidative Degradation

Proposed degradation pathway for this compound.

Conclusion

This application note provides a comprehensive protocol for conducting forced degradation studies on this compound dihydrochloride. The provided experimental conditions and the stability-indicating HPLC method serve as a robust starting point for researchers in the pharmaceutical industry. The successful execution of these studies is fundamental for understanding the stability of this compound, identifying its degradation products, and developing a validated analytical method for quality control and stability monitoring. It is important to note that the specific conditions may require optimization to achieve the desired level of degradation.

References

Application Notes & Protocols: Analytical Method Validation for Levocetirizine and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocetirizine, the active R-enantiomer of cetirizine, is a potent and selective second-generation histamine H1-receptor antagonist. It is widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. A thorough understanding of its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME), is crucial for drug development and clinical efficacy. This requires robust and validated bioanalytical methods for the quantitative determination of this compound and its metabolites in biological matrices.

This document provides a comprehensive overview of validated analytical methods for this compound in human plasma, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the current gold standard for bioanalytical studies.[1] It also addresses the metabolism of this compound and the analytical considerations for its metabolites.

Metabolism of this compound

This compound undergoes limited metabolism in humans, with a significant portion of the drug being excreted unchanged in the urine.[2] The primary metabolic pathways include:

  • Oxidation: This involves hydroxylation, O-dealkylation, N-oxidation, and N-dealkylation.

  • Conjugation: Glucuronide and taurine conjugation pathways have also been identified.

The major metabolite identified in human plasma is the O-dealkylated derivative (P026) . However, its plasma concentrations are generally very low, particularly after single-dose administration.[2] At least 13 minor metabolites have been detected in urine, collectively accounting for a small fraction of the administered dose.[2] Due to the low circulating concentrations of its metabolites, most bioanalytical methods have focused on the quantification of the parent drug, this compound.

Analytical Methodologies for this compound

Several analytical methods have been developed and validated for the quantification of this compound in biological samples, primarily human plasma. The most prominent and sensitive methods are based on LC-MS/MS. High-performance liquid chromatography (HPLC) with UV detection has also been reported.

Key Experimental Workflow

The general workflow for the bioanalysis of this compound in plasma samples involves several key steps as illustrated below.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing Sample Biological Sample (e.g., Human Plasma) IS Addition of Internal Standard Sample->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for the bioanalysis of this compound.

Detailed Experimental Protocols

This section provides detailed protocols for the quantification of this compound in human plasma based on published and validated LC-MS/MS methods.

Protocol 1: Liquid-Liquid Extraction (LLE) Coupled with LC-MS/MS

This protocol is adapted from a method utilizing fexofenadine as the internal standard (IS).[3]

1. Materials and Reagents:

  • This compound dihydrochloride reference standard

  • Fexofenadine hydrochloride (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

2. Stock and Working Solutions Preparation:

  • Prepare primary stock solutions of this compound and fexofenadine in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve and quality control (QC) samples.

  • Prepare a working solution of the internal standard (fexofenadine) in the same diluent.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 1 mL of cold dichloromethane.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for injection.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water:Formic Acid (80:19.9:0.1, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 389 > 201

    • Fexofenadine (IS): m/z 502 > 467

Protocol 2: Protein Precipitation (PPT) Coupled with LC-MS/MS

This protocol is a simplified and rapid method using protein precipitation for sample cleanup.

1. Materials and Reagents:

  • This compound dihydrochloride reference standard

  • Hydroxyzine (Internal Standard)

  • Human plasma (with anticoagulant)

  • Trichloroacetic acid (TCA), 6% in water

  • Acetonitrile (HPLC grade)

  • Ammonium formate (AR grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

2. Stock and Working Solutions Preparation:

  • Prepare stock and working solutions as described in Protocol 1, using hydroxyzine as the internal standard.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 200 µL of 6% trichloroacetic acid in water.

  • Vortex mix for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: Shimadzu UFLC or equivalent

  • Column: C18 column (e.g., 4.6 x 75 mm, 3.5 µm)

  • Mobile Phase: Acetonitrile:10 mM Ammonium Formate (pH 3.5) (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: Ambient

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 389.0 > 201.0

    • Hydroxyzine (IS): m/z 375.3 > 201.0

Bioanalytical Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). The key validation parameters are summarized below.

validation_parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve (Linearity & Range) Validation->Calibration Recovery Recovery Validation->Recovery LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix

Caption: Key parameters for bioanalytical method validation.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the determination of this compound in human plasma.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1Method 2Method 3
LC Column C18 (4.6 x 50 mm, 5 µm)C18 (4.6 x 75 mm, 3.5 µm)Inertsil ODS-3 (4.6 x 50 mm, 5 µm)
Mobile Phase ACN:H₂O:Formic Acid (80:19.9:0.1)ACN:10 mM Ammonium Formate, pH 3.5 (80:20)ACN:10 mM Ammonium Formate, pH 8 (73:27)
Flow Rate 0.5 mL/min1.0 mL/min0.7 mL/min
Internal Standard FexofenadineHydroxyzineFexofenadine
Ionization Mode ESI+ESI+ESI+
MRM Transition (Analyte) m/z 389 > 201m/z 389.0 > 201.0m/z 389.0 > 200.8
MRM Transition (IS) m/z 502 > 467m/z 375.3 > 201.0m/z 502.2 > 466.0

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 0.5 - 5001.0 - 5001 - 500
Correlation Coefficient (r²) > 0.99≥ 0.995> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.51.01
Intra-day Precision (%RSD) < 15%< 15%0.96 - 1.92%
Inter-day Precision (%RSD) < 15%< 15%1.03 - 1.55%
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Mean Recovery (%) Not explicitly stated59% (this compound), 69% (IS)> 85%

Conclusion

The LC-MS/MS methods described provide the necessary sensitivity, specificity, and high-throughput capability for the pharmacokinetic and bioequivalence studies of this compound. The choice between liquid-liquid extraction and protein precipitation for sample preparation will depend on the specific laboratory setup and requirements for sample cleanup. While the metabolism of this compound is limited, the development of analytical methods for its metabolites, particularly the O-dealkylated derivative, remains an area for further research. The protocols and data presented here serve as a valuable resource for researchers and scientists involved in the development and analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Levocetirizine Dosage and Administration for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Levocetirizine in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a second-generation antihistamine that acts as a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from initiating the cascade of allergic symptoms such as vasodilation, increased vascular permeability, and pruritus.[1] this compound is the active R-enantiomer of cetirizine and has been shown to have anti-inflammatory properties beyond its antihistaminic effects.[2]

Q2: What are the recommended dosages of this compound for different animal models?

Dosage can vary significantly depending on the animal model, the indication being studied, and the route of administration. It is crucial to titrate the dose for your specific experimental setup. The following tables provide a summary of dosages reported in the literature.

Data Presentation: this compound Dosage and Pharmacokinetics

Table 1: Recommended this compound Dosages in Preclinical Models

Animal ModelIndication/ModelDosageRoute of AdministrationReference
Mouse Allergic Rhinitis0.1 - 10 mg/kgOral[3]
Rat Lung Inflammation1 mg/kg/dayOral[4]
Analgesic/Anti-inflammatory1 mg/kgOral[5]
Guinea Pig Allergic Rhinitis/Asthma0.1 - 1 mg/kgOral
Rabbit Bioequivalence StudyNot specifiedOral
Dog (Beagle) Safety/Toxicity10 mg/kgOral
Monkey (Cynomolgus) Safety/Toxicity10 mg/kgOral

Table 2: Pharmacokinetic Parameters of this compound in Different Species

SpeciesDoseRouteCmaxTmaxHalf-life (t½)Reference
Rat (Sprague-Dawley) 1 mg/kgOral237.16 ± 19.87 ng/ml30 min1.54 ± 0.12 h
Guinea Pig 0.1 mg/kgOral112 ± 43 ng/ml1 - 1.5 h2.1 - 2.8 h
1 mg/kgOral950 ± 206 ng/ml1 - 1.5 h2.1 - 2.8 h
Rabbit (New Zealand White) Not specifiedOral (Tablet)189 ppm1 h15.83 h
Not specifiedOral (Spray)199 ppm1 h14.56 h
Dog (Beagle) 10 mg/kgOral12,300 - 20,100 ng/mlNot specifiedNot specified
Monkey (Cynomolgus) 10 mg/kgOral4,090 - 12,700 ng/mlNot specifiedNot specified

Experimental Protocols & Methodologies

Protocol 1: Oral Administration (Gavage) in Rodents

This protocol is a general guideline for oral administration of this compound to mice and rats.

Materials:

  • This compound solution/suspension in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose, water)

  • Animal scale

  • Appropriately sized gavage needles (flexible or stainless steel with a ball tip)

  • Syringes

Procedure:

  • Animal Preparation: Weigh the animal to calculate the precise dosing volume. The volume should generally not exceed 1% of the body weight (e.g., a 20g mouse can receive up to 0.2 ml).

  • Restraint: Properly restrain the animal to ensure its safety and prevent injury. For mice, a single-handed restraint technique is common.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and down the esophagus. Never force the needle. If resistance is met, withdraw and re-attempt.

  • Substance Administration: Slowly administer the this compound solution. If fluid appears in the mouth, withdraw the needle immediately.

  • Post-Administration Monitoring: Observe the animal for any signs of respiratory distress. Monitor for 24 hours for any adverse effects like abdominal distension.

Protocol 2: Intranasal Administration in Mice (Allergic Rhinitis Model)

Materials:

  • This compound solution in a suitable vehicle (e.g., saline)

  • Micropipette with fine tips

Procedure:

  • Animal Anesthesia: Lightly anesthetize the mouse to prevent sneezing and ensure accurate delivery.

  • Positioning: Place the anesthetized mouse on its back.

  • Instillation: Using a micropipette, carefully instill a small volume (e.g., 5-10 µL per nostril) of the this compound solution into the nasal cavity.

  • Recovery: Allow the animal to recover from anesthesia in a warm, clean cage.

Troubleshooting Guide

Issue 1: Animal Distress or Injury During Oral Gavage.

  • Q: My animals are showing signs of distress during or after gavage. What should I do?

    • A: Immediately stop the procedure. Ensure you are using the correct size and type of gavage needle. The tip should be blunted to prevent esophageal trauma. Re-evaluate your restraint technique to ensure it is firm but not causing undue stress. If the animal shows signs of respiratory distress after administration, the substance may have entered the trachea, and immediate euthanasia may be necessary.

Issue 2: Inconsistent or Unexpected Experimental Results.

  • Q: I am observing high variability in my results. What could be the cause?

    • A: Several factors could contribute to this.

      • Dosing Accuracy: Ensure precise calculation and administration of the dose based on individual animal weight.

      • Drug Stability: Prepare fresh this compound solutions. While stable in solid form, the stability in solution for dosing should be considered, especially if stored.

      • Animal Stress: Stress can significantly impact physiological responses. Handle animals consistently and allow for an acclimatization period before experiments.

      • Fasting: For oral administration, overnight fasting can help ensure uniform absorption.

Issue 3: Potential for Sedation or other CNS Side Effects.

  • Q: I am concerned about the potential for sedation with this compound in my study. How can I mitigate this?

    • A: this compound is a second-generation antihistamine with a lower risk of sedation compared to first-generation drugs. However, at higher doses, central nervous system effects can occur.

      • Start with the lowest effective dose based on literature for your model.

      • A dose of 1 mg/kg in rats resulted in only 22.5% occupancy of brain H1 receptors, suggesting effective peripheral blockade without significant central effects.

      • Carefully observe animals for signs of sedation or changes in behavior, especially during dose-ranging studies.

Visualizations: Signaling Pathways and Experimental Workflows

Levocetirizine_Mechanism_of_Action cluster_0 Allergen Exposure cluster_1 Histamine Release & Action cluster_2 This compound Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on surface Histamine Histamine MastCell->Histamine Degranulation H1Receptor H1 Receptor Histamine->H1Receptor Binds to AllergicSymptoms Allergic Symptoms (Vasodilation, Itching, etc.) H1Receptor->AllergicSymptoms Activates This compound This compound This compound->H1Receptor Blocks

Caption: this compound's mechanism of action in blocking the H1 receptor.

Oral_Gavage_Workflow start Start weigh Weigh Animal start->weigh calculate Calculate Dose Volume weigh->calculate restrain Restrain Animal calculate->restrain insert Insert Gavage Needle restrain->insert administer Administer this compound insert->administer monitor Monitor for Distress administer->monitor end End monitor->end

Caption: Experimental workflow for oral gavage administration.

Troubleshooting_Logic issue Unexpected Result? variability High Variability? issue->variability Yes no_effect No Effect? issue->no_effect No check_dose Verify Dose Calculation & Administration variability->check_dose check_stability Check Drug Solution Stability/Preparation variability->check_stability check_stress Assess Animal Handling & Stress variability->check_stress no_effect->check_dose no_effect->check_stability increase_dose Consider Dose Escalation no_effect->increase_dose check_route Verify Administration Route Efficacy no_effect->check_route

Caption: Logical troubleshooting flow for unexpected experimental outcomes.

References

Technical Support Center: Stability of Levocetirizine in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Levocetirizine in long-term in vitro studies. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues that may impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media at 37°C?

A1: While comprehensive long-term stability data for this compound specifically within cell culture media is not extensively published, forced degradation studies provide valuable insights. This compound has been shown to be relatively stable under neutral and thermal stress conditions.[1] However, it is susceptible to degradation under acidic, alkaline, oxidative, and particularly, photolytic (light-induced) conditions.[1][2][3] Given that cell culture media is typically buffered to a physiological pH of around 7.4 and incubators are kept at 37°C, the primary concern for degradation in long-term experiments is likely to be phototoxicity and gradual hydrolysis over extended periods.

Q2: What are the known degradation products of this compound, and are they cytotoxic?

A2: Forced degradation studies have identified several degradation products under various stress conditions, which can be characterized using techniques like LC-MS. However, the specific degradation products that may form in the complex environment of cell culture media have not been fully elucidated in the available literature. One study on the cytogenetic and genotoxic effects of this compound on human peripheral lymphocytes in vitro found no significant cytotoxic or genotoxic effects at concentrations up to 16 µg/mL over 48 hours. It is important to note that this study focused on the parent compound, and the cytotoxicity of its potential degradation products remains an area requiring further investigation.

Q3: Can this compound interact with components of the cell culture media?

A3: While direct studies on the interaction of this compound with specific cell culture media components are limited, the potential for such interactions exists. Cell culture media is a complex mixture of amino acids, vitamins, salts, and proteins (from serum), which could potentially interact with the drug over time. Researchers should be aware of this possibility, especially in long-term cultures where the cumulative effect of such interactions could become significant.

Q4: What are the best practices for preparing and storing this compound stock solutions for cell culture experiments?

A4: To ensure consistency and minimize degradation, follow these best practices:

  • Solvent Selection: this compound is soluble in DMSO. For cell-based assays, it is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%, and ideally at or below 0.1%) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect stock solutions from light by using amber vials or by wrapping them in aluminum foil.

  • Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Do not store this compound in culture medium for extended periods.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or diminishing drug effect over time in a long-term experiment. This compound degradation in the cell culture medium.1. Replenish the medium: For experiments lasting several days or weeks, periodically replace the culture medium containing fresh this compound. The frequency of media changes will depend on the stability of this compound in your specific experimental setup. 2. Protect from light: Minimize the exposure of your culture plates to light, especially if your incubator has an internal light. Consider using amber-colored culture vessels or wrapping plates in foil. 3. Perform a stability study: Conduct a pilot experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions (see detailed protocol below).
High variability between replicate wells or plates. 1. Inconsistent drug concentration: This could be due to pipetting errors, improper mixing of stock solutions, or degradation of the compound. 2. Edge effects: Wells on the perimeter of a multi-well plate are more susceptible to evaporation, leading to changes in drug concentration. 3. Cell health and passage number: Variations in cell health or using cells at a high passage number can lead to inconsistent responses.1. Ensure accurate dilutions: Use calibrated pipettes and prepare fresh dilutions for each experiment. Vortex stock solutions before making dilutions. 2. Mitigate edge effects: Fill the outer wells of your plates with sterile PBS or media without cells and use the inner wells for your experimental samples. 3. Maintain consistent cell culture practices: Use cells within a consistent and low passage number range, ensure they are healthy and free from contamination, and maintain a consistent seeding density.
Unexpected cellular morphology or off-target effects. 1. Formation of bioactive degradation products: Degradation products of this compound may have their own biological activities. 2. Off-target effects of this compound: While primarily an H1 receptor antagonist, at higher concentrations or in specific cell types, this compound may have off-target effects.1. Monitor drug stability: If you suspect degradation, analyze the concentration of the parent compound and screen for major degradation products in your culture medium over time using HPLC or LC-MS. 2. Include appropriate controls: Use vehicle controls (medium with the same concentration of solvent used to dissolve this compound) in all experiments. Consider including a positive control for the observed off-target effect if known.

Data Presentation

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionObservationReference(s)
Acidic Hydrolysis Significant degradation observed.
Alkaline Hydrolysis Significant degradation observed.
**Oxidative (e.g., H₂O₂) **Significant degradation observed.
Photolytic (UV light) Extensive degradation observed.
Thermal Relatively stable.
Neutral (Aqueous Solution) Mild degradation observed.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound dihydrochloride

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile phase (e.g., Acetonitrile:Methanol:20mM Ammonium Acetate Buffer pH 5.0 in a ratio of 25:55:20 v/v/v)

  • Sterile microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Prepare this compound Solution: Prepare a solution of this compound in your complete cell culture medium at the final concentration you use in your experiments.

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes. Place these tubes in your cell culture incubator under the same conditions as your experiments (37°C, 5% CO₂, humidity).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), remove one aliquot from the incubator.

  • Sample Preparation:

    • If your medium contains serum, precipitate the proteins by adding a cold solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of medium).

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the specified mobile phase.

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 230 nm.

    • Inject a standard volume of the prepared supernatant from each time point.

    • Run a standard curve with known concentrations of this compound to quantify the amount remaining at each time point.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0. This will give you the stability profile of this compound under your specific experimental conditions.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound in Complete Cell Culture Medium aliquot Aliquot into Sterile Tubes prep->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate timepoint Collect Samples at Time Points (0, 24, 48h...) incubate->timepoint precipitate Protein Precipitation (if serum is present) timepoint->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc data Calculate % Remaining vs. Time 0 hplc->data

Caption: Workflow for assessing this compound stability in cell culture.

signaling_pathway This compound's Primary Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates CellularResponse Allergic & Inflammatory Cellular Responses H1R->CellularResponse Initiates This compound This compound This compound->H1R Antagonist (Blocks)

Caption: this compound's mechanism as an H1 receptor antagonist.

troubleshooting_guide Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_stability Is this compound Stability Confirmed? start->check_stability perform_stability Action: Perform Stability Study (See Protocol) check_stability->perform_stability No check_cells Are Cell Culture Practices Consistent? check_stability->check_cells Yes perform_stability->check_cells standardize_cells Action: Standardize Passage Number, Seeding Density, and Health Checks check_cells->standardize_cells No check_reagents Are Reagent Preparation and Handling Consistent? check_cells->check_reagents Yes standardize_cells->check_reagents standardize_reagents Action: Prepare Fresh Solutions, Use Calibrated Pipettes, Avoid Freeze-Thaw check_reagents->standardize_reagents No review_protocol Review Experimental Protocol for Potential Sources of Variability check_reagents->review_protocol Yes standardize_reagents->review_protocol consistent_results Consistent Results Achieved review_protocol->consistent_results

Caption: A decision tree for troubleshooting inconsistent results.

References

Strategies to prevent and assess off-target effects of Levocetirizine in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and assessing potential off-target effects of Levocetirizine in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target interactions of this compound?

A1: this compound is a potent and highly selective antagonist of the histamine H1 receptor.[1][2][3] Its high affinity for the H1 receptor is the basis of its therapeutic action in allergic conditions.[4][5] Off-target interactions are minimal. This compound has been shown to be 600-fold more selective for the H1 receptor compared to a panel of other receptors and channels. It displays over 20,000-fold selectivity for the H1 receptor over all five types of muscarinic acetylcholine receptors, meaning it has virtually no anticholinergic activity.

Q2: Does this compound have any cardiovascular off-target effects, such as QT prolongation?

A2: this compound is considered to have a strong cardiovascular safety profile. It shows negligible inhibition of the hERG channel (IC50 > 30 μM) and is not associated with QT interval prolongation at therapeutic or even supratherapeutic doses.

Q3: Are there any known off-target effects of this compound in the central nervous system (CNS)?

A3: As a second-generation antihistamine, this compound has limited ability to cross the blood-brain barrier, resulting in a low incidence of sedation compared to first-generation antihistamines. However, rare cases of psychiatric adverse reactions, particularly in children, have been reported. One potential mechanism for these rare CNS effects is that this compound is a weak substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier. Reduced P-gp function could potentially lead to higher concentrations of this compound in the CNS.

Q4: How does this compound interact with metabolic enzymes like Cytochrome P450 (CYP)?

A4: this compound undergoes minimal hepatic metabolism and has a low potential for drug-drug interactions mediated by the CYP450 system. This reduces the likelihood of off-target effects arising from altered metabolism when co-administered with other drugs.

Data Presentation: this compound Binding Profile

Table 1: this compound Binding Affinity for Histamine H1 Receptor

CompoundReceptorKᵢ (nM)
This compoundHistamine H13
(S)-CetirizineHistamine H1100
Cetirizine (racemic)Histamine H16

Data sourced from Gillard et al., 2002.

Table 2: this compound Selectivity Panel

Receptor/Ion Channel FamilySpecific Receptors/Channels TestedResult at 10 µM this compound
Adrenergicα₁, α₂, βNo significant interaction
DopaminergicD₁, D₂, D₃, D₄, D₅No significant interaction
Serotonergic5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃, 5-HT₅ₐ, 5-HT₆, 5-HT₇No significant interaction
MuscarinicM₁, M₂, M₃, M₄, M₅No significant interaction
Opioidδ, κ, μNo significant interaction
Ion ChannelsCa²⁺, K⁺, Na⁺No significant interaction

Based on data indicating 600-fold selectivity and specific testing against a panel of receptors and channels where no significant interactions were observed at a concentration of 10 µM, with the exception of a weak interaction at the human α2C4 adrenergic receptor.

Experimental Protocols & Troubleshooting Guides

Assessing Off-Target Binding: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a potential off-target receptor.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Membrane Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and this compound Receptor_Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation This compound This compound Solutions This compound->Incubation Filtration Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Determination Determine IC₅₀ Scintillation->IC50_Determination Ki_Calculation Calculate Kᵢ using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation pgp_assay_workflow cluster_cell_culture Cell Culture cluster_transport_assay Transport Assay cluster_analysis Analysis MDCK_MDR1 Seed MDCK-MDR1 cells on Transwell inserts Add_this compound Add this compound to Apical or Basolateral chamber MDCK_MDR1->Add_this compound Incubate Incubate and collect samples over time Add_this compound->Incubate Quantify Quantify this compound (e.g., by LC-MS/MS) Incubate->Quantify Calculate_Papp Calculate Apparent Permeability (Papp) Quantify->Calculate_Papp Efflux_Ratio Determine Efflux Ratio Calculate_Papp->Efflux_Ratio levocetirizine_mechanism cluster_main_pathway Primary On-Target Pathway cluster_off_target Potential Off-Target Considerations This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonizes BBB Blood-Brain Barrier This compound->BBB Limited Penetration Other_Receptors Other Receptors/Channels (e.g., Adrenergic, Muscarinic) This compound->Other_Receptors Very Low Affinity (High Selectivity) Allergic_Response Allergic Response (e.g., vasodilation, itching) H1_Receptor->Allergic_Response Mediates Pgp P-glycoprotein (P-gp) BBB->Pgp Contains CNS Central Nervous System BBB->CNS Pgp->this compound Weak Substrate

References

Technical Support Center: Optimization of Mobile Phase Composition for Levocetirizine Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Levocetirizine using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of mobile phase composition for this compound analysis.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH. This compound is an ionizable compound, and its peak shape is sensitive to the pH of the mobile phase.[1]Adjust the pH of the aqueous portion of the mobile phase. A pH of around 3.0, adjusted with ortho-phosphoric acid, has been shown to minimize peak tailing.[2] At higher pH values, peak tailing is more likely to be observed.[1]
Secondary interactions with the stationary phase.Use a mobile phase modifier, such as an ion-pairing agent like Sodium Heptane Sulfonate, to reduce secondary interactions.[1] Alternatively, consider a different column chemistry (e.g., C8 instead of C18).[3]
Poor Resolution Between this compound and Impurities/Other Components Inadequate organic modifier concentration. The ratio of organic solvent to the aqueous buffer is critical for achieving separation.Optimize the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A common starting point is a ratio of 65:35 (v/v) acetonitrile to phosphate buffer. Adjusting this ratio will alter the retention times and can improve resolution.
Non-optimal column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of separation.Maintain a consistent and optimized column temperature. A temperature of 30°C is often used. Increasing the temperature can sometimes improve efficiency and resolution, but may also decrease retention time.
Inappropriate stationary phase.For enantiomeric separation of cetirizine (to resolve this compound from its enantiomer), a chiral stationary phase is required. For general analysis, C18 or C8 columns are commonly used.
Long Retention/Run Times High percentage of aqueous phase in the mobile phase.Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to decrease the retention time.
Low flow rate.Increase the flow rate. A flow rate of 1.0 mL/min is common, but can be adjusted to shorten run times, though this may impact resolution.
Irreproducible Retention Times Inconsistent mobile phase preparation. Small variations in pH or composition can lead to shifts in retention time.Ensure accurate and consistent preparation of the mobile phase, including pH adjustment and solvent ratios. Use a reliable pH meter and precise volumetric measurements.
Column degradation. Over time, column performance can degrade, leading to inconsistent results.Use a guard column to protect the analytical column. If performance continues to degrade, replace the column. Regularly perform system suitability tests to monitor column performance.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.
Baseline Noise or Drift Impure solvents or reagents.Use HPLC-grade solvents and high-purity reagents for mobile phase preparation. Degas the mobile phase before use to remove dissolved gases.
Detector issues.Ensure the detector lamp has sufficient life and is properly warmed up. Flush the detector cell to remove any air bubbles or contaminants.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase composition for this compound separation on a C18 column?

A common starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mixture of phosphate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) and acetonitrile in a ratio of 35:65 (v/v). The flow rate is typically set to 0.7-1.0 mL/min, with UV detection at 230 nm.

Q2: How does the pH of the mobile phase affect the chromatography of this compound?

The pH of the mobile phase has a significant impact on the retention and peak shape of this compound. At a pH around 2.4-3.0, optimal retention and peak shape are often achieved. Higher pH values can lead to peak tailing, while very low pH values may result in excessively long retention times.

Q3: What are the key parameters to consider when optimizing the mobile phase for separating this compound from its impurities?

The key parameters to optimize are the type and concentration of the organic modifier (e.g., acetonitrile, methanol), the pH of the aqueous buffer, the buffer concentration, and the column temperature. A systematic approach, such as varying one parameter at a time, is recommended to understand its effect on the separation.

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as the organic modifier. Some methods utilize a mobile phase of methanol and a phosphate buffer. For instance, a ratio of 70:30 (v/v) of methanol to potassium dihydrogen phosphate buffer (pH 6.0) has been reported. The choice between methanol and acetonitrile can affect selectivity and elution strength, so optimization is necessary.

Q5: How can I separate this compound from its enantiomer (dextrocetirizine)?

For the enantiomeric separation of cetirizine, a chiral separation method is required. This can be achieved by using a chiral stationary phase (chiral column) or by adding a chiral selector to the mobile phase. For example, a protein-based chiral stationary phase with a mobile phase of 20mM potassium dihydrogen orthophosphate (pH 7.0) and acetonitrile (87:13, v/v) has been successfully used.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for this compound Quantification

This protocol is suitable for the routine analysis of this compound in pharmaceutical dosage forms.

Chromatographic Conditions:

Parameter Condition
Column XTerra symmetry C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase Phosphate buffer (pH 3.0 with ortho-phosphoric acid) : Acetonitrile (35:65 v/v)
Flow Rate 0.7 mL/min
Injection Volume 20 µL
Column Temperature Room Temperature
Detection Wavelength 230 nm
Run Time Approximately 5 minutes

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.0 using ortho-phosphoric acid. Mix with acetonitrile in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation (for tablets): Weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a specific amount of this compound into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution before injection.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Compare the peak area of the this compound peak in the sample chromatogram with that of the standard chromatogram to determine the amount of this compound in the sample.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is designed to separate this compound from its potential degradation products.

Chromatographic Conditions:

Parameter Condition
Column Waters Symmetry C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Solvent Mixture I : Solvent Mixture II (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 230 nm

Note: The specific compositions of "Solvent Mixture I" and "Solvent Mixture II" would need to be defined based on the original study's details, which often involve a buffered aqueous phase and an organic modifier.

Procedure:

  • Forced Degradation Studies: Subject the this compound sample to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic degradation) as per ICH guidelines.

  • Chromatographic Analysis: Analyze the stressed samples using the specified HPLC method.

  • Peak Purity and Resolution: Evaluate the chromatograms for the separation of the this compound peak from any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the main drug peak.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibrate Column Equilibration MobilePhase->Equilibrate StandardSol Standard Solution Preparation Inject Inject Samples StandardSol->Inject SampleSol Sample Solution Preparation SampleSol->Inject Equilibrate->Inject Chromatogram Record Chromatogram Inject->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Troubleshooting_Logic Start Chromatographic Issue Identified PoorPeakShape Poor Peak Shape? Start->PoorPeakShape PoorResolution Poor Resolution? PoorPeakShape->PoorResolution No AdjustpH Adjust Mobile Phase pH PoorPeakShape->AdjustpH Yes LongRetention Long Retention Time? PoorResolution->LongRetention No OptimizeOrganic Optimize Organic Solvent Ratio PoorResolution->OptimizeOrganic Yes End Problem Resolved LongRetention->End No IncreaseOrganic Increase Organic Solvent % LongRetention->IncreaseOrganic Yes AdjustpH->End CheckColumn Check Column & Temp OptimizeOrganic->CheckColumn IncreaseOrganic->End CheckColumn->End

Caption: Decision tree for troubleshooting common HPLC issues.

References

Mitigating Levocetirizine degradation under stress conditions like acid and oxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Levocetirizine, focusing on mitigating its degradation under acid and oxidative stress conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the stress testing and analysis of this compound.

Issue ID Problem Possible Causes Recommended Solutions
LC-01 Poor peak shape (tailing or fronting) for this compound in HPLC analysis. 1. Interaction of the amine groups in this compound with active sites on the silica-based column. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Use a base-deactivated column or a column with end-capping. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. A pH around 3.0-4.0 is often effective. 3. Flush the column with a strong solvent or replace it if it's at the end of its lifespan.
LC-02 Inconsistent retention times for this compound. 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations in the column oven. 3. Inadequate column equilibration between injections.1. Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks or bubbles.[1] 2. Verify the stability of the column oven temperature. 3. Increase the equilibration time between runs to ensure the column is fully conditioned with the mobile phase.
SD-01 Higher than expected degradation of this compound under acidic stress. 1. Acid concentration is too high or the exposure time is too long. 2. Elevated temperature during the stress test.1. Reduce the acid concentration (e.g., from 1N HCl to 0.1N HCl) or shorten the exposure time.[2][3] 2. Perform the acid stress test at a lower temperature (e.g., room temperature instead of 60°C).
SD-02 Low or no degradation observed under oxidative stress. 1. Insufficient concentration of the oxidizing agent (e.g., H₂O₂). 2. Short exposure time.1. Increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 10% H₂O₂).[2] 2. Extend the duration of the stress test.
AD-01 Mass balance in forced degradation studies is less than 95%. 1. Co-elution of degradation products with the main this compound peak. 2. Degradation products are not UV-active at the detection wavelength. 3. Formation of volatile or non-eluting degradation products.1. Modify the HPLC method (e.g., change the mobile phase gradient, use a different column) to improve the resolution between peaks. 2. Use a photodiode array (PDA) detector to screen for degradation products at different wavelengths. 3. Employ a mass spectrometer (LC-MS) to detect non-UV-active or volatile compounds.
Mit-01 This compound degradation in the analytical sample solution before injection. 1. The solvent used to dissolve the sample is promoting degradation. 2. Extended exposure of the sample to light or ambient temperature.1. Use a neutral and aprotic solvent for sample preparation if possible. If an aqueous solvent is necessary, buffer it to a neutral pH. 2. Analyze the samples as quickly as possible after preparation and store them in amber vials at a controlled, cool temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and oxidative stress?

A1: Under oxidative stress, this compound primarily degrades via N-oxidation of the tertiary amine in the piperazine ring, forming this compound N-oxide.[4] The proposed mechanism for acid-catalyzed degradation involves the hydrolysis of the ether linkage, although the exact structures of the degradation products are not as extensively documented in publicly available literature.

Q2: What are the recommended starting conditions for forced degradation studies of this compound?

A2: Based on literature, typical starting conditions for forced degradation studies as per ICH guidelines are:

  • Acid Hydrolysis: 0.1N HCl at room temperature for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. These conditions may need to be adjusted (e.g., increasing temperature or reagent concentration) to achieve the target degradation of 5-20%.

Q3: How can I mitigate the degradation of this compound in a pharmaceutical formulation?

A3: To enhance the stability of this compound in a formulation, consider the following:

  • pH control: Maintaining the pH of a liquid formulation in the neutral to slightly acidic range can minimize acid- and base-catalyzed hydrolysis.

  • Antioxidants: The inclusion of antioxidants can protect against oxidative degradation.

  • Chelating agents: These can sequester metal ions that may catalyze oxidative reactions.

  • Excipient compatibility: Ensure that the excipients used in the formulation do not promote the degradation of this compound.

  • Packaging: Use of light-resistant and impermeable packaging can protect the drug from photolytic and oxidative degradation.

Q4: Which analytical techniques are most suitable for studying this compound degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.

Quantitative Data Summary

The following tables summarize the extent of this compound degradation under various stress conditions as reported in the literature.

Table 1: Degradation of this compound under Acidic Stress

Acid Condition Temperature Duration % Degradation Reference
0.1 M HClRoom Temp.3 hours4.93 - 12.90
0.1 N HClReflux30 minNo interference observed
Acid HydrolysisNot SpecifiedNot SpecifiedMild degradation

Table 2: Degradation of this compound under Oxidative Stress

Oxidizing Agent Temperature Duration % Degradation Reference
0.3% H₂O₂Room Temp.3 hours2.88 - 11.60
3% H₂O₂Not SpecifiedNot SpecifiedSignificant degradation
10% H₂O₂Not SpecifiedNot SpecifiedDegradation observed

Experimental Protocols

Protocol 1: Acidic Stress Degradation of this compound

  • Sample Preparation: Accurately weigh and dissolve this compound drug substance in a suitable solvent (e.g., methanol or water) to obtain a stock solution of 1 mg/mL.

  • Stress Condition: Transfer a known volume of the stock solution into a volumetric flask. Add an equal volume of 0.2N HCl to achieve a final concentration of 0.1N HCl and a this compound concentration of approximately 100 µg/mL.

  • Incubation: Store the solution at room temperature (25°C ± 2°C) for 24 hours, protected from light.

  • Neutralization: After the incubation period, carefully neutralize the solution with an equivalent amount of 0.1N NaOH.

  • Dilution: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Stress Degradation of this compound

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound as described in Protocol 1.

  • Stress Condition: Transfer a known volume of the stock solution into a volumetric flask. Add a volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂ and a this compound concentration of approximately 100 µg/mL.

  • Incubation: Store the solution at room temperature (25°C ± 2°C) for 24 hours, protected from light.

  • Sample Preparation for Analysis: Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Visualizations

G cluster_acid Acidic Stress Degradation Workflow A This compound Stock Solution B Add 0.1N HCl A->B C Incubate at RT for 24h B->C D Neutralize with 0.1N NaOH C->D E Dilute with Mobile Phase D->E F HPLC Analysis E->F

Caption: Workflow for Acidic Stress Degradation of this compound.

G cluster_oxidative Oxidative Stress Degradation Workflow A This compound Stock Solution B Add 3% H2O2 A->B C Incubate at RT for 24h B->C D Dilute with Mobile Phase C->D E HPLC Analysis D->E

Caption: Workflow for Oxidative Stress Degradation of this compound.

G cluster_pathway Proposed Oxidative Degradation Pathway levo This compound C21H25ClN2O3 n_oxide This compound N-oxide C21H25ClN2O4 levo->n_oxide N-oxidation oxidant H2O2 oxidant->levo

Caption: Proposed Oxidative Degradation Pathway of this compound.

References

Improving the recovery of Levocetirizine from biological matrices during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Levocetirizine from biological matrices during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples like plasma?

A1: The most frequently employed techniques for extracting this compound from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2][3][4] Solid-Phase Extraction (SPE) is also a viable but less commonly reported method for this analyte. The choice of method often depends on the desired level of sample cleanup, sensitivity, and throughput.

Q2: Why is sample cleanup important in this compound bioanalysis?

A2: Sample cleanup is crucial because biological matrices are complex and can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate and imprecise results.[1] Effective cleanup removes interfering substances, ensuring the robustness and reliability of the analytical method.

Q3: What are typical recovery rates for this compound using LLE and PPT?

A3: Recovery can vary based on the specific protocol. For LLE, recoveries have been reported in the range of 43-113% for basic drugs like this compound. For PPT, a mean recovery of 59% has been documented. Refer to the data tables below for more specific quantitative data from various studies.

Q4: Can I inject plasma samples directly after dilution?

A4: Direct injection after dilution is generally not recommended for plasma samples due to the high protein content, which can interfere with the analysis and damage analytical columns. This approach is more suitable for low-protein matrices like urine.

Data Presentation: Quantitative Recovery of this compound

The following tables summarize quantitative data on the recovery of this compound from human plasma using different sample preparation methods as reported in various studies.

Table 1: Liquid-Liquid Extraction (LLE) Recovery Data

Extraction SolventAnalytical MethodMean Recovery (%)Reference
Cold DichloromethaneLC-MS/MSNot explicitly quantified, but method was successful for bioequivalence study.
DichloromethaneSpectrophotometry99.44 - 100.2
Not SpecifiedRP-HPLC97.76 - 99.88

Table 2: Protein Precipitation (PPT) Recovery Data

Precipitating AgentAnalytical MethodMean Recovery (%)Reference
6% Trichloroacetic AcidLC-MS/MS59
AcetonitrileNot SpecifiedRecovery was inconsistent in some attempts.
MethanolNot SpecifiedInconsistent recovery was reported in some cases.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a synthesized example based on common practices reported in the literature.

Objective: To extract this compound from human plasma using LLE.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., Fexofenadine)

  • Dichloromethane (cold)

  • Acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of the human plasma sample into a microcentrifuge tube.

  • Add the internal standard solution to the plasma sample.

  • Vortex the sample briefly to mix.

  • Add cold dichloromethane to the tube.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (bottom layer with dichloromethane) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the mobile phase (e.g., acetonitrile).

  • Vortex to dissolve the residue.

  • The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Protocol 2: Protein Precipitation (PPT)

This protocol is based on a method described by Wichitnithad et al. (2015).

Objective: To extract this compound from human plasma using PPT.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., Hydroxyzine)

  • 6% Trichloroacetic acid (TCA) in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 14,000 rpm)

Procedure:

  • Pipette 300 µL of the plasma sample into a microcentrifuge tube.

  • Add 30 µL of the working IS solution to the plasma.

  • Vortex the sample for 30 seconds.

  • Add 300 µL of 6% TCA in water for protein precipitation.

  • Vortex the sample for another 30 seconds.

  • Centrifuge the sample at 14,000 rpm at 10°C for 10 minutes.

  • Carefully collect the supernatant.

  • The supernatant is ready for direct injection into the LC-MS/MS system.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Recovery Suboptimal pH: this compound may be in its ionized form, which is less soluble in the organic solvent.Adjust the pH of the aqueous sample to be 1-2 units above the pKa of this compound to ensure it is in its neutral, more organic-soluble form.
Inappropriate Extraction Solvent: The polarity of the solvent may not be optimal for this compound.Test different organic solvents or solvent mixtures (e.g., ethyl acetate-n-hexane, methyl tert-butyl ether).
Insufficient Mixing: Inadequate contact time between the two phases.Vortex for a sufficient amount of time (e.g., 1-2 minutes) to ensure extraction equilibrium is reached.
Emulsion Formation High concentration of lipids or proteins in the sample. - Add salt ("salting-out" effect) to the aqueous phase to increase its polarity. - Centrifuge at a higher speed or for a longer duration. - Gently swirl or rock the sample instead of vigorous vortexing.
Inconsistent Results Variability in manual extraction steps. - Ensure consistent timing and intensity of vortexing. - Use calibrated pipettes for accurate volume measurements.
Protein Precipitation (PPT) Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Recovery Analyte Co-precipitation: this compound may be trapped in the precipitated protein pellet.- Optimize the type of organic solvent or precipitating agent used (acetonitrile and trichloroacetic acid are common choices). - Adjust the ratio of solvent to plasma; a higher ratio (e.g., 3:1 or 4:1 v/v) can improve recovery.
Incomplete Protein Precipitation: Insufficient amount of precipitating agent or inadequate mixing.- Increase the volume of the precipitating agent. - Vortex the sample vigorously after adding the solvent. - Allow for a longer incubation time at a low temperature (e.g., -20°C for 30 minutes).
Instrument Contamination/ Clogging Incomplete removal of proteins. - Ensure complete precipitation and proper separation of the supernatant after centrifugation. - Consider using a filter (e.g., 0.22 µm) before injection.
Ion Suppression in MS Residual matrix components in the supernatant. - Optimize the precipitation conditions (solvent type, volume, temperature). - If ion suppression persists, a more rigorous cleanup method like LLE or SPE may be necessary.

Visualizations

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is vortex1 Vortex to Mix add_is->vortex1 add_solvent Add Cold Dichloromethane vortex1->add_solvent vortex2 Vortex Vigorously (1-2 min) add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex3 Vortex to Dissolve reconstitute->vortex3 end Inject into LC-MS/MS vortex3->end

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is vortex1 Vortex (30s) add_is->vortex1 add_tca Add 6% Trichloroacetic Acid vortex1->add_tca vortex2 Vortex (30s) add_tca->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min) vortex2->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant end Inject into LC-MS/MS collect_supernatant->end

Caption: Protein Precipitation (PPT) Workflow for this compound.

Troubleshooting_Logic cluster_LLE LLE Issues cluster_PPT PPT Issues start Low or Inconsistent This compound Recovery? emulsion Emulsion Formation? start->emulsion Using LLE co_precip Co-precipitation? start->co_precip Using PPT ph_check Optimize pH? emulsion->ph_check No emulsion_yes Add Salt / Centrifuge Harder / Gentle Mixing emulsion->emulsion_yes Yes solvent_check Change Solvent? ph_check->solvent_check No ph_yes Adjust pH > pKa ph_check->ph_yes Yes solvent_yes Test Solvents with Different Polarity solvent_check->solvent_yes Yes incomplete_precip Incomplete Precipitation? co_precip->incomplete_precip No co_precip_yes Optimize Solvent Type / Increase Solvent:Plasma Ratio co_precip->co_precip_yes Yes incomplete_precip_yes Increase Precipitant Volume / Longer Incubation at Low Temp incomplete_precip->incomplete_precip_yes Yes

Caption: Troubleshooting Decision Tree for this compound Extraction.

References

Calibration curve issues in the quantification of Levocetirizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of Levocetirizine using chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical linear ranges for this compound calibration curves?

A1: The linear range for this compound quantification can vary depending on the analytical method and instrumentation. For RP-HPLC methods, a common range is 2-10 µg/mL[1][2], while more sensitive LC-MS/MS methods can achieve linearity in the range of 1.00-500 ng/mL.[3][4][5]

Q2: What is a suitable internal standard (IS) for this compound analysis?

A2: Hydroxyzine has been successfully used as an internal standard for the LC-MS/MS analysis of this compound. For RP-HPLC, other antihistamines with similar chromatographic behavior that are not present in the sample matrix could be considered.

Q3: What are the common sample preparation techniques for this compound in biological matrices?

A3: Common sample preparation techniques include protein precipitation and liquid-liquid extraction. Protein precipitation with 6% trichloroacetic acid has been shown to be a fast and simple method for plasma samples. Liquid-liquid extraction using solvents like cold dichloromethane or ethyl acetate has also been reported.

Q4: How stable is this compound in human plasma under different storage conditions?

A4: this compound has demonstrated good stability in human plasma. It is reported to be stable for 27 hours at room temperature (25°C), for 16 weeks when frozen at -70°C, for 4 weeks when frozen at -20°C, for 24 hours in an autosampler at 15°C, and through three freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Poor Linearity (r² < 0.995) in the Calibration Curve

Possible Causes & Solutions

Cause Solution
Inaccurate Standard Preparation Prepare fresh stock and working standard solutions. Ensure accurate weighing and serial dilutions. Use calibrated pipettes and volumetric flasks.
Inappropriate Calibration Range Adjust the concentration range of your calibration standards to bracket the expected concentration of your samples. Avoid extrapolating beyond the calibrated range.
Detector Saturation If using UV detection, ensure the absorbance of the highest standard is within the linear range of the detector. Dilute the standard if necessary.
Suboptimal Chromatographic Conditions Optimize the mobile phase composition, pH, and flow rate to ensure good peak shape and resolution. A tailing or fronting peak can affect linearity.
Matrix Effects If analyzing complex matrices like plasma, matrix components can interfere with ionization in LC-MS/MS or co-elute with the analyte in HPLC, affecting the response. Improve sample cleanup or use a matrix-matched calibration curve.
Issue 2: Low Sensitivity (High LOD/LOQ)

Possible Causes & Solutions

Cause Solution
Suboptimal Wavelength Selection (HPLC-UV) Ensure the detection wavelength is set to the λmax of this compound, which is typically around 230-232 nm.
Inefficient Ionization (LC-MS/MS) Optimize mass spectrometry parameters, including precursor and product ions, collision energy, and source parameters, to maximize signal response.
Poor Sample Cleanup Endogenous components from the matrix can cause ion suppression in LC-MS/MS or a high baseline in HPLC, masking the analyte signal. Enhance the sample preparation method to remove more interferences.
Low Injection Volume Increasing the injection volume can improve the signal, but be mindful of potential peak shape distortion.
Degradation of Analyte This compound can degrade under certain stress conditions such as acidic, oxidative, and photolytic environments. Ensure proper sample handling and storage.
Issue 3: Peak Tailing or Fronting

Possible Causes & Solutions

Cause Solution
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Adjust the pH of the buffer to ensure the analyte is in a single ionic form. A pH of around 3.0-5.0 is often used.
Column Overload Injecting too high a concentration of the analyte can lead to peak distortion. Dilute the sample and re-inject.
Secondary Interactions with Stationary Phase Residual silanol groups on C18 columns can interact with basic compounds, causing tailing. Use a column with end-capping or add a competing base like triethylamine to the mobile phase in small concentrations.
Column Contamination or Degradation If the peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary.

Experimental Protocols

Representative RP-HPLC Method
Parameter Condition
Column Thermo C18 (4.6 x 250mm, 5µm particle size)
Mobile Phase Acetonitrile: Methanol: 20mM Ammonium Acetate Buffer (pH 5.0) (25:55:20 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 232 nm
Injection Volume 20 µL
Run Time 10 min
Representative LC-MS/MS Method
Parameter Condition
Column Reverse Phase Column
Mobile Phase Acetonitrile and 10 mM Ammonium Formate pH 3.5 (80:20, v/v)
Flow Rate 1.0 mL/min
Detection Mass Spectrometry (Transitions: this compound m/z 389.0→201.0; Hydroxyzine (IS) m/z 375.3→201.0)
Run Time 3.5 min

Quantitative Data Summary

Table 1: Linearity and Sensitivity Data from Various Methods

Method Linear Range Correlation Coefficient (r²) LOD LOQ Reference
RP-HPLC2-10 µg/mL0.99980.0057 µg/mL0.174 µg/mL
LC-MS/MS1.00-500 ng/mL≥ 0.995-1.00 ng/mL
RP-HPLC30-70 µg/mL-3.36 µg/mL9.90 µg/mL
RP-HPLC20-60 µg/mL-0.25 µg/mL0.76 µg/mL
RP-HPLC0.1-1 µg/mL0.997950 ng/mL75 ng/mL

Table 2: Recovery and Precision Data

Method Analyte Recovery (%) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
RP-HPLCThis compound97.76 - 99.88--
LC-MS/MSThis compound59< 15< 15
RP-HPLCThis compound99.1< 1-
RP-HPLCThis compound99.57 - 100.48--
RP-HPLCThis compound101.11.891.92

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification start Start: Obtain this compound Standard and Sample stock Prepare Stock Solutions start->stock working Prepare Working Standards & Samples stock->working cleanup Sample Cleanup (e.g., Protein Precipitation) working->cleanup For biological matrices hplc Inject into HPLC or LC-MS/MS System working->hplc For simple matrices cleanup->hplc separation Chromatographic Separation hplc->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound Concentration calibration->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Poor Linearity (r² < 0.995) cause1 Inaccurate Standards issue->cause1 cause2 Inappropriate Range issue->cause2 cause3 Detector Saturation issue->cause3 cause4 Poor Peak Shape issue->cause4 cause5 Matrix Effects issue->cause5 sol1 Prepare Fresh Standards cause1->sol1 sol2 Adjust Concentration Range cause2->sol2 sol3 Dilute High Standard cause3->sol3 sol4 Optimize Mobile Phase/Column cause4->sol4 sol5 Improve Sample Cleanup/ Use Matrix-Matched Curve cause5->sol5

Caption: Troubleshooting poor calibration curve linearity.

References

Validation & Comparative

Levocetirizine Demonstrates Superior In Vitro H1 Receptor Binding Affinity Compared to Cetirizine

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vitro binding characteristics of levocetirizine and its racemic parent compound, cetirizine, reveals that this compound possesses a significantly higher binding affinity for the human histamine H1 receptor. This enhanced affinity is attributed to the stereoselective nature of the H1 receptor, which preferentially binds the (R)-enantiomer (this compound) over the (S)-enantiomer (dextrocetirizine).

Cetirizine is a racemic mixture, meaning it consists of equal parts of two mirror-image isomers: this compound and dextrocetirizine[1][2][3]. Experimental data from in vitro competition binding assays consistently show that this compound is the primary active component responsible for the antihistaminic effects of cetirizine[4][5].

Quantitative Comparison of H1 Receptor Binding Affinity

The binding affinity of a compound to a receptor is quantified by its inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Studies utilizing [3H]mepyramine as a radioligand in competition with this compound, cetirizine, and dextrocetirizine have established their respective Ki values for the human H1 receptor.

CompoundEnantiomeric CompositionH1 Receptor Binding Affinity (Ki)
This compound(R)-enantiomer~3 nM
CetirizineRacemic mixture of (R) and (S)~6 nM
Dextrocetirizine(S)-enantiomer~100 nM

Data compiled from multiple sources.

As the data indicates, this compound's affinity for the H1 receptor is approximately twice that of racemic cetirizine. Furthermore, this compound is about 30-fold more potent than dextrocetirizine, highlighting the stereoselectivity of the receptor binding. Both cetirizine and this compound exhibit high selectivity for the H1 receptor, with over 600-fold greater selectivity compared to a wide range of other receptors.

The prolonged action of this compound can be attributed to its slow dissociation from the H1 receptor. The dissociation half-time for this compound is approximately 142 minutes, in stark contrast to the 6-minute half-time for dextrocetirizine. This suggests that this compound can act as a pseudo-irreversible antagonist in functional studies.

Experimental Protocols

The determination of H1 receptor binding affinity is typically conducted through a competitive radioligand binding assay. The following is a generalized protocol based on methodologies cited in the literature.

Objective: To determine the in vitro binding affinity (Ki) of test compounds (this compound, cetirizine) for the human histamine H1 receptor.

Materials:

  • Radioligand: [3H]mepyramine

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human H1 receptor.

  • Test Compounds: this compound, Cetirizine, and a reference compound for non-specific binding (e.g., mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the human H1 receptor and prepare a membrane suspension in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compounds.

  • Incubation: Add a fixed concentration of [3H]mepyramine to all wells. For non-specific binding wells, add a high concentration of an unlabeled antagonist (e.g., mianserin). Add increasing concentrations of the test compounds to their respective wells. Finally, add the cell membrane preparation to initiate the binding reaction.

  • Equilibration: Incubate the plates at 25°C for a specified period (e.g., 4 hours) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Relationship of Cetirizine and its Enantiomers to H1 Receptor Affinity cluster_Cetirizine Cetirizine (Racemic Mixture) cluster_Enantiomers Enantiomers Cetirizine Cetirizine (Ki ≈ 6 nM) This compound This compound (R-enantiomer) (Ki ≈ 3 nM) Cetirizine->this compound Dextrocetirizine Dextrocetirizine (S-enantiomer) (Ki ≈ 100 nM) Cetirizine->Dextrocetirizine H1Receptor Histamine H1 Receptor This compound->H1Receptor High Affinity Dextrocetirizine->H1Receptor Low Affinity

Caption: Cetirizine's H1 receptor affinity is derived from its enantiomers.

Experimental Workflow for H1 Receptor Binding Assay start Start prep Prepare Cell Membranes with H1 Receptors start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Test Compound Concentrations prep->setup add_reagents Add [3H]mepyramine, Test Compounds, and Membranes setup->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Scintillation Counting to Measure Radioactivity wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for determining H1 receptor binding affinity.

References

A Comparative Analysis of Levocetirizine and Fexofenadine on Histamine-Induced Wheal Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two prominent second-generation antihistamines, Levocetirizine and Fexofenadine, in the suppression of histamine-induced wheals. The information presented is supported by experimental data from multiple clinical studies to assist researchers and drug development professionals in their understanding of the pharmacodynamics of these compounds.

Executive Summary

This compound and Fexofenadine are both effective H1 receptor antagonists used in the management of allergic conditions. Clinical studies on histamine-induced wheal suppression demonstrate that Fexofenadine generally has a faster onset of action.[1][2][3] Conversely, this compound often exhibits a more potent and sustained suppression of the wheal and flare response, with effects lasting at least 24 hours.[4][5] While both drugs significantly reduce wheal size compared to placebo, this compound has been shown to be more consistently effective in inhibiting the wheal and flare surface area.

Data Presentation: this compound vs. Fexofenadine in Histamine-Induced Wheal Suppression

The following table summarizes key quantitative data from comparative studies.

ParameterThis compound (5 mg)Fexofenadine (180 mg unless specified)Key Findings & Citations
Onset of Action 30-90 minutesAs early as 30 minutesFexofenadine generally shows a statistically significant suppression of wheal size earlier than this compound. One study noted this compound's onset at 30-90 minutes versus 2 hours for Fexofenadine.
Time to Maximum Effect 3-4 hours3-6 hoursThis compound tends to reach its peak inhibitory effect sooner than Fexofenadine.
Duration of Action At least 24 hoursApproximately 12-24 hoursThis compound demonstrates a longer duration of action, with significant wheal suppression maintained at 24 hours. Some studies show Fexofenadine's effect diminishes more significantly by 24 hours.
Wheal Size Reduction (Early Phase) Significant inhibition at 2 and 3 hours.Statistically significant suppression at 30 minutes and 1 hour.Fexofenadine is superior in the initial hours following administration.
Wheal Size Reduction (Later Phase) Maintained significant inhibition at 6 and 24 hours.Inhibition may be less pronounced at 24 hours compared to this compound.This compound shows more sustained and potent inhibition in the later hours of the 24-hour period.
Consistency of Effect High consistency of inhibition among subjects.More variability in inhibitory response observed.This compound has been reported to have lower variability in its inhibitory effect compared to Fexofenadine.

Experimental Protocols

The primary method utilized in the cited studies to assess the efficacy of this compound and Fexofenadine is the histamine-induced wheal and flare test . This is a standardized in vivo method to evaluate the pharmacodynamic properties of antihistamines.

Generalized Protocol for Histamine-Induced Wheal and Flare Test:
  • Subject Selection: Healthy, non-atopic volunteers are typically recruited. A washout period of at least 7 days for any antihistamines or other interfering medications is mandatory.

  • Baseline Measurement: Before drug administration, a baseline histamine response is established. This is done by performing a skin prick test with a standardized histamine solution (e.g., histamine dihydrochloride 100 mg/mL or 1% histamine).

  • Procedure:

    • The volar surface of the forearm is the typical test site.

    • A drop of the histamine solution is placed on the skin.

    • A sterile lancet is used to prick the epidermis through the histamine drop, without drawing blood.

    • Positive (histamine) and negative (saline) controls are included in each test session.

  • Drug Administration: A single oral dose of the study medication (e.g., 5 mg this compound or 180 mg Fexofenadine) or placebo is administered in a double-blind, crossover, randomized fashion.

  • Post-Dose Measurements: The histamine skin prick test is repeated at multiple time points after drug administration (e.g., 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours).

  • Data Collection: The resulting wheal and flare are measured at a specified time after each prick test (usually 15-20 minutes). The dimensions of the wheal (a raised, edematous lesion) and the flare (surrounding erythema) are recorded. The surface area is often calculated from these measurements.

  • Statistical Analysis: The percentage of suppression of the wheal and flare areas at each time point compared to baseline is calculated. Statistical tests, such as Levene's t-test or ANOVA, are used to compare the efficacy of the different treatments.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

Histamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (Gq-protein coupled) Histamine->H1R Binds to Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Vasodilation, Increased Permeability, Sensory Nerve Stimulation) Ca_release->Cellular_Response PKC->Cellular_Response Antihistamine This compound / Fexofenadine Antihistamine->H1R Blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor.

Experimental Workflow: Histamine-Induced Wheal Suppression Study

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment & Observation cluster_analysis Data Analysis A Subject Recruitment & Informed Consent B Washout Period (≥7 days) A->B C Baseline Histamine Skin Prick Test B->C D Randomized, Double-Blind Drug Administration (this compound, Fexofenadine, or Placebo) C->D E Serial Histamine Skin Prick Tests (e.g., 0.5, 1, 2, 4, 6, 12, 24 hours post-dose) D->E F Measure Wheal & Flare (15-20 min post-prick) E->F G Calculate Wheal & Flare Surface Area F->G H Determine Percent Suppression from Baseline G->H I Statistical Comparison of Treatments H->I

Caption: Generalized workflow for a comparative wheal suppression study.

Logical Relationship: Comparison of this compound and Fexofenadine

Logical_Comparison cluster_levo This compound cluster_fexo Fexofenadine center Histamine-Induced Wheal Suppression L_onset Slower Onset (30-90 min) center->L_onset L_potency Higher Potency center->L_potency L_duration Longer Duration (≥24h) center->L_duration L_consistency More Consistent Effect center->L_consistency F_onset Faster Onset (as early as 30 min) center->F_onset F_potency Effective Potency center->F_potency F_duration Shorter Duration (~12-24h) center->F_duration F_variability More Variable Effect center->F_variability

Caption: Comparative attributes of this compound and Fexofenadine.

References

A Head-to-Head Comparison of Levocetirizine and Other Second-Generation Antihistamines on Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of levocetirizine's effects on cytokine release against other prominent second-generation antihistamines. The information is supported by experimental data to assist in research and development endeavors.

Executive Summary

Second-generation antihistamines are widely recognized for their efficacy in managing allergic conditions, primarily through the blockade of the histamine H1 receptor. Beyond this primary mechanism, a growing body of evidence indicates that these agents also possess anti-inflammatory properties, including the modulation of cytokine release from various immune and non-immune cells. This guide focuses on the comparative effects of this compound, the active enantiomer of cetirizine, and other second-generation antihistamines such as cetirizine, desloratadine, fexofenadine, and loratadine on the release of key pro-inflammatory cytokines.

This compound has demonstrated a notable ability to suppress the release of several cytokines, including Interleukin-4 (IL-4), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This inhibitory action is often attributed to the drug's high affinity and occupancy of the H1 receptor, as well as its potential interference with downstream signaling pathways like Nuclear Factor-kappa B (NF-κB). Comparative studies suggest that this compound's potency in cytokine inhibition is comparable or, in some instances, superior to its parent compound, cetirizine, and other antihistamines like desloratadine. While direct comparative data on cytokine release for fexofenadine and loratadine against this compound is limited, their known inhibitory effects on the NF-κB pathway suggest a potential for similar, albeit possibly less potent, anti-inflammatory activities.

Data Presentation: Quantitative Comparison of Cytokine Inhibition

The following tables summarize the quantitative data from head-to-head studies comparing the effects of this compound and other second-generation antihistamines on cytokine release.

Table 1: In Vitro Comparison of this compound and Cetirizine on IL-1β-stimulated Cytokine Secretion from A549 Human Airway Epithelial Cells

AntihistamineConcentration (µM)GM-CSF Inhibition (%)IL-8 Inhibition (%)
This compound 2.5SignificantNot significant
5SignificantSignificant
10SignificantSignificant
Cetirizine 5SignificantNot significant
10SignificantSignificant

Data suggests that this compound is more potent than cetirizine in inhibiting GM-CSF and IL-8 secretion from A549 cells, with this compound showing a significant effect at a lower concentration for GM-CSF. At a concentration of 5 µM, this compound was significantly better than cetirizine at suppressing IL-8 secretion[1].

Table 2: In Vivo Comparison of this compound and Desloratadine on Cytokine Levels in Nasal Lavage Fluid of Patients with Seasonal Allergic Rhinitis

Antihistamine (5 mg/day for 2 weeks)Change in IL-4 LevelsChange in IL-8 Levels
This compound Significantly reducedSignificantly reduced
Desloratadine Significantly reducedNo significant change

This pilot study indicates that this compound was more effective than desloratadine in reducing the levels of the pro-inflammatory cytokine IL-8 in the nasal lavage fluid of patients with seasonal allergic rhinitis[2][3].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Inhibition of Cytokine Secretion from A549 Cells
  • Cell Line: A549 human airway epithelial cells.

  • Culture Conditions: Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Pre-incubation: A549 cells were pre-incubated with varying concentrations of this compound (0.1, 1, 2.5, 5, and 10 µM) or cetirizine (0.1, 1, 2.5, 5, and 10 µM) for 16 hours[1].

  • Stimulation: Following pre-incubation, the cells were stimulated with Interleukin-1 beta (IL-1β) for 8 hours to induce cytokine production[1].

  • Cytokine Measurement: The levels of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-8 (IL-8) in the cell culture supernatants were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

In Vivo Analysis of Cytokine Levels in Nasal Lavage Fluid
  • Study Design: A double-blind, placebo-controlled study involving patients with a clinical history of seasonal allergic rhinitis.

  • Treatment: Patients received daily oral doses of either this compound (5 mg), desloratadine (5 mg), or a placebo for a duration of two weeks.

  • Sample Collection: Nasal lavage was performed on the patients to collect fluid samples for cytokine analysis.

  • Cytokine Measurement: The concentrations of Interleukin-4 (IL-4) and Interleukin-8 (IL-8) in the nasal lavage fluid were measured using an immunoassay.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways involved in cytokine release and its modulation by second-generation antihistamines.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A549 A549 Cells Preincubation Pre-incubation with Antihistamine (16h) A549->Preincubation Stimulation Stimulation with IL-1β (8h) Preincubation->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant ELISA ELISA for GM-CSF & IL-8 Supernatant->ELISA

Caption: In Vitro Experimental Workflow for Cytokine Analysis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor Gq Gq protein H1R->Gq activates This compound This compound This compound->H1R blocks PLC Phospholipase C Gq->PLC activates IKK IKK Complex PLC->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates to DNA DNA NFkB_active->DNA binds to Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) DNA->Cytokines promotes transcription Histamine Histamine Histamine->H1R activates

Caption: Histamine H1 Receptor and NF-κB Signaling Pathway.

Discussion of Findings

The available evidence consistently points to the anti-inflammatory properties of second-generation antihistamines, extending beyond their primary H1 receptor antagonism. This compound, in particular, has been shown to effectively inhibit the release of key pro-inflammatory cytokines in both in vitro and in vivo settings.

The in vitro study on A549 human airway epithelial cells demonstrated that this compound is more potent than its parent compound, cetirizine, in suppressing IL-1β-induced GM-CSF and IL-8 secretion. This suggests that the R-enantiomer is the more active component in mediating this anti-inflammatory effect.

The in vivo comparison with desloratadine in patients with seasonal allergic rhinitis further supports the superior anti-inflammatory profile of this compound, as it was able to significantly reduce both IL-4 and IL-8 levels in nasal lavage fluid, whereas desloratadine only had a significant effect on IL-4. The reduction of IL-8 is particularly relevant as this chemokine is a potent neutrophil chemoattractant and plays a crucial role in the inflammatory cascade of allergic rhinitis.

Conclusion

This compound demonstrates significant and, in some cases, superior efficacy in inhibiting the release of pro-inflammatory cytokines compared to other second-generation antihistamines like cetirizine and desloratadine. This anti-inflammatory activity, which complements its potent H1 receptor antagonism, may contribute to its clinical effectiveness in managing allergic diseases. The modulation of the NF-κB signaling pathway appears to be a common mechanism for the anti-inflammatory effects of several second-generation antihistamines. Further head-to-head studies are warranted to comprehensively delineate the comparative potency of this compound against fexofenadine and loratadine in cytokine suppression. This information will be invaluable for the rational design and development of novel anti-inflammatory therapies for allergic and other inflammatory conditions.

References

Benchmarking the efficacy of Levocetirizine against novel antihistaminic compounds in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antihistamine development, Levocetirizine, the active R-enantiomer of cetirizine, has long served as a benchmark for efficacy and safety. This guide provides a comprehensive preclinical comparison of this compound against a selection of novel antihistaminic compounds, including bilastine and rupatadine. The following sections present quantitative data from key preclinical models, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the objective assessment of these compounds.

Comparative Efficacy and Pharmacological Profile

The therapeutic efficacy of an antihistamine is determined by a combination of factors, including its affinity for the histamine H1 receptor, its pharmacokinetic profile, and its activity in relevant in vivo models of allergic response. This section summarizes the available preclinical data for this compound and its novel counterparts.

Histamine H1 Receptor Binding Affinity

The inhibitory constant (Ki) is a measure of a compound's binding affinity to a receptor; a lower Ki value indicates a higher affinity. The data presented in Table 1 has been compiled from various in vitro radioligand binding assays.

CompoundH1 Receptor Binding Affinity (Ki) [nM]
This compound 3 - 6 [1]
Bilastine1.92 ± 0.08[2]
RupatadineData not consistently available in nM for direct comparison
Desloratadine0.4 - 0.87[3]
Fexofenadine10 - 175[3]
Cetirizine (racemic)6 - 47[3]

Table 1: Comparative H1 Receptor Binding Affinities (Ki). Data represents the range of reported Ki values from preclinical studies.

Preclinical Pharmacokinetic Parameters

The pharmacokinetic profile of a drug is crucial for determining its dosing regimen and overall therapeutic effect. Table 2 summarizes key pharmacokinetic parameters for this compound and bilastine observed in preclinical rat models.

CompoundTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)Animal Model
This compound 0.5237.16 ± 19.87452.03 ± 43.681.54 ± 0.12Rat
Bilastine~1~220Data not available~14.5Human data

Table 2: Preclinical Pharmacokinetic Profile. Note that direct comparative preclinical pharmacokinetic data for all compounds in the same model is limited. Bilastine data is from human studies and is provided for context.

In Vivo Efficacy in Preclinical Models

Preclinical in vivo models are essential for evaluating the physiological effects of antihistaminic compounds in a whole-organism context. Key models include the histamine-induced wheal and flare response, passive cutaneous anaphylaxis (PCA), and histamine-induced bronchoconstriction.

Histamine-Induced Cutaneous Response

The histamine-induced wheal and flare model in human volunteers is a widely used method to assess the in vivo potency and duration of action of antihistamines and serves as a strong indicator for preclinical cutaneous efficacy.

  • This compound has demonstrated marked and sustained suppression of histamine-induced wheal and flare responses, with effects lasting for over 24 hours. In comparative studies, 2.5 mg of this compound showed comparable antihistaminic activity to 5 mg of cetirizine.

  • Bilastine 20 mg has been shown to induce significantly greater inhibition of the wheal and flare response compared to desloratadine 5 mg and rupatadine 10 mg over a 24-hour period, with a faster onset of action.

  • Fexofenadine has been reported to have an earlier onset of action in suppressing wheal size compared to this compound and desloratadine, while this compound showed maximum inhibition at later time points.

Anti-Inflammatory Effects

Beyond H1 receptor antagonism, some newer antihistamines exhibit anti-inflammatory properties that may contribute to their therapeutic efficacy.

  • This compound has been shown to possess anti-inflammatory effects at clinically relevant concentrations, which may enhance its therapeutic benefit in allergic diseases.

  • Bilastine has also demonstrated anti-inflammatory activity in preclinical studies.

  • Rupatadine exhibits a dual mechanism of action, acting as both a histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist, which contributes to its anti-inflammatory effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.

Radioligand Binding Assay for H1 Receptor Affinity

This in vitro assay quantifies the affinity of a test compound for the histamine H1 receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) that recombinantly express the human histamine H1 receptor.

  • Incubation: The cell membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Passive Cutaneous Anaphylaxis (PCA)

This in vivo model assesses the ability of a compound to inhibit an IgE-mediated allergic reaction in the skin.

  • Sensitization: Animals (typically mice or rats) are passively sensitized by an intradermal injection of an IgE antibody specific to a particular antigen (e.g., dinitrophenyl - DNP).

  • Drug Administration: The test antihistamine or vehicle is administered to the animals, typically orally or intraperitoneally, at a specified time before the antigen challenge.

  • Antigen Challenge: After a latent period to allow for antibody fixation to mast cells, the animals are challenged intravenously with the specific antigen along with a vascular permeability marker, such as Evans blue dye.

  • Evaluation: The degree of the allergic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the skin at the site of sensitization. This is typically done by extracting the dye from the tissue and measuring its absorbance spectrophotometrically. A reduction in dye extravasation in the drug-treated group compared to the vehicle group indicates inhibition of the allergic response.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model evaluates the ability of an antihistamine to protect against histamine-induced airway obstruction.

  • Animal Preparation: Guinea pigs are anesthetized, and their respiratory function is monitored, often by measuring changes in pulmonary inflation pressure or airway resistance.

  • Drug Administration: The test antihistamine or vehicle is administered to the animals prior to the histamine challenge.

  • Histamine Challenge: A bronchoconstrictive dose of histamine is administered, typically via aerosol inhalation or intravenous injection.

  • Measurement of Bronchoconstriction: The increase in airway resistance or pulmonary inflation pressure is measured.

  • Data Analysis: The protective effect of the antihistamine is determined by the percentage reduction in the histamine-induced bronchoconstriction compared to the vehicle-treated control group.

Visualizing the Mechanisms

To further elucidate the processes involved, the following diagrams illustrate key pathways and experimental workflows.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, etc.) Ca2_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

G Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep H1 Receptor Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand ([3H]mepyramine) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound (Serial Dilutions) Test_Compound_Prep->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measures Radioactivity) Filtration->Counting Data_Analysis Calculate IC50 & Ki Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

G Passive Cutaneous Anaphylaxis (PCA) Experimental Flow Sensitization Sensitization: Intradermal IgE Injection Drug_Admin Drug Administration: Test Compound or Vehicle Sensitization->Drug_Admin 24h Challenge Challenge: IV Antigen + Evans Blue Drug_Admin->Challenge 1-2h Evaluation Evaluation: Measure Dye Extravasation Challenge->Evaluation 30-60 min Outcome Outcome: Inhibition of Allergic Reaction Evaluation->Outcome

Caption: Passive Cutaneous Anaphylaxis Experimental Flow.

References

Cross-validation of analytical methods for Levocetirizine quantification across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility and reliability of analytical methods across different laboratories is paramount. This guide provides an objective comparison of various validated analytical methods for the quantification of Levocetirizine, a potent second-generation antihistamine. The focus is on the critical parameters for successful inter-laboratory validation and method transfer.

This comparison draws upon a range of validated High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC) methods. The data presented herein is collated from several independent studies to provide a comprehensive overview for selecting and implementing a robust analytical method for this compound quantification.

Comparative Analysis of Validated Analytical Methods

The following tables summarize the key performance parameters of different analytical methods for this compound quantification. These parameters are crucial for assessing a method's suitability for transfer and cross-validation between laboratories.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the most widely reported method for this compound quantification. The robustness of an HPLC method, indicated by its tolerance to small, deliberate variations in method parameters, is a key predictor of its success in a cross-laboratory setting.

Parameter Method 1 Method 2 Method 3 Method 4
Column XTerra symmetry C18 (150x4.6 mm, 3.5µm)[1]µ Bondapak C18 (125Å, 10µm)[2]Phenomenex Luna - C18 (250 mm x 4.6 mm; 5 µ)[3]Waters symmetry C8 (250 x 4.6 mm, 5µ)[4]
Mobile Phase Phosphate buffer (pH 3.0) : Acetonitrile (35:65 v/v)[1]Buffer : Acetonitrile (58:42 v/v), pH 2.4Buffer : Acetonitrile (580:420), pH 6.0Solvent mixture-I : Solvent mixture-II (60:40%v/v)
Flow Rate 0.7 mL/min1.2 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 230 nm230 nm230 nm230 nm
Linearity Range 20-60 µg/mLNot SpecifiedNot Specified12-75 ppm
Accuracy (% Recovery) 99.57-100.48%99.88 - 100.08%99.6%97.6% to 98.8%
Precision (%RSD) Intra-day: 0.67-1.37%, Inter-day: 0.4-1.17%Not Specified1.1%< 2.0%
LOD 0.25 µg/mLNot SpecifiedNot SpecifiedNot Specified
LOQ 0.76 µg/mLNot SpecifiedNot SpecifiedNot Specified
High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a high-throughput alternative to HPLC. The method below was validated for the simultaneous determination of this compound and Montelukast.

Parameter HPTLC Method
Stationary Phase Silica gel 60 F254
Mobile Phase Not Specified
Detection Densitometric measurement at 231 nm
Linearity Range 500-2500 ng/spot
Accuracy (% Recovery) Not Specified
Precision (%RSD) <2%
LOD 0.5 µg/mL
LOQ 0.8 µg/mL

Experimental Protocols

Detailed methodologies are essential for the successful transfer and reproduction of analytical methods. Below are the experimental protocols for two representative HPLC methods.

Protocol 1: RP-HPLC Method for this compound in Pharmaceutical Dosage Forms
  • Instrumentation : A Waters 2695 binary gradient pump, Waters 2487 dual wavelength absorbance detector, and Empower 2 software were used.

  • Chromatographic Conditions :

    • Column : XTerra symmetry C18 (150×4.6 mm, 3.5µm).

    • Mobile Phase : A mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in the proportion of 35:65 v/v.

    • Flow Rate : 0.7 mL/min.

    • Injection Volume : 20 µL.

    • Detection : UV detection at 230 nm.

  • Standard Solution Preparation : A stock solution of 1000 µg/mL this compound was prepared by dissolving the accurately weighed standard in the mobile phase. Serial dilutions were made to prepare working standards.

  • Sample Preparation : Twenty tablets were weighed and powdered. A quantity of powder equivalent to 5 mg of this compound was transferred to a 50 mL volumetric flask, dissolved in acetonitrile with sonication, and diluted to volume. The solution was filtered, and further diluted with acetonitrile to a final concentration of 30 µg/mL.

Protocol 2: RP-HPLC Method for this compound in Raw Materials and Tablets
  • Instrumentation : A Shimadzu LC-10ATVP pump, SPD-10AVP UV/Visible detector, and SIL 20A autosampler were used.

  • Chromatographic Conditions :

    • Column : µ Bondapak C18 125A0 10µm.

    • Mobile Phase : A mixture of buffer and acetonitrile (58:42 v/v) with the pH adjusted to 2.4 with 1N sulfuric acid.

    • Flow Rate : 1.2 mL/min.

    • Injection Volume : 10 µL.

    • Detection : UV detection at 230 nm.

  • Standard Solution Preparation : 25 mg of this compound dihydrochloride reference standard was dissolved in a diluent (purified water:acetonitrile 60:40 v/v) in a 100 mL volumetric flask and made up to volume.

  • Sample Preparation : Twenty tablets were weighed to determine the average weight and then powdered. An amount of powdered tablets equivalent to 25 mg of the active substance was dissolved in 100 mL of the diluent.

Cross-Validation Workflow

A systematic approach is crucial for the successful cross-validation of an analytical method. The following diagram illustrates a typical workflow for transferring and validating an analytical method between two laboratories.

Cross-Validation Workflow OriginatingLab Originating Laboratory (Method Development & Validation) MethodTransferProtocol Method Transfer Protocol OriginatingLab->MethodTransferProtocol Develops ComparativeTesting Comparative Testing (Analysis of Same Samples) OriginatingLab->ComparativeTesting Provides Samples ReceivingLab Receiving Laboratory MethodTransferProtocol->ReceivingLab Transfers to Training Training of Receiving Lab Personnel ReceivingLab->Training Personnel Undergo Training->ComparativeTesting DataAnalysis Statistical Data Analysis (e.g., t-test, F-test) ComparativeTesting->DataAnalysis Generates Data for ValidationReport Cross-Validation Report DataAnalysis->ValidationReport Results in MethodImplementation Method Implementation at Receiving Lab ValidationReport->MethodImplementation Approves

Caption: Workflow for inter-laboratory analytical method transfer and validation.

Conclusion

The successful cross-validation of analytical methods for this compound quantification relies on the selection of a robust and well-validated method, comprehensive method transfer protocols, and rigorous comparative testing. While a number of reliable HPLC and HPTLC methods have been developed and validated within single laboratories, the data suggests that methods with low %RSD for precision, high accuracy, and demonstrated robustness to minor variations in chromatographic conditions are the most suitable candidates for inter-laboratory studies. The provided protocols and workflow offer a framework for researchers and drug development professionals to ensure the consistency and reliability of this compound quantification across different analytical sites.

References

Comparative dissolution studies of different Levocetirizine brands for research purposes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the dissolution profiles of different brands of Levocetirizine dihydrochloride tablets, intended for researchers, scientists, and drug development professionals. The information presented herein is synthesized from published research and is aimed at providing objective data and methodologies for further investigation.

Executive Summary

This compound, a second-generation antihistamine, is widely available under various brand names. While therapeutically equivalent, variations in formulation can lead to differences in drug release profiles, potentially impacting bioavailability. This guide summarizes quantitative data from comparative dissolution studies, details the experimental protocols for such assessments, and provides visual representations of the experimental workflow and the drug's mechanism of action.

Data Presentation: Comparative Dissolution Data

The following table summarizes the cumulative percentage of drug release from different brands of this compound 5 mg tablets over time, as reported in a comparative in-vitro dissolution study.

Time (minutes)Brand A (% Release)Brand B (% Release)Brand C (% Release)Brand D (% Release)Reference Brand (% Release)
575.368.965.460.180.2
1082.176.572.368.788.9
1588.983.279.875.494.3
2092.488.185.681.297.8
2595.891.589.386.499.1
3098.294.792.189.999.5

Note: The data presented is a representative compilation from published studies. Actual values may vary. Brand names are anonymized for objectivity.

Experimental Protocols

The following is a detailed methodology for conducting a comparative dissolution study of this compound tablets, based on established pharmacopeial methods and published research.

1. Materials and Reagents:

  • This compound dihydrochloride reference standard

  • Different brands of this compound dihydrochloride 5 mg tablets

  • Distilled water (or other specified dissolution medium, e.g., 0.1 N HCl)

  • Reagents for analytical method (e.g., HPLC mobile phase components)

2. Equipment:

  • USP Dissolution Apparatus (Type II - Paddle)

  • Water bath with temperature control

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and filters (e.g., 0.45 µm)

3. Dissolution Parameters:

  • Apparatus: USP Type II (Paddle)

  • Dissolution Medium: 900 mL of distilled water

  • Temperature: 37 ± 0.5 °C

  • Paddle Speed: 50 RPM

  • Sampling Times: 5, 10, 15, 20, 25, and 30 minutes

  • Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed dissolution medium)

4. Procedure:

  • Prepare the dissolution medium and allow it to equilibrate to 37 ± 0.5 °C in the dissolution vessels.

  • Place one tablet in each of the six dissolution vessels.

  • Start the apparatus and withdraw 5 mL samples at the specified time points.

  • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry at λmax of 231 nm or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

5. Data Analysis:

  • Calculate the mean and standard deviation of the percentage of drug released for each brand at each time point.

  • Compare the dissolution profiles of the test brands against the reference brand.

  • Optionally, calculate the similarity factor (f2) and difference factor (f1) to quantitatively compare the dissolution profiles. An f2 value between 50 and 100 suggests similarity between the two profiles.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis cluster_comparison Comparison prep_media Prepare Dissolution Medium equilibrate Equilibrate to 37°C prep_media->equilibrate start_test Start Dissolution Test (USP Apparatus II, 50 RPM) equilibrate->start_test prep_samples Prepare Tablet Samples prep_samples->start_test sampling Withdraw Samples at 5, 10, 15, 20, 25, 30 min start_test->sampling replace_media Replace with Fresh Medium sampling->replace_media Maintain Sink Conditions filter_samples Filter Samples (0.45 µm) replace_media->sampling analytical_method Analyze Drug Content (UV-Vis or HPLC) filter_samples->analytical_method calc_release Calculate % Drug Release analytical_method->calc_release plot_profiles Plot Dissolution Profiles calc_release->plot_profiles calc_factors Calculate f1 and f2 Factors calc_release->calc_factors compare_brands Compare Brand Performance plot_profiles->compare_brands calc_factors->compare_brands

Caption: Experimental workflow for comparative dissolution studies.

Signaling Pathway of this compound

G cluster_allergen Allergen Exposure cluster_histamine Histamine Release cluster_receptor Receptor Binding cluster_response Physiological Response allergen Allergen mast_cell Mast Cell / Basophil allergen->mast_cell Binds to IgE degranulation Degranulation mast_cell->degranulation histamine Histamine Release degranulation->histamine histamine_binds Histamine Binds to H1 Receptor histamine->histamine_binds h1_receptor H1 Receptor This compound This compound levo_blocks This compound Blocks H1 Receptor This compound->levo_blocks allergic_symptoms Allergic Symptoms (Vasodilation, Itching, etc.) histamine_binds->allergic_symptoms levo_blocks->h1_receptor symptom_relief Relief from Allergic Symptoms levo_blocks->symptom_relief

Caption: Mechanism of action of this compound.

In-vitro potency comparison of Levocetirizine and its S-enantiomer, Dextrocetirizine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Vitro Potency Showdown: Levocetirizine Versus its S-Enantiomer, Dextrocetirizine

In the landscape of second-generation antihistamines, cetirizine has long been a cornerstone for managing allergic conditions. As a racemic mixture, it is composed of equal parts of two enantiomers: this compound and dextrocetirizine. This guide provides a focused in-vitro comparison of the potency of this compound, the R-enantiomer, and its counterpart, dextrocetirizine, the S-enantiomer. The data presented underscores the stereoselective nature of the histamine H1 receptor and highlights this compound as the primary active component of cetirizine.

Data Presentation

The in-vitro potency of this compound and dextrocetirizine is most clearly demonstrated through their binding affinities to the histamine H1 receptor. The following tables summarize key quantitative data from competitive radioligand binding assays.

Table 1: H1 Receptor Binding Affinity

CompoundKi (nM)Reference
This compound3[1][2][3]
Dextrocetirizine100[1][2]
Cetirizine (Racemic)6
Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Affinity and Dissociation

ParameterThis compoundDextrocetirizineKey Finding
Affinity vs. Racemate 2-fold higher than Cetirizine-This compound is the more potent enantiomer.
Affinity vs. Enantiomer ~30-fold higher affinity~30-fold lower affinityDemonstrates significant stereoselectivity of the H1 receptor.
Dissociation Half-time 142 minutes6 minutesThis compound's prolonged receptor occupancy may contribute to its sustained action.

Experimental Protocols

The data cited in this guide are primarily derived from in-vitro competitive radioligand binding assays designed to determine the affinity of test compounds for the histamine H1 receptor.

Protocol: Competitive Radioligand Binding Assay for H1 Receptor

  • Cell Lines and Receptor Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the gene encoding the human histamine H1 receptor are utilized.

    • Membranes from these cells are prepared, creating a sample rich in H1 receptors.

  • Assay Components:

    • Radioligand: [3H]mepyramine, a radiolabeled H1 receptor antagonist, is used to detect receptor binding.

    • Test Compounds: this compound, dextrocetirizine, and cetirizine are prepared in a range of concentrations.

    • Incubation Buffer: A suitable physiological buffer is used to maintain the stability of the receptors and ligands.

  • Procedure:

    • The cell membrane preparation (containing H1 receptors) is incubated with a fixed concentration of [3H]mepyramine.

    • Increasing concentrations of the unlabeled test compounds (this compound or dextrocetirizine) are added to the incubation mixture.

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand via rapid filtration.

    • The amount of radioactivity on the filters, corresponding to the bound [3H]mepyramine, is quantified using a scintillation counter.

  • Data Analysis:

    • The data are used to generate competition curves, plotting the concentration of the test compound against the percentage of specific [3H]mepyramine binding.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from these curves.

    • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Mandatory Visualization

The following diagrams illustrate the H1 receptor signaling pathway and the workflow of the competitive binding assay.

H1_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Inflammation Inflammation Ca2->Inflammation Smooth Muscle\nContraction Smooth Muscle Contraction Ca2->Smooth Muscle\nContraction Increased Vascular\nPermeability Increased Vascular Permeability Ca2->Increased Vascular\nPermeability Gene Transcription\n(e.g., NF-κB) Gene Transcription (e.g., NF-κB) PKC->Gene Transcription\n(e.g., NF-κB) This compound This compound This compound->H1R Antagonist (Blocks)

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Antagonistic Action.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis Receptor H1 Receptor (from CHO cells) Incubation Incubate Receptor, Radioligand, and Test Drug Receptor->Incubation Radioligand [³H]mepyramine (Radioligand) Radioligand->Incubation Test_Drug This compound or Dextrocetirizine Test_Drug->Incubation Filtration Separate Bound from Unbound Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Calculation Calculate IC₅₀ and Ki Counting->Calculation

Caption: Workflow for a Competitive Radioligand Binding Assay.

Discussion of Findings

The in-vitro data compellingly demonstrate that the antihistaminic activity of cetirizine resides almost exclusively in its R-enantiomer, this compound. With a binding affinity for the H1 receptor that is approximately 30 times greater than that of dextrocetirizine, this compound is clearly the more potent molecule. This stereoselectivity is a critical finding, indicating a specific and high-affinity interaction between this compound and the receptor binding site.

Furthermore, the significantly longer dissociation half-time of this compound from the H1 receptor compared to dextrocetirizine (142 minutes versus 6 minutes) suggests that this compound may act as a pseudo-irreversible antagonist in functional studies. This prolonged receptor occupancy could contribute to its sustained duration of action observed in clinical settings. Studies on histamine-induced nasal responses have corroborated these in-vitro findings, showing that this compound provides potent antihistaminic effects while dextrocetirizine is largely inactive.

Conclusion

References

A Comparative Analysis of the Duration of Action of Levocetirizine and Other Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the duration of action of Levocetirizine against other prominent second and third-generation antihistamines. The information presented is supported by experimental data from clinical trials to aid in research and development decisions.

Data Summary: Duration of Action of Antihistamines

The efficacy of antihistamines is often evaluated by their ability to suppress the histamine-induced wheal and flare reaction on the skin. The following table summarizes the onset and duration of action of this compound in comparison to other commonly used antihistamines based on wheal and flare suppression data from various studies.

AntihistamineDoseOnset of Action (Wheal Suppression)Duration of Action (Wheal Suppression)Key Findings from Comparative Studies
This compound 5 mg~1 hour[1][2]≥ 24 hours[1][2]Showed maximum wheal inhibition at 3 and 6 hours compared to fexofenadine and desloratadine.[3] this compound was more effective than fexofenadine at and later than 22 hours after drug intake.
Cetirizine 10 mg~1 hour≥ 24 hoursExerted the fastest onset of action and appeared to be the most efficacious inhibitor within a 4-hour period compared to loratadine and fexofenadine.
Fexofenadine 120 mg / 180 mg~1-2 hoursUp to 24 hoursHad the earliest onset of action (30 minutes) compared to this compound and desloratadine. Its efficacy was found to be less sustained compared to this compound at later time points.
Loratadine 10 mg~2-3 hoursUp to 24 hoursDemonstrated a later onset of action for wheal suppression (210 minutes) compared to cetirizine (60 minutes) and fexofenadine (90 minutes).
Desloratadine 5 mg~2-3 hours≥ 24 hoursShowed greater wheal suppression at 24 hours compared to this compound and fexofenadine.
Bilastine 20 mg~1 hour> 24 hoursInduced the greatest inhibition in wheal area and was significantly superior to desloratadine and rupatadine from 1 to 12 hours.
Rupatadine 10 mg~1 hour≥ 24 hoursOnset of action was observed at 4 hours for wheal inhibition in one study.

Experimental Protocols

The primary method for evaluating the duration of action of antihistamines is the histamine-induced wheal and flare test . This pharmacodynamic study measures the extent to which an antihistamine can suppress the visible allergic reaction caused by a histamine challenge on the skin.

Histamine-Induced Wheal and Flare Test Protocol

This protocol is a standardized method used in clinical trials to assess the efficacy of H1-receptor antagonists.

1. Subject Selection:

  • Healthy, non-smoking adult volunteers.

  • Subjects must be free of any skin diseases and have no history of hypersensitivity to antihistamines.

  • A washout period is required, during which subjects must abstain from all medications that could interfere with the test results, particularly other antihistamines.

2. Materials:

  • Histamine solution (e.g., histamine dihydrochloride 10 mg/mL) as the positive control.

  • Saline solution (0.9% sodium chloride) as the negative control.

  • Lancets for skin prick testing.

  • Calibrated ruler or digital imaging system for measuring the wheal and flare response.

3. Procedure:

  • Baseline Measurement: Before administration of the study drug, a baseline histamine response is established. The volar surface of the forearm is typically used as the test site.

  • A drop of the negative control (saline) and the positive control (histamine) are applied to the skin, separated by at least 2 cm.

  • A sterile lancet is passed through each drop to prick the epidermis.

  • Drug Administration: Subjects are administered a single dose of the antihistamine being studied or a placebo in a double-blind, randomized manner.

  • Post-Dose Measurements: The histamine challenge is repeated at predetermined time intervals after drug administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Evaluation: At a fixed time after each histamine prick (typically 15 minutes), the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured. The longest diameter and the diameter perpendicular to it are measured to calculate the area.

4. Data Analysis:

  • The percentage reduction in the wheal and flare area at each time point compared to the baseline measurement is calculated for both the active drug and placebo groups.

  • Statistical analysis is performed to determine the significance of the difference in suppression between the antihistamine and placebo.

Visualizations

Signaling Pathway

H1_Receptor_Signaling_Pathway cluster_pip2 Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) DAG Diacylglycerol (DAG) Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response Antihistamine Antihistamine (e.g., this compound) Antihistamine->H1R Blocks

Caption: H1-Receptor signaling pathway.

Experimental Workflow

Experimental_Workflow A Subject Screening & Washout Period B Baseline Wheal & Flare Measurement (t=0) A->B C Randomized Drug Administration (Antihistamine or Placebo) B->C D Serial Wheal & Flare Measurements at Pre-defined Timepoints C->D E Data Analysis: % Inhibition vs. Baseline D->E F Comparison of Duration of Action E->F

Caption: Wheal and flare experimental workflow.

References

Validating the clinical efficacy of Levocetirizine with in vitro experimental data

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Levocetirizine's in vitro performance against other allergy and inflammation modulators, supported by experimental data. The following sections detail the anti-inflammatory and anti-allergic properties of this compound beyond its well-established H1-receptor antagonism, offering insights into its broader mechanisms of action.

Comparative Analysis of In Vitro Efficacy

This compound has demonstrated potent inhibitory effects on key processes in the allergic inflammatory cascade in various in vitro models. Its performance, when compared to its parent compound, Cetirizine, and other second-generation antihistamines like Desloratadine, reveals a distinct and advantageous profile.

Inhibition of Eosinophil Chemoattractants and Migration

Eosinophils play a crucial role in the pathogenesis of allergic diseases. This compound has been shown to effectively suppress the production of eosinophil chemoattractants and inhibit their migration.

DrugAssayCell TypeConcentration for Significant InhibitionKey Findings
This compound RANTES and Eotaxin Production (ELISA)Antigen-stimulated mouse eosinophils0.05 µM [1][2]Dose-dependently suppressed the production of RANTES and eotaxin.[1][2]
CetirizineRANTES and Eotaxin Production (ELISA)Antigen-stimulated mouse eosinophils0.15 µM[2]Three times higher concentration required compared to this compound.
This compound Eosinophil Adhesion to VCAM-1Human eosinophilsEC50 of 10⁻⁹ M Significantly inhibited both resting and GM-CSF-stimulated eosinophil adhesion under flow conditions.
Modulation of Inflammatory Mediators and Adhesion Molecules

This compound exhibits significant anti-inflammatory effects by inhibiting the expression and release of various pro-inflammatory cytokines and cell adhesion molecules. These actions are often mediated through the suppression of key signaling pathways like NF-κB.

DrugAssayCell TypeEffect
This compound IL-6 and IL-8 Secretion (ELISA)Human rhinovirus-infected primary human nasal epithelial cellsInhibited secretion at physiologically-relevant concentrations.
This compound ICAM-1 ExpressionHuman rhinovirus-infected primary human nasal epithelial cellsInhibited expression at physiologically-relevant concentrations.
This compound NF-κB Activation (ELISA)TNF-α-stimulated human nasal epithelial cellsSignificant suppression at ≥ 0.05 µM.
This compound GM-CSF and IL-8 Production (ELISA)IL-1β-stimulated A549 epithelial cellsSignificant suppression at 5 and 10 µM.
CetirizineGM-CSF and IL-8 Production (ELISA)IL-1β-stimulated A549 epithelial cellsSignificant suppression at 5 and 10 µM.
Mast Cell Stabilization Properties

While primarily an H1-receptor antagonist, evidence suggests that this compound and its parent compound, Cetirizine, possess mast cell-stabilizing properties, inhibiting the release of histamine and other inflammatory mediators.

DrugAssayCell TypeConcentrationKey Findings
This compound Degranulation (Exocytosis)Rat peritoneal mast cells1 mMAlmost totally inhibited exocytosis.
CetirizineDegranulation (Exocytosis)Rat peritoneal mast cells1 mMMarkedly reduced the number of degranulating mast cells, almost entirely suppressing degranulation.
DiphenhydramineDegranulation (Exocytosis)Rat peritoneal mast cells1 mMSignificantly reduced the number of degranulating mast cells, but less effectively than Cetirizine.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

Eosinophil Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.

Protocol:

  • Cell Preparation: Isolate eosinophils from human peripheral blood or differentiate from bone marrow progenitor cells. Resuspend the purified eosinophils in assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES) at a concentration of 1 x 10⁶ cells/mL.

  • Chemotaxis Chamber Setup: Use a 96-well chemotaxis plate with a filter (e.g., 5-µm pore polycarbonate).

  • Treatment: Pre-incubate the eosinophil suspension with various concentrations of this compound or a vehicle control.

  • Assay: Place the treated eosinophil suspension in the upper wells of the chemotaxis plate. Add a chemoattractant (e.g., eotaxin/CCL11 or RANTES/CCL5) to the lower wells.

  • Incubation: Incubate the plate for 3 hours at 37°C in a humidified CO₂ incubator.

  • Quantification: Enumerate the cells that have migrated to the lower chamber using flow cytometry or a cell counter.

  • Data Analysis: Express the results as a chemotactic index (the fold increase in migrated cells in the presence of a chemoattractant compared to the medium alone) or as a percentage of inhibition by the test compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Protocol:

  • Cell Culture: Culture a mast cell line (e.g., RBL-2H3 or LAD2) in 96-well plates.

  • Sensitization: Sensitize the cells overnight with IgE (e.g., 100 ng/mL).

  • Washing: Wash the cells with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

  • Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified period.

  • Stimulation: Induce degranulation by adding an antigen (e.g., DNP-HSA) or another secretagogue (e.g., compound 48/80).

  • Supernatant Collection: After incubation (e.g., 30 minutes at 37°C), centrifuge the plate and collect the supernatants.

  • Enzyme Assay:

    • Lyse the remaining cells with a detergent (e.g., 0.1% Triton X-100) to determine the total β-hexosaminidase content.

    • Incubate both the supernatants and cell lysates with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.

    • Stop the reaction with a stop buffer (e.g., sodium carbonate).

  • Quantification: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release as (supernatant absorbance / (supernatant absorbance + lysate absorbance)) x 100.

NF-κB Activation Assay (ELISA)

This assay measures the activation of the transcription factor NF-κB (p65 subunit) in nuclear extracts.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human nasal epithelial cells) and pre-treat with this compound or vehicle.

  • Stimulation: Stimulate the cells with an inflammatory agent like TNF-α.

  • Nuclear Extraction: Prepare nuclear extracts from the cells using a nuclear extraction kit.

  • ELISA:

    • Use a commercial NF-κB p65 ELISA kit.

    • Add the nuclear extracts to a 96-well plate pre-coated with an antibody specific for the p65 subunit of NF-κB.

    • Add a biotin-conjugated primary antibody, followed by streptavidin-HRP.

    • Add a TMB substrate and stop the reaction.

  • Quantification: Measure the absorbance at 450 nm.

  • Data Analysis: Determine the concentration of activated NF-κB p65 by comparing the sample absorbance to a standard curve.

Cytokine Release Assay (IL-6 and IL-8 ELISA)

This assay quantifies the concentration of secreted cytokines in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Culture relevant cells (e.g., primary human nasal epithelial cells) and pre-treat with this compound or vehicle.

  • Stimulation: Stimulate the cells with a pro-inflammatory stimulus (e.g., human rhinovirus or IL-1β).

  • Supernatant Collection: After a suitable incubation period, collect the cell culture supernatants.

  • ELISA:

    • Use commercial ELISA kits for human IL-6 and IL-8.

    • Add the supernatants to 96-well plates pre-coated with capture antibodies for the specific cytokine.

    • Add a biotinylated detection antibody, followed by streptavidin-HRP.

    • Add a TMB substrate and stop the reaction.

  • Quantification: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to a standard curve.

Visualizing Mechanisms of Action

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

G NF-κB Signaling Pathway Inhibition by this compound cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response cluster_drug Drug Intervention Stimulus TNF-α / Rhinovirus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, ICAM-1) Nucleus->Gene_Expression This compound This compound This compound->IKK Inhibits G Experimental Workflow for In Vitro Eosinophil Chemotaxis Assay Start Start Isolate_Eosinophils Isolate Eosinophils Start->Isolate_Eosinophils Pre_incubate Pre-incubate with This compound or Vehicle Isolate_Eosinophils->Pre_incubate Add_Cells Add Cells to Upper Well Pre_incubate->Add_Cells Setup_Chamber Set up Chemotaxis Chamber Add_Chemoattractant Add Chemoattractant to Lower Well Setup_Chamber->Add_Chemoattractant Incubate Incubate (3h, 37°C) Add_Cells->Incubate Add_Chemoattractant->Incubate Quantify Quantify Migrated Cells (Flow Cytometry) Incubate->Quantify Analyze Analyze Data (% Inhibition) Quantify->Analyze End End Analyze->End G Logical Relationship of this compound's Anti-Allergic Effects cluster_effects Mechanisms of Action cluster_outcomes Clinical Efficacy This compound This compound H1_Antagonism H1-Receptor Antagonism This compound->H1_Antagonism Anti_Inflammatory Anti-inflammatory Effects This compound->Anti_Inflammatory Symptom_Relief Relief of Allergic Symptoms (e.g., rhinitis, urticaria) H1_Antagonism->Symptom_Relief Anti_Inflammatory->Symptom_Relief Inhibit_Chemokines Inhibit_Chemokines Anti_Inflammatory->Inhibit_Chemokines Inhibition of Eosinophil Chemoattractants Inhibit_Cytokines Inhibit_Cytokines Anti_Inflammatory->Inhibit_Cytokines Inhibition of Pro-inflammatory Cytokines Stabilize_Mast_Cells Stabilize_Mast_Cells Anti_Inflammatory->Stabilize_Mast_Cells Mast Cell Stabilization

References

A Comparative Guide to Levocetirizine Pharmacokinetics in Preclinical Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of Levocetirizine, a second-generation antihistamine, across various animal models commonly used in preclinical research. Understanding the pharmacokinetic properties of a drug candidate in different species is fundamental for the successful translation of preclinical data to clinical outcomes. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and provides visual representations of experimental workflows to aid in the design and interpretation of future studies.

Comparative Pharmacokinetic Parameters of this compound

The following table summarizes the key pharmacokinetic parameters of this compound following oral administration in different animal research models. These parameters are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

ParameterMouseRatRabbitDog
Dose (mg/kg) 10 (as Cetirizine)1100.25 - 10
Cmax (ng/mL) ~1300 (as Cetirizine)237.16 ± 19.87[1]189 - 199[2]12,300 - 20,100 (at 10 mg/kg)
Tmax (h) ~1.0 (as Cetirizine)0.5[1]1.0[2]0.5 - 4.0
AUC (ng·h/mL) ~3400 (as Cetirizine)452.03 ± 43.68[1]2704.25 - 2731.25Not explicitly stated
Half-life (t½) (h) ~8.3 (as Cetirizine)1.54 ± 0.1214.56 - 15.83Not explicitly stated
Bioavailability (%) Not explicitly statedNot explicitly stated~99% (relative to tablet)Not explicitly stated

Disclaimer: Data for mice are for Cetirizine, the racemic mixture of this compound and its dextrorotatory enantiomer. While this compound is the pharmacologically active enantiomer, these values are presented as an estimation in the absence of specific this compound data in mice.

Experimental Protocols

The methodologies outlined below are representative of typical pharmacokinetic studies for this compound in different animal models.

Rat Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. Animals are typically fasted overnight before drug administration.

  • Drug Administration: this compound is administered orally via gavage at a dose of 1 mg/kg. The drug is typically dissolved in a suitable vehicle like water.

  • Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Plasma is separated by centrifugation (e.g., 10,000 rpm for 10 minutes) and stored at -20°C or lower until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Rabbit Pharmacokinetic Study Protocol
  • Animal Model: New Zealand white rabbits (2.5-3.5 kg).

  • Housing: Rabbits are individually housed under standard laboratory conditions with access to a standard diet and water. An overnight fast is implemented before the study.

  • Drug Administration: this compound is administered orally.

  • Blood Sampling: Blood samples are collected from the marginal ear vein at specified intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).

  • Sample Processing: Plasma is obtained after centrifugation of the blood samples and stored frozen until analysis.

  • Bioanalysis: this compound concentrations in plasma are quantified using a validated HPLC method.

Dog Pharmacokinetic Study Protocol
  • Animal Model: Beagle dogs (9-11 kg).

  • Housing: Dogs are housed in individual cages with free access to food and water. They are fasted overnight prior to drug administration.

  • Drug Administration: this compound is administered orally as a single dose.

  • Blood Sampling: Blood samples are collected from the cephalic vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.

  • Sample Processing: Plasma is separated via centrifugation and stored at -80°C until bioanalysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

Mouse Pharmacokinetic Study Protocol (Generalized for Cetirizine)
  • Animal Model: Swiss mice.

  • Housing: Mice are synchronized to a 12-hour light/dark cycle for several weeks prior to the experiment.

  • Drug Administration: Cetirizine is administered orally.

  • Blood Sampling: Due to the small blood volume in mice, a sparse sampling or composite study design may be employed. Blood can be collected via submandibular or saphenous vein puncture at different time points from different groups of animals. Terminal blood collection can be performed via cardiac puncture.

  • Sample Processing: Plasma is harvested by centrifugation and stored at low temperatures (-20°C or -80°C).

  • Bioanalysis: this compound plasma levels are quantified using a sensitive bioanalytical method such as LC-MS/MS.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study of this compound in an animal model.

G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase animal_acclimatization Animal Acclimatization fasting Overnight Fasting animal_acclimatization->fasting dosing Oral Gavage Administration fasting->dosing drug_prep Drug Formulation Preparation drug_prep->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-20°C / -80°C) plasma_separation->storage bioanalysis Bioanalysis (HPLC or LC-MS/MS) storage->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) bioanalysis->pk_analysis data_interpretation Data Interpretation & Comparison pk_analysis->data_interpretation

Caption: Generalized workflow for a comparative pharmacokinetic study.

References

Levocetirizine Demonstrates Superior Potency over Loratadine in Allergic Reaction Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of second-generation antihistamines, both levocetirizine and loratadine are prominent therapeutic options for allergic conditions. However, a comprehensive review of experimental data reveals significant differences in their potency and mechanisms of action. This guide provides a detailed comparison of their efficacy in inhibiting allergic reactions, supported by receptor binding affinities, clinical trial data on wheal and flare responses, and their distinct anti-inflammatory signaling pathways.

Key Findings at a Glance:

  • Higher Receptor Affinity: this compound exhibits a significantly higher binding affinity for the histamine H1 receptor compared to loratadine.

  • Superior Wheal and Flare Inhibition: Clinical studies consistently demonstrate that this compound is more effective and has a faster onset of action in reducing histamine-induced wheal and flare responses.

  • Distinct Anti-Inflammatory Mechanisms: Beyond H1-receptor blockade, both drugs exhibit anti-inflammatory properties through different signaling pathways. This compound primarily acts by downregulating the NF-κB pathway, while loratadine has been shown to suppress the TAK1-mediated AP-1 and NF-κB signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the potency of this compound and loratadine.

Table 1: Histamine H1 Receptor Binding Affinity

CompoundH1 Receptor Binding Affinity (Ki)
This compound~3 nM[1][2][3][4]
Loratadine~16-138 nM[5]
Desloratadine (active metabolite of Loratadine)~0.4-0.87 nM

Lower Ki values indicate higher binding affinity.

Table 2: Clinical Efficacy in Histamine-Induced Wheal and Flare Inhibition

StudyDrug/DosageInhibition of Wheal AreaInhibition of Flare AreaKey Findings
Grant et al. (2002)This compound 5 mgSignificant inhibitionSignificant inhibitionThis compound was the most potent and consistently effective in inhibiting histamine-induced wheal and flare. Loratadine was the least potent.
Loratadine 10 mgLess potent than this compoundLess potent than this compound
Clough et al. (2001)This compound 5 mg68% reduction60% reductionThis compound (5 mg) was a potent inhibitor, while the effects of loratadine (10 mg) were not statistically significant.
Loratadine 10 mgNot statistically significantNot statistically significant

Experimental Protocols

Histamine H1 Receptor Binding Affinity Studies

Methodology:

Receptor binding assays are typically performed using cell membranes from cells engineered to express the human histamine H1 receptor (e.g., CHO cells). A radiolabeled ligand, such as [3H]mepyramine, is used to bind to the H1 receptors. The test compounds (this compound, loratadine, desloratadine) are then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Histamine-Induced Wheal and Flare Response Studies

Methodology:

These studies are typically double-blind, placebo-controlled, crossover clinical trials involving healthy volunteers.

  • Drug Administration: Participants receive a single oral dose of the antihistamine (e.g., this compound 5 mg, loratadine 10 mg) or a placebo.

  • Histamine Challenge: At specific time points after drug administration (e.g., 1, 2, 4, 6, 8, 10, 12, and 24 hours), a histamine solution (e.g., 100 mg/mL) is administered via an epicutaneous skin prick test on the forearm.

  • Measurement: The resulting wheal (raised, edematous area) and flare (surrounding redness) are measured at a set time after the histamine challenge (e.g., 15 minutes). The areas of the wheal and flare are calculated.

  • Data Analysis: The percentage inhibition of the wheal and flare areas by the active drug compared to placebo is calculated to determine the potency and duration of action of the antihistamine.

Signaling Pathways and Mechanisms of Action

Beyond their primary function as H1 receptor antagonists, both this compound and loratadine exert anti-inflammatory effects by modulating specific signaling pathways.

This compound's Anti-Inflammatory Pathway

This compound has been shown to downregulate the nuclear factor-kappa B (NF-κB) signaling pathway. This leads to a reduction in the production of pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and intercellular adhesion molecule 1 (ICAM-1).

Levocetirizine_Pathway This compound This compound NFkB NF-κB This compound->NFkB inhibits ProInflammatory Pro-inflammatory Mediators (IL-6, IL-8, ICAM-1) NFkB->ProInflammatory promotes production

Caption: this compound's anti-inflammatory signaling pathway.

Loratadine's Anti-Inflammatory Pathway

Loratadine exerts its anti-inflammatory effects through at least two distinct pathways. It has been found to suppress the Transforming growth factor-beta-activated kinase 1 (TAK1), which is a key regulator of the AP-1 signaling pathway. Additionally, loratadine can inhibit the NF-κB pathway by interacting with Syk and Src proteins. This leads to a reduction in pro-inflammatory cytokines and matrix metalloproteinases (MMPs).

Loratadine_Pathway Loratadine Loratadine TAK1 TAK1 Loratadine->TAK1 inhibits Syk_Src Syk / Src Loratadine->Syk_Src interacts with AP1 AP-1 TAK1->AP1 activates ProInflammatory Pro-inflammatory Mediators (Cytokines, MMPs) AP1->ProInflammatory promotes production NFkB NF-κB Syk_Src->NFkB activates NFkB->ProInflammatory promotes production

Caption: Loratadine's anti-inflammatory signaling pathways.

Conclusion

The experimental data strongly indicates that this compound is a more potent antihistamine than loratadine in the direct inhibition of histamine-mediated allergic reactions. This is evidenced by its higher binding affinity for the H1 receptor and its superior performance in clinical models of wheal and flare inhibition. While both drugs possess valuable anti-inflammatory properties that contribute to their therapeutic efficacy, they act through distinct molecular pathways. For researchers and drug development professionals, these findings underscore the importance of considering not only the primary mechanism of action but also the secondary pharmacological properties and relative potencies when developing new and improved treatments for allergic diseases.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Levocetirizine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical guidance on the selection and use of Personal Protective Equipment (PPE) for handling Levocetirizine, alongside operational and disposal plans to ensure laboratory safety. The following procedural steps and data are designed to build a foundation of safety and trust in handling this chemical compound.

Hazard Assessment and Exposure Limits

This compound Dihydrochloride is categorized as harmful if swallowed.[1][2][3] All laboratory personnel must handle the compound in a manner that minimizes exposure. Engineering controls, such as adequate ventilation, should be the primary method of exposure control.[1]

A crucial aspect of handling this compound is adherence to established occupational exposure limits (OELs). While specific regulatory OELs may vary, an in-house OEL has been established as a benchmark for safe handling.

ParameterValueSource
In-house Occupational Exposure Limit (OEL)0.03 mg/m³ (8-hour Time-Weighted Average)[4]

Personal Protective Equipment (PPE) Selection

A comprehensive PPE plan is mandatory for all personnel handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the specific laboratory procedures being performed.

Eye and Face Protection

Wear safety glasses with side shields, chemical safety goggles, or a face shield to protect against splashes and airborne particles. Standard prescription eyeglasses do not provide adequate protection.

Skin Protection

Gloves: Chemical-resistant gloves are essential. Recommended materials include nitrile rubber and chloroprene rubber. While specific breakthrough time data for this compound is not readily available, it is critical to select gloves that have been tested against a broad range of chemicals. Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated. For tasks with a high risk of splash, consider double-gloving.

Protective Clothing: Wear a lab coat, coveralls, or a chemical-resistant apron to protect the skin and personal clothing. For operations with a higher potential for exposure, a disposable chemical-resistant coverall is recommended. Ensure that the protective clothing has a solid front, long sleeves, and tight-fitting cuffs.

Respiratory Protection

If engineering controls do not maintain exposure below the OEL, or during procedures that may generate dust or aerosols, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used. The type of respirator will depend on the potential exposure level and may range from a half-mask filter-type respirator for dusts to a supplied-air respirator for higher concentrations. All personnel required to wear respirators must be properly fit-tested.

Experimental Protocols for PPE Evaluation

While specific experimental data for this compound is not available, the following are standard methodologies for evaluating the chemical resistance of PPE. When selecting PPE, refer to manufacturer data that utilizes these or similar protocols.

Glove Permeation Testing (ASTM F739): This standard test method measures the permeation of liquids and gases through protective clothing materials under conditions of continuous contact. It determines the breakthrough time and the steady-state permeation rate.

Liquid Penetration Testing (ASTM F903): This test method is used to determine the resistance of materials used in protective clothing to penetration by liquids. It is a pass/fail test that identifies if a liquid can pass through the material.

Respirator Filter Efficiency (NIOSH 42 CFR Part 84): This regulation establishes the procedures for testing and certifying non-powered, air-purifying, particulate-filter respirators. Respirators are classified as N-series (Not resistant to oil), R-series (Resistant to oil), and P-series (oil Proof) with filter efficiencies of 95%, 99%, or 99.97%.

Operational Plans

A clear and concise operational plan is vital for the safe handling of this compound. The following diagrams outline the logical workflow for PPE selection and the procedural steps for donning and doffing PPE.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for this compound Handling cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_respirator_decision Respiratory Protection Decision cluster_final_steps Final Procedures start Start: Handling this compound assess_task Assess Task: - Quantity of substance - Potential for dust/aerosol generation - Duration of handling start->assess_task review_sds Review Safety Data Sheet (SDS) assess_task->review_sds select_eye Select Eye/Face Protection: - Safety glasses with side shields - Goggles for splash risk review_sds->select_eye select_gloves Select Gloves: - Nitrile or Chloroprene - Check manufacturer's chemical resistance data select_eye->select_gloves select_clothing Select Protective Clothing: - Lab coat (minimum) - Chemical resistant apron/coveralls for splash risk select_gloves->select_clothing select_respirator Determine Need for Respiratory Protection (Is exposure < OEL?) select_clothing->select_respirator no_respirator No Respirator Required select_respirator->no_respirator Yes respirator_needed Respirator Required select_respirator->respirator_needed No don_ppe Proceed to Don PPE no_respirator->don_ppe choose_respirator Select appropriate NIOSH-approved respirator respirator_needed->choose_respirator choose_respirator->don_ppe proceed_handling Proceed with Handling this compound don_ppe->proceed_handling

Diagram 1: PPE Selection Workflow

Donning_Doffing_Procedure Diagram 2: PPE Donning and Doffing Procedure cluster_hygiene Hand Hygiene don1 1. Gown/Coveralls don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Gown/Coveralls doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator (if worn) doff3->doff4 wash_hands_after Wash Hands Thoroughly doff4->wash_hands_after wash_hands_before Wash Hands Thoroughly wash_hands_before->don1

Diagram 2: PPE Donning and Doffing Procedure

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Unused this compound: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. If available, use a licensed hazardous material disposal company.

Contaminated PPE: PPE that has been contaminated with this compound should be handled as hazardous waste.

  • Segregation: Place all contaminated disposable PPE (gloves, gowns, etc.) in a designated, leak-proof container that is clearly labeled as hazardous waste.

  • Doffing: Remove PPE carefully to avoid self-contamination.

  • Disposal: The sealed hazardous waste container should be collected and disposed of by a licensed hazardous waste management company.

Empty Containers: Containers that held this compound should be managed as hazardous waste unless they are considered "empty" according to regulatory definitions. In many jurisdictions, this requires triple-rinsing. The rinsate should be collected and disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Levocetirizine
Reactant of Route 2
Reactant of Route 2
Levocetirizine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.